2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-4,9H,5-6H2,(H,14,15)(H,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAASESEPRXRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462405 | |
| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179087-93-5 | |
| Record name | 2-(4-((2,4-DIOXOTHIAZOLIDIN-5-YL)METHYL)PHENOXY)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
This guide provides a comprehensive overview of the synthesis and characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a molecule of significant interest in medicinal chemistry. As a member of the thiazolidinedione class of compounds, it holds potential as a modulator of peroxisome proliferator-activated receptor-gamma (PPARγ), a key target in the development of treatments for type 2 diabetes and other metabolic disorders.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, characterization data, and insights into the scientific rationale behind the methodological choices.
Introduction: The Significance of Thiazolidinediones and PPARγ Modulation
Thiazolidinediones (TZDs) are a class of heterocyclic compounds that have garnered substantial attention for their therapeutic applications, most notably as insulin sensitizers in the management of type 2 diabetes.[3] The primary mechanism of action for many TZDs involves their function as potent agonists for PPARγ, a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[1][4] Upon activation by a ligand such as a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This modulation leads to an improvement in insulin sensitivity, a decrease in plasma glucose levels, and a regulation of lipid homeostasis.[2][3]
The core structure of this compound incorporates the essential pharmacophore of the TZD family, suggesting its potential to interact with the PPARγ ligand-binding domain. The phenoxyacetic acid moiety can further influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide will delineate a robust synthetic pathway to this compound and detail the analytical techniques required for its thorough characterization.
Synthetic Strategy: A Multi-step Approach
The synthesis of the target molecule is strategically designed as a multi-step process. This approach allows for the purification of intermediates at each stage, ensuring the final product's high purity. The overall synthetic workflow can be visualized as a three-stage process: first, the preparation of the key aldehyde intermediate; second, the Knoevenagel condensation to form the 5-benzylidene-2,4-thiazolidinedione; and third, the selective reduction of the exocyclic double bond.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid: A PPARγ Agonist
Abstract
This technical guide provides an in-depth exploration of the mechanism of action for the novel compound 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. As a member of the thiazolidinedione (TZD) class, this molecule is projected to function as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This document will deconstruct the molecular interactions, downstream signaling cascades, and cellular consequences of PPARγ activation by this compound class. We will detail the requisite experimental workflows for validating target engagement, quantifying functional activity, and observing physiological outcomes, thereby providing a comprehensive framework for researchers and drug development professionals.
Introduction: The Thiazolidinedione Class and the Promise of PPARγ Modulation
The thiazolidinedione (TZD) chemical scaffold is a cornerstone in the development of therapies for type 2 diabetes mellitus (T2DM).[1] Marketed drugs such as Pioglitazone and Rosiglitazone have validated the therapeutic potential of this class, which primarily exerts its effects by improving insulin sensitivity in peripheral tissues.[2][3] The central mechanism for this action is the activation of PPARγ, a ligand-activated transcription factor of the nuclear hormone receptor superfamily.[4][5]
PPARγ is predominantly expressed in adipose tissue but also found in other cell types, including macrophages and liver cells.[3][6] Its endogenous ligands are fatty acids and eicosanoids.[4] Upon activation, PPARγ modulates the transcription of a vast network of genes involved in glucose and lipid homeostasis, effectively remodeling metabolic pathways.[2] The compound this compound represents a novel investigational molecule designed to harness this pathway. This guide will use the well-established mechanistic framework of TZDs to outline the anticipated molecular action of this specific acid.
Core Mechanism: Engagement and Activation of PPARγ
The central hypothesis is that this compound acts as a direct agonist of PPARγ. The validation of this hypothesis requires a multi-step experimental approach to confirm direct binding, cellular target engagement, and functional transcriptional activation.
Molecular Target Identification and Validation
Confirming a direct physical interaction between the compound and the PPARγ protein is the foundational step in mechanistic validation.
A. Computational Docking (In Silico)
Initial assessment typically involves molecular modeling to predict the binding of the compound to the ligand-binding domain (LBD) of PPARγ. These simulations provide insights into the potential binding pose and key amino acid interactions, guiding further experimental design.
B. Direct Binding Assays (In Vitro)
To quantify the binding affinity, a competitive binding assay is essential. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[6]
-
Principle: This assay measures the disruption of FRET between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescently labeled tracer ligand that binds to the LBD. A test compound that binds to the LBD will displace the tracer, leading to a decrease in the FRET signal.[6]
-
Deliverable: These experiments yield a quantitative measure of binding affinity, typically expressed as an IC50 (half-maximal inhibitory concentration), which can be converted to a Ki (inhibition constant).[6]
C. Cellular Target Engagement (In Cellulo)
Confirming that the compound engages PPARγ within the complex environment of a living cell is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][7][8]
-
Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[8] Cells are treated with the compound, heated, and the amount of soluble (non-denatured) PPARγ is quantified, typically by Western blot. A stabilizing ligand will result in more soluble protein at higher temperatures.[7]
-
Deliverable: An isothermal dose-response curve from a CETSA experiment demonstrates target engagement at a specific temperature across a range of compound concentrations, providing evidence of cellular permeability and interaction with the target protein in its native state.[3]
Downstream Signaling: Transcriptional Regulation
Upon ligand binding, PPARγ undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][6] This complex then recruits coactivator proteins to initiate transcription.[6][9]
Table 1: Representative Data for a TZD-class PPARγ Agonist
| Parameter | Assay Type | Value | Purpose |
| Binding Affinity (Ki) | TR-FRET Competitive Binding | 30 nM | Quantifies direct binding to PPARγ-LBD. |
| Transcriptional Activation (EC50) | Luciferase Reporter Assay | 100 nM | Measures functional activation of the receptor. |
| Adipocyte Differentiation | Oil Red O Staining | ~85% of cells lipid-positive | Confirms physiological cellular response. |
| Target Gene Upregulation (Fold Change) | qPCR (FABP4 gene) | 15-fold | Demonstrates downstream gene regulation. |
Visualization of the PPARγ Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by a TZD-class agonist.
Caption: Canonical PPARγ signaling pathway activated by a TZD agonist.
Cellular and Physiological Consequences
The transcriptional changes induced by PPARγ activation translate into tangible cellular and physiological effects, most notably the differentiation of preadipocytes into mature adipocytes.
Adipocyte Differentiation
The hallmark cellular response to PPARγ agonism is the induction of adipogenesis. The 3T3-L1 preadipocyte cell line is the gold-standard in vitro model for studying this process.[2][4]
-
Principle: When treated with an adipogenic cocktail (containing insulin, dexamethasone, and IBMX) and a PPARγ agonist, 3T3-L1 cells differentiate into mature adipocytes, which are characterized by the accumulation of lipid droplets.[10]
-
Readout: The accumulation of intracellular lipids is visualized and quantified by staining with Oil Red O.[2][11] Successful differentiation is confirmed by observing morphological changes and the expression of adipocyte-specific markers like Fatty Acid Binding Protein 4 (FABP4).[2]
Regulation of Target Gene Expression
To confirm that the observed cellular effects are a direct result of PPARγ-mediated transcription, Quantitative Real-Time PCR (qPCR) is used to measure changes in the mRNA levels of known PPARγ target genes.
-
Principle: Total RNA is extracted from cells treated with the compound, reverse-transcribed into cDNA, and then the abundance of specific gene transcripts is quantified using fluorescent probes or dyes.
-
Key Target Genes: In the context of adipogenesis and metabolism, key PPARγ target genes include FABP4, CD36 (a fatty acid translocase), and ADIPOQ (Adiponectin).[2][12][13] An increase in the expression of these genes provides strong evidence of on-target activity.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the key experiments described in this guide.
Protocol: TR-FRET PPARγ Competitive Binding Assay
This protocol is adapted from commercially available kits and provides a framework for execution.
-
Reagent Preparation:
-
Prepare a 2X serial dilution of the test compound and a reference agonist (e.g., Rosiglitazone) in TR-FRET Dilution Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a 4X solution of fluorescently labeled PPARγ tracer ligand.
-
Prepare a 4X solution of the GST-PPARγ-LBD/Tb-anti-GST antibody complex.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the 2X test compound/control solution to the appropriate wells.
-
Add 5 µL of the 4X tracer solution to all wells.
-
Add 5 µL of the 4X PPARγ-LBD/antibody complex to all wells. Final volume will be 20 µL.
-
-
Incubation: Incubate the plate for at least 1 hour at room temperature, protected from light.
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader with an excitation wavelength of 340 nm.
-
Measure emission at 495 nm (Terbium donor) and 520 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Plot the ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Protocol: PPARγ Luciferase Reporter Gene Assay
This protocol describes a dual-luciferase assay using a GAL4-PPARγ-LBD fusion protein.[9][14]
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect cells with two plasmids:
-
An expression vector containing a GAL4 DNA-binding domain fused to the human PPARγ-LBD.
-
A reporter vector containing multiple GAL4 Upstream Activation Sequences (UAS) driving the expression of Firefly luciferase.
-
-
A third plasmid expressing Renilla luciferase under a constitutive promoter should be included as a transfection control. Use a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis and Luminescence Reading:
-
Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions on a luminometer.[15]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot fold activation against the log of the compound concentration to determine the EC50 value.
-
Protocol: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining
This is a standard protocol for inducing and assessing 3T3-L1 differentiation.[10]
-
Cell Culture: Grow 3T3-L1 preadipocytes in DMEM with 10% calf serum until they reach confluency.
-
Induction (Day 0): Two days post-confluency, change the medium to a differentiation cocktail (DMEM, 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin) containing the test compound or vehicle control.
-
Maturation (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replenish this medium every two days. Full differentiation is typically observed by Day 8-10.
-
Oil Red O Staining:
-
Wash the differentiated cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.[11]
-
Wash with water and then with 60% isopropanol.
-
Incubate the cells with a freshly prepared Oil Red O staining solution for 20-30 minutes.[4][11]
-
Wash extensively with water and visualize the red-stained lipid droplets via microscopy.
-
-
Quantification (Optional): To quantify lipid accumulation, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at ~510 nm.[4]
Visualization of the Experimental Workflow
This diagram outlines the logical flow of experiments to characterize a novel PPARγ agonist.
Caption: Experimental workflow for mechanistic characterization.
Conclusion and Future Directions
The evidence-based framework presented in this guide delineates a clear path to characterizing the mechanism of action for this compound. Based on its TZD scaffold, the compound is strongly predicted to function as a direct PPARγ agonist. The outlined experimental cascade—from direct binding and cellular engagement assays to functional reporter and physiological differentiation studies—provides a robust system for validating this hypothesis.
Successful validation would position this compound as a promising candidate for further preclinical development for metabolic diseases. Future studies should focus on selectivity profiling against other PPAR isoforms (α and δ), pharmacokinetic and pharmacodynamic (PK/PD) studies, and efficacy evaluation in animal models of insulin resistance and T2DM.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. annualreviews.org [annualreviews.org]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 11. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 12. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. eubopen.org [eubopen.org]
A Technical Guide to the In Vitro Biological Evaluation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
<
Executive Summary
This guide provides a comprehensive framework for the in vitro biological evaluation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a compound featuring the thiazolidinedione (TZD) scaffold. The TZD class of compounds is renowned for its interaction with the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[1][2][3][4][5] Consequently, this compound is a prime candidate for investigation as an anti-diabetic agent. Furthermore, emerging research has implicated TZD derivatives in oncology, highlighting their potential to modulate cell proliferation and apoptosis.[6] This document outlines a logical, tiered approach to characterizing the compound's biological activity, beginning with foundational cytotoxicity assessments and progressing to specific mechanism-of-action studies targeting PPARγ activation and cancer-relevant pathways. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind experimental choices, ensuring a robust and well-validated preliminary assessment of the compound's therapeutic potential.
Introduction: The Scientific Rationale
The Thiazolidinedione Scaffold: A Privileged Structure
The thiazolidinedione (TZD) ring is a five-membered heterocyclic structure that serves as the core of several approved drugs, most notably the "glitazone" class used to treat type 2 diabetes.[1][5] These agents act as potent agonists for PPARγ, a nuclear receptor primarily expressed in adipose tissue.[5][7] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][4][5] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs), initiating the transcription of genes involved in insulin sensitization, glucose uptake, and fatty acid metabolism.[1][4] This established mechanism makes any novel TZD derivative, such as the topic compound, an immediate subject of interest for its potential effects on metabolic pathways.
Profile of this compound
The subject molecule integrates the core TZD ring with a phenoxyacetic acid side chain. This specific combination warrants a multi-faceted investigation. The primary hypothesis, based on the TZD core, is that the compound will exhibit PPARγ agonist activity. However, the broader chemical space of TZD derivatives has shown a range of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects.[8][9][10][11] Therefore, a comprehensive in vitro evaluation must extend beyond PPARγ to explore these other potentially significant therapeutic avenues.
Strategy for In Vitro Evaluation
A logical workflow is critical for efficiently characterizing a novel compound. This guide proposes a tiered approach that begins with establishing a safe therapeutic window and then interrogates specific, hypothesis-driven mechanisms.
References
- 1. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and biological evaluation of novel thiazolidinediones as PPARγ/FFAR1 dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nps.org.au [nps.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Addressing chemically-induced obesogenic metabolic disruption: selection of chemicals for in vitro human PPARα, PPARγ transactivation, and adipogenesis test methods [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and biological evaluation of some novel 2,4-thiazolidinediones as potential cytotoxic, antimicrobial and antihyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazolidinediones (TZDs), a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, derivatives of 2,4-thiazolidinedione are particularly noteworthy for their role as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[3][4] This technical guide provides a comprehensive overview of a specific TZD derivative, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, with a focus on its physicochemical properties, synthesis, and biological significance for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound comprises a central 2,4-thiazolidinedione ring linked to a phenoxyacetic acid moiety via a methyl bridge. The geometry of the exocyclic double bond is a critical feature, with the (Z)-isomer being a common subject of study.
Figure 1: Chemical structure of this compound.
Table 1: Predicted Physicochemical Properties of (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid (CAS: 871085-49-3)
| Property | Predicted Value | Prediction Tool |
| Molecular Formula | C₁₂H₉NO₅S | - |
| Molecular Weight | 279.27 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 1.85 | SwissADME[5] |
| Topological Polar Surface Area (TPSA) | 108.56 Ų | SwissADME[5] |
| Water Solubility (logS) | -2.77 | SwissADME[5] |
| pKa (strongest acidic) | 4.03 | Chemicalize[6] |
| pKa (strongest basic) | -4.84 | Chemicalize[6] |
| Number of Hydrogen Bond Acceptors | 6 | SwissADME[5] |
| Number of Hydrogen Bond Donors | 2 | SwissADME[5] |
| Number of Rotatable Bonds | 4 | SwissADME[5] |
Disclaimer: The physicochemical properties listed above are computationally predicted and should be confirmed by experimental methods for definitive validation.
Synthesis and Characterization
The synthesis of this compound and its analogs typically proceeds via a Knoevenagel condensation reaction. This classical carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (in this case, 2,4-thiazolidinedione) with an aldehyde (4-formylphenoxyacetic acid).
Figure 2: Generalized workflow for the synthesis of this compound via Knoevenagel condensation.
General Synthetic Protocol
The following is a generalized, step-by-step methodology for the synthesis of the title compound. The specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.
-
Reactant Preparation: Equimolar amounts of 4-formylphenoxyacetic acid and 2,4-thiazolidinedione are dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine or sodium acetate, is added to the reaction mixture. The choice of base can influence the reaction rate and yield.
-
Reaction: The mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the crude product is typically precipitated by pouring the mixture into cold water.
-
Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final product.
Characterization Techniques
The structural elucidation and confirmation of the synthesized compound are achieved through a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methylene protons of the acetic acid and the bridge, and the vinyl proton of the ylidene group. The carbon NMR would confirm the presence of the carbonyl carbons of the thiazolidinedione and carboxylic acid groups, as well as the aromatic and aliphatic carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H and C=O stretching of the thiazolidinedione ring, the O-H and C=O stretching of the carboxylic acid, and the C=C stretching of the aromatic ring and the ylidene group would be expected.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.
Biological Activity and Mechanism of Action
The primary biological activity of this compound and related TZD derivatives is their function as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[7]
Upon binding of a TZD agonist, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated PPARγ-coactivator complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 3: Simplified signaling pathway of PPARγ activation by a TZD ligand.
The activation of PPARγ by TZDs leads to a cascade of downstream effects, including:
-
Improved Insulin Sensitivity: PPARγ activation promotes the expression of genes involved in insulin signaling and glucose uptake in adipose tissue, muscle, and liver, thereby reducing insulin resistance.[7]
-
Adipocyte Differentiation: PPARγ is a master regulator of adipogenesis, and its activation by TZDs promotes the differentiation of preadipocytes into mature adipocytes.[7]
-
Anti-inflammatory Effects: TZDs have been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.[3]
These multifaceted actions make TZD derivatives, including this compound, promising candidates for the development of therapeutics for type 2 diabetes and other metabolic disorders.
Conclusion
This compound represents a molecule of significant interest within the broader class of thiazolidinedione derivatives. Its structural features and predicted physicochemical properties suggest its potential as a PPARγ agonist. The well-established synthetic routes and analytical techniques provide a solid foundation for its further investigation and development. As research into PPARγ modulation continues to evolve, a comprehensive understanding of the properties and biological activities of specific TZD analogs like the one detailed in this guide will be crucial for the advancement of novel therapeutics for metabolic diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molinspiration Cheminformatics [molinspiration.com]
- 3. Deep Learning Methods to Help Predict Properties of Molecules from SMILES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemaxon.com [chemaxon.com]
- 7. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
A Technical Guide to the Identification of Molecular Targets for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Abstract
The process of elucidating the molecular targets of a small molecule is a cornerstone of modern drug discovery and chemical biology. It transforms a compound with an observed phenotype into a tool for understanding biological pathways and a lead for therapeutic development. This guide provides a comprehensive, technically-grounded framework for the identification and validation of molecular targets for 2-(4-((2,4-dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a member of the thiazolidinedione (TZD) class of compounds. While TZDs are well-established as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this guide emphasizes a multi-pronged strategy to uncover both this primary target and potential novel off-targets, which are critical for understanding the full spectrum of its biological activity, including therapeutic efficacy and potential toxicity.[1][2][3][4] We will detail an integrated workflow that begins with computational prediction to generate hypotheses, followed by rigorous experimental validation using both affinity-based and label-free proteomic approaches.
Introduction: The Compound and the Quest for Its Targets
This compound belongs to the thiazolidinedione (TZD) family, a class of compounds renowned for their insulin-sensitizing effects in the treatment of type 2 diabetes.[5] The canonical mechanism of action for TZDs involves direct binding to and activation of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[2][4]
However, limiting our understanding to a single target is a significant oversimplification. The clinical profiles of different TZDs, along with a growing body of research, suggest the existence of PPARγ-independent effects.[6] Identifying these alternative targets is paramount for several reasons:
-
Mechanism of Action (MoA): To fully comprehend how the compound elicits its biological effects.
-
Drug Repurposing: Uncovering new targets can open avenues for new therapeutic indications.[7][8]
-
Safety and Toxicology: Identifying off-targets can explain and predict adverse effects.
-
Lead Optimization: Knowledge of the full target profile allows for medicinal chemistry efforts to enhance selectivity and reduce unwanted interactions.
This guide outlines a logical and robust pipeline, moving from broad, predictive in silico methods to specific, confirmatory experimental assays.
Part 1: In Silico Target Prediction — Generating Actionable Hypotheses
Before committing to resource-intensive experimental work, computational methods provide a powerful and cost-effective means to screen vast biological target space and prioritize potential candidates.[9][10][11] These approaches leverage the known structure of our compound to predict its binding partners.
Causality of Approach: Why Start with Computation?
Starting with an in silico approach allows us to cast the widest possible net. By comparing the compound's structure against databases of known protein structures, we can generate a ranked list of potential targets based on predicted binding affinity.[12] This is not a definitive identification but a crucial hypothesis-generation step that focuses subsequent experimental work on the most probable candidates, saving considerable time and resources.
Key Computational Methodologies
Two complementary computational strategies are recommended: Reverse Molecular Docking and Pharmacophore-Based Screening.
2.2.1 Reverse Molecular Docking
Reverse (or inverse) docking flips the conventional paradigm: instead of screening a library of compounds against a single target, we screen our single compound against a library of protein binding sites.[9][12][13] The goal is to identify proteins whose binding pockets are structurally and energetically complementary to the compound.
-
Principle: This structure-based method computationally places the ligand (our compound) into the binding sites of thousands of proteins from databases like the Protein Data Bank (PDB).[14] A scoring function then estimates the binding free energy for each pose, and the proteins are ranked based on the most favorable binding scores.[12]
-
Trustworthiness: The reliability of reverse docking is enhanced by using multiple docking algorithms and scoring functions. Consensus scoring, where multiple programs agree on a high-ranking target, increases confidence in the prediction. The primary output is a list of potential protein targets prioritized by their predicted binding affinity.
2.2.2 Pharmacophore-Based Screening
This ligand-based approach identifies the essential three-dimensional arrangement of chemical features (the "pharmacophore") in our compound that are responsible for its biological activity. This pharmacophore model is then used to search databases for proteins that are known to bind ligands with similar features.
-
Principle: Features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are mapped onto the compound's structure. This model is then used to screen databases of known protein-ligand complexes to find targets that recognize a similar arrangement of features.
-
Trustworthiness: This method is particularly powerful when a known target for a similar compound exists (e.g., PPARγ for TZDs). It can help identify other targets within the same family or targets that share similar binding site characteristics, which might otherwise be missed by docking alone.
Integrated Computational Workflow
The synergy of these methods provides a more robust set of predictions.
Caption: Integrated computational workflow for target hypothesis generation.
Part 2: Experimental Target Identification and Validation
With a prioritized list of candidate targets from our in silico work, we move to the laboratory to identify and validate these interactions within a biological context. We will employ a two-phase strategy: a broad, unbiased screening method to capture a wide range of potential interactors, followed by a targeted assay to confirm direct binding in cells.
Phase 1: Unbiased Screening with Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a classic and powerful affinity-based method for isolating binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[15][16][17]
-
Causality of Approach: This "pull-down" technique provides direct physical evidence of an interaction.[18] By immobilizing the compound of interest, we can selectively "fish" for its binding proteins. Subsequent identification by mass spectrometry provides an unbiased survey of proteins that physically associate with the compound.[19]
-
Self-Validating System: The key to a trustworthy AC-MS experiment is the inclusion of proper controls. A crucial control is to perform a parallel experiment using beads derivatized with a structurally similar but biologically inactive analogue of the compound. Proteins that bind to the active compound but not the inactive control are considered specific interactors, effectively filtering out non-specific background binders.
-
Probe Synthesis:
-
Synthesize an analogue of this compound containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for "click" chemistry). The attachment point for the linker must be at a position determined not to be essential for biological activity (established via Structure-Activity Relationship studies).
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support matrix, such as agarose or magnetic beads.
-
Similarly, prepare control beads, either with no compound (mock) or with an immobilized inactive analogue.
-
-
Protein Extraction:
-
Prepare a total protein lysate from a relevant cell line or tissue sample (e.g., adipocytes, hepatocytes) under non-denaturing conditions.
-
Determine the total protein concentration using a standard assay (e.g., BCA assay).
-
-
Affinity Pull-Down:
-
Incubate a defined amount of total protein lysate with the compound-derivatized beads and the control beads in parallel for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer containing a low concentration of non-ionic detergent to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by changing pH, increasing salt concentration, or, most specifically, by competing with a high concentration of the free (non-immobilized) compound.
-
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE. Visualize bands with a sensitive stain (e.g., silver or SYPRO Ruby).
-
Excise unique bands present in the experimental lane but absent or significantly reduced in the control lanes.
-
Perform in-gel tryptic digestion of the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use the resulting fragmentation spectra to identify the proteins by searching against a protein sequence database.
-
| Rank | Protein ID (UniProt) | Protein Name | Mascot Score | Fold Enrichment (Active vs. Inactive) |
| 1 | P37231 | Peroxisome proliferator-activated receptor gamma | 1254 | >50 |
| 2 | P53999 | Aldose reductase | 489 | 15.2 |
| 3 | Q9Y243 | Carbonic anhydrase 2 | 312 | 8.5 |
| 4 | P04035 | Annexin A2 | 255 | 6.1 |
This is a table of hypothetical data for illustrative purposes.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Phase 2: Validation of Target Engagement with Cellular Thermal Shift Assay (CETSA)
While AC-MS identifies physical interactors, it does not confirm that binding occurs within the complex environment of an intact cell. CETSA is a powerful label-free method that verifies direct target engagement in a physiological context.[20][21]
-
Causality of Approach: The principle of CETSA is based on ligand-induced thermal stabilization.[22] When a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced unfolding and aggregation.[23] By heating cells or cell lysates to various temperatures, we can measure the amount of target protein that remains soluble. A shift in the melting temperature (Tm) of the protein in the presence of the compound is strong evidence of direct binding.[24]
-
Self-Validating System: The trustworthiness of CETSA is established by generating two types of curves. First, a "melt curve" is generated by heating samples across a range of temperatures to find the Tm. Second, an "isothermal dose-response fingerprint" (ITDRF) is created by treating cells with increasing concentrations of the compound and heating them at a single, fixed temperature (near the Tm).[20] A dose-dependent increase in protein stability confirms a specific binding interaction.
-
Cell Culture and Treatment:
-
Culture the chosen cell line to ~80% confluency.
-
Treat cells with either the compound (e.g., at 10x the desired final concentration) or vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) in their culture medium.
-
-
Heating Step (Melt Curve):
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) to release soluble proteins.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the specific target protein remaining in the supernatant using a quantitative detection method, such as Western Blotting or ELISA, with an antibody specific to the putative target identified from AC-MS (e.g., Aldose Reductase).
-
-
Data Analysis (Melt Curve):
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift to a higher Tm in the presence of the compound indicates stabilization.
-
-
Follow steps 1-5 above, but instead of a temperature gradient, treat cells with a serial dilution of the compound (e.g., 0.1 nM to 100 µM).
-
Heat all samples at a single, constant temperature, chosen from the melt curve to be in the middle of the steep drop-off for the vehicle-treated sample (e.g., Tm + 2°C).
-
Plot the amount of soluble protein versus the logarithm of the compound concentration to determine the EC50 of stabilization.
| Treatment | Apparent Melting Temp (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 54.2 °C | - |
| 10 µM Compound | 58.9 °C | +4.7 °C |
This is a table of hypothetical data for illustrative purposes.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: Data Integration and Pathway Analysis
The final and most critical step is to synthesize the information gathered. The in silico predictions, the unbiased physical interactors from AC-MS, and the direct binding confirmation from CETSA must be integrated to build a coherent biological narrative.
For example, if AC-MS identifies Aldose Reductase (AR) as a high-confidence interactor, and CETSA confirms a dose-dependent thermal stabilization of AR in cells treated with our compound, we have strong evidence that AR is a direct target.
The next logical step is to place this interaction into a biological context. Aldose Reductase is the rate-limiting enzyme in the polyol pathway, which has been implicated in diabetic complications. A potential signaling pathway could be hypothesized as follows:
Caption: Hypothetical pathway involving newly identified target Aldose Reductase.
This new hypothesis—that our compound may mitigate diabetic complications by inhibiting Aldose Reductase in addition to its PPARγ-mediated insulin sensitization—can then be tested with further functional assays, such as enzymatic activity assays and cellular models of diabetic stress.
Conclusion
The identification of molecular targets for this compound is a systematic process that requires the strategic integration of computational and experimental methodologies. This guide has outlined a robust workflow designed to ensure scientific integrity and generate reliable, actionable data. By moving from broad computational predictions to unbiased proteomic screening and finally to specific, in-cell validation, researchers can build a comprehensive understanding of the compound's mechanism of action. This multi-faceted approach is essential for advancing drug development, ensuring that the full therapeutic potential and potential liabilities of a compound are understood long before it reaches the clinical stage.
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- 5. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking for Identification of Potential Targets for Drug Repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Predictions for Multi-Target Drug Design | Springer Nature Experiments [experiments.springernature.com]
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- 13. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]
- 14. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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- 21. benchchem.com [benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
A-Z Guide to 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid: Synthesis, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thiazolidinedione (TZD) derivative, 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. It details the compound's chemical identity, synthesis, mechanism of action as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist, and validated experimental protocols for its study. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Physicochemical Properties
Correctly identifying a compound is the cornerstone of reproducible scientific research. The subject of this guide, a member of the thiazolidinedione class, is characterized by the identifiers and properties summarized below. Thiazolidinediones are a well-established class of compounds, with prominent members like Pioglitazone and Rosiglitazone used in the treatment of type 2 diabetes.[1][2]
| Property | Value | Source |
| IUPAC Name | 2-(4-((2,4-dioxo-1,3-thiazolidin-5-yl)methyl)phenoxy)acetic acid | N/A |
| CAS Number | 179087-93-5 | [3] |
| Molecular Formula | C12H11NO5S | [3] |
| Molecular Weight | 281.28 g/mol | [3] |
| Synonyms | 4-(2,4-Dioxothiazolidin-5-ylmethyl)phenoxyacetic acid | [3] |
Synthesis and Characterization
The synthesis of thiazolidinedione derivatives is a well-documented process in medicinal chemistry.[4][5] A common and effective route to synthesize the title compound involves a Knoevenagel condensation. The general workflow is outlined below.
Synthetic Workflow Diagram
The synthesis typically proceeds in two main stages: first, the creation of an aldehyde intermediate, and second, its condensation with thiazolidine-2,4-dione.
Caption: General synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
Part A: Synthesis of Ethyl 2-(4-formylphenoxy)acetate (Intermediate)
-
To a solution of 4-hydroxybenzaldehyde (10 mmol) in acetone (60 mL), add anhydrous potassium carbonate (10 mmol).[6]
-
Add ethyl chloroacetate (20 mmol) to the mixture.[6]
-
Reflux the reaction mixture for 20 hours with constant stirring.[6]
-
After cooling, filter the mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.
Part B: Synthesis of this compound
-
Combine the intermediate, Ethyl 2-(4-formylphenoxy)acetate (10 mmol), and thiazolidine-2,4-dione (10 mmol) in toluene.
-
Add a catalytic amount of piperidine and reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture, and collect the precipitated solid (the ethyl ester of the final product).
-
Hydrolyze the resulting ethyl ester using a standard procedure (e.g., refluxing with aqueous HCl or NaOH followed by acidification) to yield the final carboxylic acid product.
-
Recrystallize the final product from a suitable solvent (e.g., ethanol/water) to obtain a purified solid.
Characterization: The structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
Biological Activity and Mechanism of Action
Thiazolidinediones (TZDs) are a class of synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][7][8][9]
Mechanism of Action: PPARγ Agonism
-
Ligand Binding : The TZD compound enters the cell and binds to the Ligand Binding Domain (LBD) of PPARγ located in the nucleus.[9]
-
Conformational Change : This binding event induces a conformational change in the PPARγ receptor.
-
Heterodimerization : The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[1][9]
-
PPRE Binding : The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1][9]
-
Transcriptional Regulation : This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism.[8][9] The ultimate effect in insulin-sensitive tissues like adipose tissue and skeletal muscle is an increase in glucose uptake and improved insulin sensitivity.[8]
Signaling Pathway Diagram
Caption: PPARγ signaling pathway activated by a TZD ligand.
Experimental Protocols for In Vitro Evaluation
To assess the biological activity of this compound, a series of validated in vitro assays are required.
Protocol: PPARγ Ligand Binding Assay (Fluorometric)
This protocol is adapted from commercially available kits and determines the ability of the test compound to displace a fluorescent probe from the PPARγ Ligand Binding Domain (LBD).[10]
Objective: To determine the IC50 value of the test compound for PPARγ binding.
Materials:
-
384-well black plate
-
Human PPARγ LBD protein
-
PPARγ Assay Buffer
-
Fluorescent PPARγ Assay Probe
-
Known PPARγ Ligand Control (e.g., Rosiglitazone)
-
Test Compound stock solution (in DMSO)
-
Multi-well spectrofluorometer
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. Dilute the PPARγ Assay Probe in DMSO. Prepare a serial dilution of the test compound and the Ligand Control in DMSO.
-
Assay Setup: To designated wells of the 384-well plate, add 1 µL of:
-
Test Compound (at various concentrations)
-
Ligand Control (for positive control)
-
DMSO (for solvent control)
-
-
Reaction Mix: Prepare a PPARγ Assay Mix containing PPARγ Assay Buffer and the diluted fluorescent probe.
-
Incubation: Add 24 µL of the PPARγ Assay Mix to each well. Mix gently and incubate at room temperature for 5-10 minutes, protected from light.
-
Protein Addition: Add an appropriate volume of the Human PPARγ LBD protein to all wells except the "No Protein" blank controls.
-
Final Incubation: Incubate at room temperature for 5 minutes.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent displacement for each concentration of the test compound relative to the controls. Plot the percent displacement versus compound concentration and fit the data to a suitable model to determine the IC50 value.
Protocol: Adipocyte Glucose Uptake Assay
This protocol measures the compound's effect on glucose uptake in differentiated adipocytes, a key functional outcome of PPARγ activation.[11][12]
Objective: To quantify the effect of the test compound on insulin-stimulated glucose uptake in a mature adipocyte cell model (e.g., 3T3-L1).
Materials:
-
Fully differentiated 3T3-L1 adipocytes (in a 96-well plate)
-
Serum-free DMEM
-
PBS (Phosphate-Buffered Saline)
-
Insulin solution
-
Test Compound
-
2-Deoxy-D-glucose (2-DG), a non-metabolizable glucose analog
-
Cell lysis buffer
-
Glucose Uptake Colorimetric or Luminescent Assay Kit[12]
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes as per standard protocols (typically 8-12 days).[11]
-
Serum Starvation: Wash the differentiated adipocytes twice with warm PBS, then incubate in serum-free DMEM for 2-4 hours.[11]
-
Compound Treatment: Replace the starvation medium with serum-free DMEM containing the test compound at various concentrations (or vehicle control) and incubate for a predetermined time (e.g., 18-24 hours) to allow for genomic effects.
-
Glucose Starvation: Wash cells with PBS and incubate in a glucose-free buffer (e.g., KRPH buffer) for 40-60 minutes.
-
Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 20-30 minutes at 37°C.[11]
-
Glucose Uptake: Add 2-DG to all wells and incubate for 20 minutes to allow for uptake.
-
Termination & Lysis: Terminate the uptake by washing the cells rapidly with ice-cold PBS. Lyse the cells using the provided extraction/lysis buffer.
-
Quantification: Process the cell lysates according to the chosen assay kit's instructions to quantify the amount of 2-DG taken up by the cells. This typically involves an enzymatic reaction that generates a colorimetric or luminescent signal proportional to the amount of intracellular 2-DG-6-Phosphate.
-
Data Analysis: Normalize the glucose uptake data to a protein assay or cell count. Compare the glucose uptake in compound-treated cells versus vehicle-treated cells to determine the compound's efficacy in enhancing insulin-stimulated glucose uptake.
Conclusion
This compound is a classic example of the thiazolidinedione pharmacophore, which is central to the development of insulin-sensitizing drugs.[5][13] Its mechanism of action via PPARγ agonism directly links it to the regulation of critical metabolic genes. The synthetic routes are well-established, and its biological activity can be robustly characterized using the standardized in vitro protocols detailed in this guide. This compound serves as a valuable tool for researchers investigating metabolic diseases and as a scaffold for the design and development of novel therapeutic agents.
References
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- 2. ijlpr.com [ijlpr.com]
- 3. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [biochemsafebuy.com]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. PPARγ-Independent Antitumor Effects of Thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
An In-Depth Technical Guide to the Solubility and Stability of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the compound 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. As a molecule featuring both a carboxylic acid moiety and a thiazolidinedione (TZD) core, its physicochemical properties are critical determinants of its behavior in both biological and formulation contexts. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols. We will explore kinetic and thermodynamic solubility assays, and a systematic approach to stability testing through forced degradation studies coupled with the development of a stability-indicating HPLC method. The causality behind experimental choices is emphasized to ensure that the described protocols are self-validating and scientifically robust.
Introduction: The Critical Role of Physicochemical Profiling
The compound this compound belongs to the broader class of thiazolidinediones (TZDs), a scaffold of significant interest in medicinal chemistry.[1] The journey of any potential therapeutic agent from discovery to clinical application is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount.
-
Solubility directly influences bioavailability, dissolution rate, and the feasibility of formulation development. Poor aqueous solubility can be a major obstacle, leading to erratic absorption and suboptimal therapeutic efficacy.[2]
-
Stability dictates a compound's shelf-life, its degradation pathways, and the potential formation of impurities that could impact safety and potency. Regulatory bodies such as the FDA and the International Conference on Harmonisation (ICH) mandate rigorous stability testing.[3][4]
This guide will provide the necessary protocols to de-risk and characterize this compound, or similar molecules, in a drug development setting.
Theoretical Considerations: A Molecule of Two Halves
The solubility and stability profile of the target compound is governed by the interplay of its key functional groups: the phenoxyacetic acid and the 2,4-dioxothiazolidinone ring.
The Influence of the Carboxylic Acid
The carboxylic acid group imparts pH-dependent aqueous solubility. At pH values above its pKa, the carboxyl group will be deprotonated to the more polar and water-soluble carboxylate anion. Conversely, at pH values below its pKa, it will exist predominantly in its neutral, less soluble form. The solubility of carboxylic acids in water generally decreases as the size of the nonpolar hydrocarbon portion of the molecule increases.[5][6][7] In organic solvents, carboxylic acids are typically more soluble, particularly in polar solvents like ethanol and DMSO.[5][6]
The Thiazolidinedione (TZD) Core
The TZD ring itself is a relatively stable heterocyclic system. The core TZD scaffold is generally described as a white crystalline solid that is stable when stored below 30°C.[1] It is considered sparingly soluble in common solvents like water, methanol, and ethanol.[1] The stability of the TZD ring is a key consideration, as ring-opening hydrolysis would represent a significant degradation pathway. Computational studies on some TZD derivatives suggest the ring is not readily hydrolyzed, which provides a working hypothesis for its stability.[8]
Experimental Protocols for Solubility Determination
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a rapid precipitation from a high-concentration stock (usually in DMSO). It is a high-throughput screening assay that reflects the solubility under conditions often encountered in in vitro biological assays.[9]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This is a more time-consuming but critical measurement for pre-formulation and biopharmaceutical assessment.[10][11]
Protocol: Kinetic Solubility Assessment (Turbidimetric Method)
This protocol is designed for rapid screening and is amenable to a 96-well plate format.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to the wells of a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4). This ensures the final DMSO concentration is low (e.g., 1%) to minimize co-solvent effects.
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[12]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity above the background.
Diagram: Kinetic Solubility Workflow
Caption: Workflow for the turbidimetric kinetic solubility assay.
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This "gold standard" method measures the equilibrium solubility.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is critical to ensure equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, 0.1 N HCl, Fasted State Simulated Intestinal Fluid (FaSSIF), ethanol, acetonitrile) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24-48 hours.[10][13]
-
Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.
-
Data Analysis: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for the shake-flask thermodynamic solubility assay.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[14] Developing such a method requires a forced degradation study.
Protocol: Forced Degradation (Stress Testing)
The objective is to intentionally degrade the compound to an extent of 5-20%.[3][15] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule completely.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).[15]
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate the solution at 60°C. A sample of the solid powder should also be stressed in a dry oven at the same temperature.
-
Photolytic Degradation: Expose the solution (in a photostable container) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]
-
-
Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis to halt the reaction.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using an appropriate HPLC method.
Protocol: Stability-Indicating HPLC Method Development
The goal is to develop a chromatographic method that resolves the parent compound from all process impurities and degradation products generated during the forced degradation study.[17][18]
Methodology:
-
Initial Method Screening:
-
Column: Start with a standard C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution with Mobile Phase A as an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and Mobile Phase B as an organic solvent (e.g., acetonitrile or methanol).[19]
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This is critical for assessing peak purity.
-
-
Method Optimization:
-
Inject the mixture of the unstressed and all stressed samples.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate separation (resolution > 1.5) between the parent peak and all degradant peaks.
-
The PDA detector will be used to assess peak purity of the parent compound in the presence of its degradants. The UV spectra across the peak should be identical if the peak is pure.
-
-
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Diagram: Stability Study Workflow
Caption: Workflow for forced degradation and stability-indicating HPLC method development.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method | Significance |
| Molecular Weight | 295.29 g/mol | Calculation | Base property |
| pKa (Acidic) | ~3-5 | In Silico Prediction | Governs pH-dependent solubility |
| cLogP | ~2.5-3.5 | In Silico Prediction | Indicator of lipophilicity and potential solubility |
Note: In silico predictions provide initial estimates and should be confirmed experimentally.
Table 2: Summary of Solubility Data
| Solvent/Buffer | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Purified Water | Thermodynamic | 25 | ||
| PBS (pH 7.4) | Thermodynamic | 25 | ||
| 0.1 N HCl (pH ~1) | Thermodynamic | 25 | ||
| Ethanol | Thermodynamic | 25 | ||
| Acetonitrile | Thermodynamic | 25 | ||
| PBS (pH 7.4) | Kinetic | 25 |
Table 3: Summary of Forced Degradation Study
| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | No. of Degradants |
| Control (Unstressed) | 24 | 100.0 | 0.0 | 0 |
| 0.1 N HCl, 60°C | 24 | |||
| 0.1 N NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Heat (60°C, Solution) | 24 | |||
| Photolytic (ICH Q1B) | - |
Conclusion
The protocols and theoretical framework presented in this guide provide a robust system for the comprehensive evaluation of the solubility and stability of this compound. By systematically applying these methodologies, researchers can generate the high-quality, reliable data necessary to make informed decisions during the drug development process. Understanding these core physicochemical properties is not merely a regulatory requirement but a fundamental scientific necessity for advancing promising molecules towards clinical reality.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ijtrd.com [ijtrd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. evotec.com [evotec.com]
- 12. enamine.net [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pharmafocusasia.com [pharmafocusasia.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. rjptonline.org [rjptonline.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijpsr.com [ijpsr.com]
- 19. ijtsrd.com [ijtsrd.com]
Methodological & Application
Protocol for dissolving 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid for in vitro assays
Protocol for Dissolving 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid for In Vitro Assays
Introduction
This compound is a member of the thiazolidinedione (TZD) class of compounds. Thiazolidinediones are a subject of significant interest in drug discovery, known for their diverse biological activities.[1] A critical prerequisite for obtaining reliable and reproducible data in any in vitro assay is the proper dissolution of the test compound. Due to their hydrophobic nature, many TZD derivatives, including the subject of this guide, exhibit poor aqueous solubility, posing a significant challenge for researchers.[2]
This document provides a comprehensive guide to dissolving this compound for use in a variety of in vitro applications. We will delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for preparing stock and working solutions, and offer troubleshooting strategies to address common challenges such as compound precipitation.
Physicochemical Properties and Solubility Challenges
The molecular structure of this compound, characterized by the TZD core, contributes to its limited solubility in aqueous media. Like many TZD-based compounds, it is sparingly soluble in water and common organic solvents such as methanol and ethanol.[3] The primary challenge encountered when preparing this compound for biological assays is "solvent-shifting" precipitation. This occurs when a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the compound to crash out of solution, leading to inaccurate and unreliable experimental results.[2]
Recommended Solvents and Stock Solution Preparation
The recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[4]
Table 1: Recommended Solvents for Stock Solution
| Solvent | Grade | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Anhydrous/Molecular Biology Grade | Primary choice. Prepare a high-concentration stock (e.g., 10-50 mM). Store in small, tightly sealed aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles.[5] |
| Ethanol (95% or absolute) | ACS Grade or higher | Alternative. May be suitable for some applications, but generally has lower solvating power for TZDs compared to DMSO. A product information sheet for a similar compound, 2,4-Dichlorophenoxyacetic acid, notes solubility in 95% ethanol at 100 mg/ml, which may require heating.[6] |
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. Adjust the amounts accordingly for a different desired concentration.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 281.28 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 281.28 g/mol = 0.00281 g = 2.81 mg
-
-
Weigh the compound: Accurately weigh 2.81 mg of the compound and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.
Preparing Working Solutions for In Vitro Assays
The primary goal when preparing working solutions is to dilute the DMSO stock into the aqueous assay buffer or cell culture medium without causing precipitation. The final concentration of DMSO in the assay should be kept to a minimum, as it can have cytotoxic effects on cells.[7][8]
DMSO Concentration Limits in Cell Culture
| Final DMSO Concentration | General Effect on Cell Lines |
| < 0.1% | Generally considered safe for most cell lines, including sensitive and primary cells, with minimal impact on cell viability and function.[4][5] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term assays (up to 72 hours). However, cell-line-specific toxicity should be evaluated.[4][5][9] |
| > 0.5% | Can cause significant cytotoxicity, affect cell proliferation, and induce off-target effects. This concentration should be avoided if possible.[7][8] |
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples to account for any solvent-induced effects.[5]
Workflow for Preparing Working Solutions
Caption: Workflow for preparing working solutions from a DMSO stock.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol employs a serial dilution strategy to minimize the risk of precipitation.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile tubes or 96-well plates for dilution
Procedure:
-
Determine the highest final concentration needed: For this example, let's assume the highest final concentration in the cell culture is 10 µM.
-
Calculate the dilution factor: To achieve a final DMSO concentration of 0.1%, the dilution factor from the 100% DMSO stock will be 1:1000.
-
Prepare an intermediate dilution:
-
Gently thaw a single aliquot of the 10 mM stock solution.
-
In a sterile tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM stock solution to the medium. This creates a 100 µM intermediate solution with 1% DMSO. Mix immediately by gentle vortexing or pipetting.
-
-
Perform serial dilutions:
-
In a 96-well plate or sterile tubes, add 50 µL of pre-warmed medium to each well/tube for the dilution series.
-
Add 50 µL of the 100 µM intermediate solution to the first well of the dilution series and mix thoroughly. This results in a 50 µM working solution.
-
Transfer 50 µL from the first well to the second well and mix. Continue this 1:2 serial dilution to achieve the desired range of final concentrations.
-
-
Add to cells: Add the appropriate volume of each working solution to your cell culture plates to achieve the final desired concentrations.
Troubleshooting Common Issues
Problem: The compound precipitates immediately upon dilution into the aqueous medium.
-
Cause: The final concentration exceeds the aqueous solubility of the compound. The dilution was performed too rapidly.[10]
-
Solution:
-
Decrease the final concentration: Your desired concentration may be too high.
-
Slow down the dilution: Add the DMSO stock drop-wise to the pre-warmed medium while continuously vortexing to ensure rapid dispersion.[2]
-
Use a higher serum concentration (for cell-based assays): Serum proteins can sometimes help to stabilize and solubilize hydrophobic compounds.
-
Problem: The compound precipitates in the incubator over time.
-
Cause: The compound may be unstable at 37°C, or changes in the media pH due to cellular metabolism could be affecting its solubility.[10][11]
-
Solution:
-
Assess compound stability: Prepare the compound in the medium and incubate it under assay conditions without cells to see if precipitation occurs.
-
Refresh the medium: For longer-term assays, consider replacing the medium with freshly prepared compound-containing medium at regular intervals.
-
Monitor media pH: Ensure the pH of your culture medium remains stable throughout the experiment.
-
Advanced Solubilization Strategy: Cyclodextrin Inclusion Complexes
For compounds that are particularly challenging to dissolve, forming an inclusion complex with a cyclodextrin can significantly enhance aqueous solubility.[12] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic drug molecule can be encapsulated within the cavity, creating a more water-soluble complex.[13] Methyl-β-cyclodextrin is a commonly used derivative for this purpose.[14]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is adapted from established protocols for poorly soluble drugs.[12]
Materials:
-
This compound
-
Methyl-β-cyclodextrin
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Calculate molar ratio: Determine the required mass for a 1:1 molar ratio of the compound to methyl-β-cyclodextrin.
-
Prepare a cyclodextrin paste: In a mortar, add a small amount of deionized water to the methyl-β-cyclodextrin and knead with the pestle to form a thick, uniform paste.
-
Incorporate the compound: Slowly add the powdered compound to the paste.
-
Knead the mixture: Knead the mixture thoroughly for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Dry the complex: Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Process the final product: The resulting dry powder is the inclusion complex, which should exhibit improved solubility in aqueous solutions. This powder can then be used to prepare aqueous stock solutions for your assays.
Conclusion
The successful use of this compound in in vitro assays is critically dependent on proper dissolution. By understanding the compound's solubility characteristics and employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can prepare reliable solutions, avoid common pitfalls like precipitation, and ensure the integrity and reproducibility of their experimental data.
References
- 1. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. benchchem.com [benchchem.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid (MRL-24) in 3T3-L1 Adipocyte Differentiation Assays
Introduction: A Novel Tool for Adipogenesis Research
The study of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes, is fundamental to understanding metabolic diseases such as obesity and type 2 diabetes. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, remains a cornerstone model for this research, capable of robust differentiation into adipocyte-like cells.[1][2] Central to this process is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that acts as the master regulator of adipocyte differentiation.[3][4][5]
Thiazolidinediones (TZDs) are a class of synthetic PPARγ agonists that have been instrumental in both clinical applications for improving insulin sensitivity and as research tools to induce adipogenesis.[6][7][8][9] This application note provides a comprehensive guide to using a specific TZD, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid , also known as MRL-24 , in 3T3-L1 differentiation assays. MRL-24 is a potent PPARγ partial agonist.[10][11] It has been shown to have high anti-diabetic activity by specifically blocking the Cdk5-mediated phosphorylation of PPARγ at serine 273, a modification linked to insulin resistance.[12][13] This unique mechanism makes MRL-24 a valuable tool for dissecting the nuanced roles of PPARγ activation in adipocyte function.
This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and data interpretation guidelines for effectively employing MRL-24 to drive and study 3T3-L1 adipogenesis.
Principle of the Assay: Harnessing PPARγ Activation
The differentiation of 3T3-L1 preadipocytes is a highly orchestrated process initiated by a specific hormonal cocktail. Upon reaching confluence and undergoing contact inhibition, cells are treated with a differentiation-inducing medium (DIM). A standard cocktail, often referred to as MDI, includes:
-
3-isobutyl-1-methylxanthine (IBMX): A phosphodiesterase inhibitor that increases intracellular cAMP levels.
-
Dexamethasone (DEX): A synthetic glucocorticoid.
-
Insulin: A key anabolic hormone.
This cocktail triggers a transcriptional cascade, leading to the expression of key adipogenic transcription factors, including C/EBPβ, C/EBPδ, and crucially, PPARγ.[14] The inclusion of a TZD like MRL-24 acts as a direct and potent ligand for PPARγ.[10] Ligand binding causes a conformational change in PPARγ, leading to the recruitment of coactivator proteins and the dissociation of corepressors.[3] This activated complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving the expression of genes necessary for the mature adipocyte phenotype, including those involved in lipid metabolism, glucose uptake, and insulin signaling (e.g., Fabp4, Cd36, Adiponectin).[3][15]
Mechanism of MRL-24 Action
The following diagram illustrates the central role of PPARγ and the action of MRL-24 in initiating the adipogenic program.
Figure 1: MRL-24 Activation of the PPARγ Signaling Pathway. MRL-24, a PPARγ agonist, binds to the PPARγ/RXR heterodimer, causing the release of corepressors and recruitment of coactivators, which drives the transcription of adipogenic target genes.
Materials and Reagents
Cell Culture
-
3T3-L1 preadipocytes (e.g., ATCC® CL-173™)
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Differentiation Reagents
-
This compound (MRL-24) : Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
3-isobutyl-1-methylxanthine (IBMX): Prepare a 0.5 M stock in DMSO.
-
Dexamethasone (DEX): Prepare a 1 mM stock in ethanol.
-
Insulin (from bovine pancreas): Prepare a 10 mg/mL stock solution in sterile water with 0.02 M HCl.
Staining and Analysis
-
Oil Red O powder
-
Isopropanol (100%)
-
Formalin (10% solution) or 4% Paraformaldehyde in PBS
-
Hematoxylin solution (optional, for counterstaining nuclei)
Detailed Experimental Protocol
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Experimental Workflow Overview
Figure 2: Experimental Timeline for 3T3-L1 Differentiation. A typical timeline from seeding preadipocytes to analyzing mature adipocytes spans approximately 10 to 12 days.
Step 1: Culture of 3T3-L1 Preadipocytes
-
Maintenance: Culture 3T3-L1 cells in Preadipocyte Growth Medium (DMEM with 10% BCS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere of 10% CO₂.
-
Passaging: Do not allow cells to become over-confluent (>70%) during routine passaging, as this can impair their differentiation potential.[16] Use low-passage cells for all experiments.
-
Seeding for Differentiation: Seed cells into a 6-well plate at a density of 2–3 × 10⁴ cells/cm². Grow them in Preadipocyte Growth Medium until they reach 100% confluence.
-
Contact Inhibition: Continue to incubate the cells for an additional 48 hours post-confluence (Day 0). This growth arrest phase is critical for synchronizing the cells and priming them for differentiation. The cell morphology should change from fibroblastic to a more rounded shape.
Step 2: Induction of Adipocyte Differentiation (Day 0)
-
Prepare Differentiation-Inducing Medium (DIM):
-
Start with Adipocyte Maintenance Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Add the MDI components and MRL-24 to the required volume of medium.
-
Final Concentrations:
-
0.5 mM IBMX
-
1.0 µM Dexamethasone
-
1.0 µg/mL Insulin
-
0.1 - 10 µM MRL-24 (A dose-response experiment is recommended to determine the optimal concentration).
-
-
-
Induction: Carefully aspirate the Preadipocyte Growth Medium from the wells. Gently add 2 mL of the freshly prepared DIM containing MRL-24.
-
Incubate the cells for 48 hours (Day 2).
Step 3: Maturation and Maintenance (Day 2 onwards)
-
Insulin Medium (Day 2): After 48 hours, aspirate the DIM. Replace it with 2 mL of Insulin Medium (Adipocyte Maintenance Medium containing only 1.0 µg/mL Insulin).
-
Feeding (Day 4 onwards): After another 48 hours, aspirate the Insulin Medium. Replace it with 2 mL of fresh Adipocyte Maintenance Medium.
-
Continue to feed the cells with fresh Adipocyte Maintenance Medium every 2 days.
-
Observation: Small lipid droplets should become visible within the cells around Day 4-5, gradually increasing in size and number. Full differentiation is typically achieved by Day 8-10.[17]
Assessment of Adipocyte Differentiation
The primary method for visualizing and quantifying adipogenesis is the staining of intracellular lipid droplets with Oil Red O.
Protocol: Oil Red O Staining and Quantification
-
Preparation of Oil Red O Solution:
-
Stock Solution: Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol. This stock is stable for a year.[18]
-
Working Solution: Mix 3 parts Oil Red O Stock Solution with 2 parts distilled water (e.g., 6 mL stock + 4 mL water). Let the solution sit for 20 minutes at room temperature, then filter through a 0.2 µm filter to remove precipitates. The working solution is stable for about 2 hours.[18][19]
-
-
Staining Procedure (Day 8-10):
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour at room temperature.
-
Remove the formalin and wash the cells twice with distilled water.
-
Remove the water and add 1 mL of 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and add enough Oil Red O working solution to completely cover the cell monolayer (approx. 1 mL for a 6-well plate).
-
Incubate for 20-30 minutes at room temperature.[20]
-
Remove the staining solution and immediately wash the cells 3-4 times with distilled water to remove excess stain.
-
(Optional) Counterstain nuclei by adding Hematoxylin for 1 minute, followed by several washes with water.
-
-
Visualization and Quantification:
-
Microscopy: Add PBS or water to the wells to prevent drying and visualize the cells under a microscope. Mature adipocytes will contain bright red lipid droplets.
-
Quantification: To quantify the extent of differentiation, elute the stain from the cells.
-
Data Analysis and Expected Results
The inclusion of MRL-24 is expected to significantly enhance adipocyte differentiation compared to a standard MDI cocktail alone. A dose-dependent increase in lipid accumulation should be observed.
| Treatment Group | MRL-24 Conc. (µM) | Expected Oil Red O Staining | Expected Absorbance (OD 510nm) | Notes |
| Preadipocyte Control | 0 | None to minimal | ~0.05 (Background) | Uninduced cells should not accumulate lipid. |
| MDI Only | 0 | Moderate | Variable, serves as baseline for enhancement | Standard differentiation without a potent PPARγ agonist. |
| MDI + MRL-24 | 0.1 | Moderate to High | > MDI only | Low concentration should show enhancement. |
| MDI + MRL-24 | 1.0 | High | Significant increase vs. MDI only | Often near optimal concentration for TZDs.[22] |
| MDI + MRL-24 | 10.0 | Very High | May plateau or slightly decrease | High concentrations may show saturation or off-target effects. |
| MDI + Rosiglitazone | 1.0 - 2.0 | Very High | High, serves as a positive control | Rosiglitazone is a well-characterized full PPARγ agonist.[17] |
Note: The exact absorbance values will vary between experiments and cell batches. It is crucial to include proper controls in every assay.
Troubleshooting and Expert Recommendations
-
Low Differentiation Efficiency: This is a common issue. Ensure cells are from a low passage number and were not allowed to become over-confluent before induction. Verify the activity of all differentiation cocktail components, especially insulin and IBMX. Adding a potent PPARγ agonist like MRL-24 or Rosiglitazone is a proven method to dramatically improve differentiation efficiency.[17][21]
-
Cell Detachment: Mature adipocytes are buoyant due to their high lipid content and can detach easily. Handle plates with extreme care, especially during media changes and washing steps. Aspirate media from the side of the well.
-
Inconsistent Staining: Ensure the Oil Red O working solution is freshly prepared and filtered. Incomplete washing can leave background precipitate. An optimized protocol with defined incubation times is critical for reproducible quantitative results.[20]
Conclusion
This compound (MRL-24) is a powerful tool for inducing and studying adipogenesis in the 3T3-L1 cell model. As a PPARγ agonist with a distinct mechanism of action, it provides a robust and reproducible method for achieving high differentiation efficiency. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully integrate MRL-24 into their studies of adipocyte biology, insulin signaling, and metabolic disease.
References
- 1. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]
- 2. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex [frontiersin.org]
- 4. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ and the Global Map of Adipogenesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipogenesis and lipotoxicity: role of peroxisome proliferator-activated receptor γ (PPARγ) and PPARγcoactivator-1 (PGC1) | Public Health Nutrition | Cambridge Core [cambridge.org]
- 7. Thiazolidinediones regulate adipose lineage dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Three Thiazolidinediones on Metabolic Regulation and Cold-Induced Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Effects of Thiazolidinediones on Adipocyte Growth and Recruitment in Zucker Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tribioscience.com [tribioscience.com]
- 12. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of PPARgamma activity during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 17. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Enhanced 3T3-L1 Differentiation into Adipocytes by Pioglitazone Pharmacological Activation of Peroxisome Proliferator Activated Receptor-Gamma (PPAR-γ) - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage and administration route for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid in diabetic mouse models
Application Notes & Protocols: Investigating 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid in Diabetic Mouse Models
Abstract: This document provides a comprehensive guide for researchers on the preclinical evaluation of this compound, a member of the thiazolidinedione (TZD) class of compounds, in diabetic mouse models. We delve into the mechanistic underpinnings of TZDs, outline critical pharmacokinetic considerations, and provide detailed, field-proven protocols for determining optimal dosage and administration routes. This guide is designed to ensure scientific rigor, reproducibility, and the welfare of animal subjects.
Introduction and Scientific Background
This compound belongs to the thiazolidinedione (TZD) or "glitazone" class of compounds, which are synthetic ligands for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] PPAR-γ is a nuclear receptor highly expressed in adipose tissue, where it functions as a master regulator of adipogenesis and plays a critical role in lipid metabolism and insulin sensitivity.[1][2] By acting as selective agonists for PPAR-γ, TZDs modulate the transcription of a complex network of genes, ultimately enhancing insulin action in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[2][3] This mechanism makes them potent insulin sensitizers, a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][3]
The investigation of novel TZD derivatives like this compound is driven by the need for agents with improved efficacy and safety profiles compared to earlier-generation drugs.[4] Preclinical evaluation in robust diabetic animal models is a critical step in this process. This guide provides the foundational protocols to establish an effective dosing regimen for this specific compound in mice.
Mechanism of Action: The PPAR-γ Signaling Pathway
The primary therapeutic effect of TZDs is mediated through the activation of PPAR-γ.[1] When a TZD ligand enters a target cell (e.g., an adipocyte), it binds to and activates PPAR-γ in the cytoplasm or nucleus. This activation induces a conformational change, causing the release of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR-γ then forms a heterodimer with the Retinoid X Receptor (RXR).[2] This PPAR-γ/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[2]
Caption: TZD Mechanism of Action via PPAR-γ Activation.
Pharmacokinetic & Formulation Considerations
The route of administration and dosing frequency are critically dependent on the compound's pharmacokinetic (PK) properties.
-
Absorption & Bioavailability: TZDs are generally well-absorbed after oral administration.[2] However, the specific oral bioavailability of a novel derivative can vary. A pilot PK study is always recommended. Some derivatives have shown different bioavailability between sexes in rats, a factor that may need consideration.[5]
-
Metabolism: TZDs are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The specific isoenzymes involved can vary; for example, pioglitazone is metabolized by CYP2C8 and CYP3A4, while rosiglitazone is metabolized by CYP2C9 and CYP2C8.[6] Understanding the metabolic pathway is crucial for predicting potential drug-drug interactions.
-
Half-Life: The plasma elimination half-life will dictate the dosing frequency. Studies on some TZD derivatives in mice have shown terminal half-lives in the range of 4 to 8 hours after repeated oral doses, suggesting that once or twice daily dosing is appropriate.[7]
-
Vehicle Selection: The compound's solubility will determine the appropriate vehicle for administration. For oral gavage, common vehicles include water, saline, or suspensions in 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG). The chosen vehicle must be non-toxic and should not interfere with the compound's absorption or the animal's physiology.
Recommended Dosage & Administration: A Framework for Investigation
As this compound is a novel investigational compound, a definitive dosage has not been established in the literature. Therefore, a dose-response study is required. The following data on analogous TZD compounds can be used to establish a rational starting dose range for your pilot studies.
| Compound Class/Example | Mouse Model | Dosage | Administration Route | Efficacy Endpoint | Reference |
| T-174 | KK-Ay Mice | 0.2 - 15.5 mg/kg/day | Oral | Blood Glucose Lowering | [8] |
| Imidazolyl-methyl-1-2,4-thiazolidinediones | In vivo model | 11x10⁻⁶ mol/kg | Not specified | Blood Glucose Reduction | [1] |
| Pioglitazone (Reference) | KK-Ay Mice | ED₅₀: 29 mg/kg/day | Oral | Blood Glucose Lowering | [8] |
Based on this data, a starting range of 1 to 30 mg/kg/day administered orally is a scientifically sound starting point for a dose-finding study.
Experimental Protocols
PART 5.1: Recommended Administration Route - Oral Gavage
Oral gavage is the preferred route for TZD administration in preclinical models as it most closely mimics the clinical route of administration for this drug class.[9][10] It ensures precise dosing directly into the stomach.[9]
Protocol: Oral Gavage in Mice
A. Materials:
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip).[10]
-
Syringes (1 mL or 3 mL).
-
Animal scale.
-
The compound formulated in a suitable vehicle.
B. Pre-Procedure:
-
Calculate Dose Volume: Weigh each mouse immediately before dosing. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[10] To minimize stress and risk, a volume of 5 mL/kg is often preferred.
-
Example Calculation: For a 25 g mouse at a 10 mg/kg dose with a 2 mg/mL formulation:
-
Dose (mg) = 25 g * (1 kg / 1000 g) * 10 mg/kg = 0.25 mg
-
Volume (mL) = 0.25 mg / 2 mg/mL = 0.125 mL
-
-
-
Measure Insertion Depth: Before the first gavage, measure the distance from the corner of the mouse's mouth to the xiphoid process (the bottom of the sternum).[10] Mark this length on the gavage needle to prevent over-insertion and stomach perforation.[11]
C. Administration Procedure:
-
Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck. The head and body should be in a straight line.[9][12]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[9]
-
Advance the needle along the roof of the mouth toward the pharynx. The mouse will often swallow, which helps guide the needle into the esophagus.[9]
-
Gently pass the needle down the esophagus to the pre-measured depth. If any resistance is met, do not force the needle. Withdraw and re-attempt.[11][12]
-
Once correctly positioned, slowly administer the substance over 2-3 seconds.[12]
-
Gently and slowly withdraw the needle along the same path of insertion.[9]
D. Post-Procedure Monitoring:
-
Observe the mouse for at least 10-15 minutes immediately following the procedure for any signs of distress, such as gasping or difficulty breathing.[12][13]
-
Continue to monitor animals 12-24 hours after dosing for signs of complications like lethargy or weight loss.[13]
PART 5.2: Alternative Administration Routes
While oral gavage is primary, other routes may be considered for specific experimental questions (e.g., bypassing first-pass metabolism).
-
Subcutaneous (SC) Injection: Allows for slower, more sustained absorption. The maximum volume per site is typically 5 mL/kg.[14] Injections are usually given in the loose skin over the back/scruff region.[14][15]
-
Intraperitoneal (IP) Injection: Results in rapid absorption into the portal circulation. Injections should be performed in the lower right quadrant of the abdomen to avoid the bladder and cecum.[16]
PART 5.3: Workflow for a Dose-Finding Efficacy Study
The following workflow is essential for determining the minimum effective dose of the compound.
Caption: Experimental Workflow for Dose Determination.
PART 5.4: Efficacy Monitoring Protocols
Protocol: Blood Glucose Monitoring
-
Method: Blood is typically collected via a small incision at the tip of the tail.[17]
-
Procedure:
-
Gently restrain the mouse.
-
Make a small (~1-2 mm) nick at the very tip of the tail using a sterile scalpel blade.
-
Gently "milk" the tail from the base towards the tip to produce a small drop of blood.
-
Apply the blood drop to a test strip in a calibrated glucometer.[18]
-
Apply gentle pressure to the tail tip with gauze to stop the bleeding.
-
-
Frequency: For long-term studies, weekly measurement of fasting blood glucose is standard. For acute studies, more frequent monitoring is required.[19] Continuous glucose monitoring (CGM) systems are also becoming more common in rodent research and can provide a wealth of data without repeated handling stress.[20][21][22]
Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) The IPGTT assesses the body's ability to clear a glucose load and is a primary measure of insulin sensitivity.[17][18]
-
Fast mice overnight (approximately 16 hours) or for 5-6 hours, ensuring free access to water.[17][18]
-
Weigh the mice and calculate the required volume of a 20% glucose solution (dose is typically 2g glucose/kg body weight).[18][23]
-
Calculation: Volume (µL) = 10 x Body Weight (g).[18]
-
-
Obtain a baseline blood glucose reading (t=0) via tail snip.[17]
-
Inject the calculated dose of glucose solution intraperitoneally (IP).[16]
-
Measure blood glucose at subsequent time points, typically 15, 30, 60, and 120 minutes post-injection.[18][23]
-
Plot the blood glucose concentration over time. An effective compound will result in a lower peak glucose level and/or a faster return to baseline compared to the vehicle control group.
References
- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. ijpbs.com [ijpbs.com]
- 4. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dose proportionality studies of novel thiazolidinedione derivatives as potent antidiabetic agents in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 19. olac.berkeley.edu [olac.berkeley.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. jove.com [jove.com]
- 22. Simple Continuous Glucose Monitoring in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mmpc.org [mmpc.org]
Application Notes & Protocols: A Researcher's Guide to Investigating Insulin Signaling with 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Prepared by a Senior Application Scientist
Introduction: Targeting Insulin Resistance with a Novel Thiazolidinedione Analog
Insulin resistance is a primary pathological feature of type 2 diabetes mellitus (T2DM), a metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both[1][2]. The insulin signaling pathway is a complex cascade that governs glucose homeostasis, and its impairment leads to reduced glucose uptake in peripheral tissues like muscle and adipose tissue[2][3]. The thiazolidinedione (TZD) class of compounds, often called "glitazones," represents a key therapeutic strategy that directly addresses insulin resistance[4][5].
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid is a member of the thiazolidinedione family.[6][7] These compounds are synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.[5][8] By acting as PPARγ agonists, TZDs modulate the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.[8][9]
This guide provides a comprehensive overview and detailed experimental protocols for utilizing this compound as a tool to dissect the insulin signaling pathway in a research setting. We will explore its mechanism of action and provide step-by-step methodologies for assessing its impact on key signaling events, cellular glucose uptake, and gene expression.
Core Mechanism of Action: PPARγ-Dependent Insulin Sensitization
The primary mechanism through which this compound and other TZDs exert their insulin-sensitizing effects is through the activation of PPARγ.[4][8]
The Signaling Cascade:
-
Ligand Binding: The TZD compound enters the cell and binds to the ligand-binding domain of PPARγ in the cytoplasm or nucleus.
-
Heterodimerization: Upon ligand binding, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[8]
-
DNA Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[10]
-
Gene Transcription: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, initiating the transcription of genes that improve insulin sensitivity. Key target genes include those involved in fatty acid uptake and storage, adipocyte differentiation, and the secretion of insulin-sensitizing adipokines like adiponectin.[1][8]
By promoting the storage of fatty acids in peripheral adipose tissue, TZDs reduce the levels of circulating free fatty acids, which can otherwise accumulate in muscle and liver, causing lipid-induced insulin resistance.[1][8] This systemic effect alleviates the burden on the insulin signaling pathway in these tissues, restoring their responsiveness to insulin.
Experimental Applications & Protocols
To effectively study the impact of this compound, a multi-pronged approach is recommended, assessing its effect at different levels of the insulin signaling cascade. We present three core protocols.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
Scientific Rationale: The phosphorylation of Akt (also known as Protein Kinase B) at serine 473 (Ser473) is a critical, well-established downstream event in the insulin signaling pathway, directly indicating pathway activation.[11] This protocol allows for the direct visualization and quantification of the compound's ability to enhance insulin-stimulated Akt phosphorylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable insulin-responsive cell line (e.g., differentiated 3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes) and grow to desired confluency.
-
Serum-starve cells for 4-16 hours prior to treatment to reduce basal signaling.[12]
-
Pre-treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Stimulate cells with insulin (e.g., 10-100 nM) for a short period (e.g., 15-20 minutes) before harvesting.[13][14] Include a non-insulin-stimulated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of Akt.[15][16]
-
Scrape cell lysates, transfer to microfuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA Protein Assay Kit.[11]
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Scientist's Note: BSA is preferred over non-fat milk for phospho-antibodies as milk contains phosphoproteins (casein) that can cause high background.[15][16]
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) diluted in 5% BSA/TBST.[11][17]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.[11]
-
Washing: Repeat the wash step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Crucial Control: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading and to normalize the phospho-Akt signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Data Presentation:
| Treatment Group | Insulin (10 nM) | Compound Conc. (µM) | p-Akt/Total Akt Ratio (Normalized) | Fold Change vs. Insulin Only |
| Vehicle | - | 0 | 0.15 | - |
| Vehicle | + | 0 | 1.00 | 1.0 |
| Compound | + | 1 | 1.45 | 1.5 |
| Compound | + | 10 | 2.10 | 2.1 |
| Compound | + | 50 | 2.55 | 2.6 |
Protocol 2: Fluorescent Glucose Uptake Assay
Scientific Rationale: The primary physiological outcome of insulin signaling is the translocation of GLUT4 transporters to the plasma membrane, facilitating glucose uptake into the cell.[18] This assay directly measures this functional endpoint using 2-NBDG, a fluorescent glucose analog that is taken up by cells via glucose transporters.[19][20] An increase in 2-NBDG uptake in the presence of the compound indicates enhanced insulin sensitivity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., differentiated 3T3-L1 adipocytes) in a 96-well, black, clear-bottom plate and allow them to adhere.[21]
-
Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
-
Glucose Starvation and Insulin Stimulation:
-
2-NBDG Incubation:
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells 2-3 times with ice-cold PBS to stop glucose uptake and remove extracellular fluorescence.
-
Add 100 µL of PBS or Cell-Based Assay Buffer to each well.[22]
-
Immediately measure the fluorescence using a microplate reader with filters appropriate for fluorescein (Excitation ≈ 485 nm, Emission ≈ 535 nm).[21][22]
-
Data Presentation:
| Treatment Group | Insulin (100 nM) | Compound Conc. (µM) | Relative Fluorescence Units (RFU) | % Increase vs. Basal |
| Basal (No Insulin) | - | 0 | 15,230 | 0% |
| Insulin Stimulated | + | 0 | 35,140 | 131% |
| Compound + Insulin | + | 1 | 42,500 | 179% |
| Compound + Insulin | + | 10 | 55,880 | 267% |
| Compound + Insulin | + | 50 | 63,700 | 318% |
Protocol 3: RT-qPCR Analysis of Insulin-Responsive Gene Expression
Scientific Rationale: Since this compound acts as a PPARγ agonist, its effects are mediated by changes in gene transcription.[8] Real-Time Quantitative PCR (RT-qPCR) is a highly sensitive method to measure changes in the mRNA levels of key PPARγ target genes and other genes involved in insulin signaling, such as Glucose Transporter 4 (GLUT4, gene name SLC2A4), Insulin Receptor (INSR), and Insulin Receptor Substrate 1 (IRS1).[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the compound as described in Protocol 1, typically for a longer duration (24-48 hours) to allow for transcriptional changes.
-
-
RNA Extraction and Quantification:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA purity (A260/A280 ratio) and concentration using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Real-Time qPCR:
-
Prepare qPCR reactions in triplicate for each sample. Each reaction should contain:
-
Diluted cDNA template
-
Forward and reverse primers for the gene of interest (e.g., SLC2A4, INSR) and a housekeeping gene (e.g., ACTB, GAPDH)[23]
-
SYBR Green qPCR Master Mix
-
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 15s, 60-62°C for 1 min, for 40-50 cycles).[23]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method:
-
Normalize the Ct of the target gene to the Ct of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).
-
Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle) sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Calculate the fold change in expression as 2-ΔΔCt.
-
-
Data Presentation:
| Target Gene | Compound Conc. (µM) | Relative Fold Change in mRNA Expression (2-ΔΔCt) |
| SLC2A4 (GLUT4) | 10 | 2.8 |
| ADIPOQ (Adiponectin) | 10 | 4.5 |
| INSR (Insulin Receptor) | 10 | 1.3 |
| IRS1 | 10 | 1.1 |
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. anygenes.com [anygenes.com]
- 19. biocompare.com [biocompare.com]
- 20. scholarworks.uark.edu [scholarworks.uark.edu]
- 21. abcam.cn [abcam.cn]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. diabetesjournals.org [diabetesjournals.org]
Harnessing 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid for Groundbreaking Metabolic Disorder Research: Application Notes and Protocols
This comprehensive guide is designed for researchers, scientists, and drug development professionals investigating metabolic disorders. Here, we delve into the multifaceted applications of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a potent member of the thiazolidinedione (TZD) class of insulin-sensitizing agents. This document provides not just protocols, but the scientific rationale behind them, empowering you to design and execute robust experiments to explore the complex interplay of metabolic pathways.
Introduction: The Pivotal Role of Thiazolidinediones in Metabolic Research
Metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a burgeoning global health crisis. A key underlying pathology in these conditions is insulin resistance, a state where cells fail to respond effectively to the hormone insulin. Thiazolidinediones (TZDs) have emerged as a powerful class of therapeutic agents that directly combat insulin resistance.[1][2]
This compound, and other TZDs, exert their effects primarily by acting as selective agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4][5] PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis (fat cell differentiation) and is critically involved in glucose and lipid homeostasis.[1][6] By activating PPARγ, this compound initiates a cascade of genomic and non-genomic effects that collectively enhance insulin sensitivity and improve metabolic health.
Mechanism of Action: A Molecular Deep Dive
The therapeutic efficacy of this compound is rooted in its ability to modulate gene expression in key metabolic tissues, primarily adipose tissue, but also skeletal muscle and the liver.[2][3][7]
Upon entering the cell, the TZD compound binds to and activates PPARγ. This activation induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[6][8] This PPARγ-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][6] This binding event recruits co-activator proteins and initiates the transcription of genes involved in:
-
Adipocyte Differentiation and Lipid Metabolism: Promoting the differentiation of preadipocytes into mature, insulin-sensitive adipocytes that are more efficient at storing free fatty acids (FFAs), thereby reducing circulating FFA levels and mitigating lipotoxicity in other tissues.[1][6]
-
Glucose Homeostasis: Enhancing insulin-stimulated glucose uptake in adipose tissue and muscle by upregulating the expression of the glucose transporter GLUT4.[1][9]
-
Adipokine Secretion: Modulating the secretion of adipokines, such as increasing the production of the insulin-sensitizing hormone adiponectin and decreasing the secretion of pro-inflammatory cytokines like TNF-α.[3][6]
Signaling Pathway Visualization
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. JCI - Treatment of insulin resistance with peroxisome proliferator–activated receptor γ agonists [jci.org]
- 4. PPAR agonist - Wikipedia [en.wikipedia.org]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. benchchem.com [benchchem.com]
- 7. Thiazolidinediones: metabolic actions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol Guide: Optimizing the Synthetic Route for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid Derivatives
Authored by: A Senior Application Scientist
Introduction: The 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of the "glitazone" class of drugs, which are potent agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] These compounds are pivotal in the management of type 2 diabetes mellitus due to their insulin-sensitizing effects.[1][3] The optimization of their synthetic routes is a critical endeavor for researchers in drug discovery and development, aiming for higher yields, purity, and cost-effectiveness. This guide provides a detailed, field-proven protocol for the synthesis of this important class of molecules, elucidating the causality behind experimental choices and offering insights into reaction optimization.
This document outlines a robust three-stage synthetic strategy, beginning with the preparation of key intermediates, followed by their condensation, and concluding with the final reduction to yield the target compound.
Overall Synthetic Workflow
The synthesis of this compound derivatives is a multi-step process that can be logically divided into three primary stages. This modular approach allows for optimization at each step to ensure a high overall yield and purity of the final product.
Figure 1: A high-level overview of the three-part synthetic strategy for this compound derivatives.
Part A: Synthesis of the Key Intermediate: 2-(4-formylphenoxy)acetic acid
The synthesis of the aldehyde-containing side chain is a critical first step. This intermediate provides the necessary functional group for the subsequent Knoevenagel condensation. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.
Protocol A1: Synthesis of Ethyl 2-(4-formylphenoxy)acetate
This protocol details the synthesis of the esterified side chain intermediate.
Materials:
-
4-Hydroxybenzaldehyde
-
Ethyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure ethyl 2-(4-formylphenoxy)acetate.
Protocol A2: Hydrolysis to 2-(4-formylphenoxy)acetic acid
The ester is hydrolyzed to the corresponding carboxylic acid, which is the final form of the side-chain intermediate required for the subsequent condensation step.
Materials:
-
Ethyl 2-(4-formylphenoxy)acetate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Dissolve ethyl 2-(4-formylphenoxy)acetate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify with concentrated HCl to pH 2-3.
-
The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-(4-formylphenoxy)acetic acid.[4][5]
| Intermediate | Starting Material | Reagents | Typical Yield | Reference |
| 2-(4-formylphenoxy)acetic acid | 4-Hydroxybenzaldehyde | 1. Ethyl chloroacetate, K₂CO₃2. NaOH, H₂O/MeOH | 80-90% | [6] |
Table 1: Summary of the synthesis of the key side-chain intermediate.
Part B: Synthesis of the Core Heterocycle: 2,4-Thiazolidinedione (TZD)
The 2,4-thiazolidinedione (TZD) ring is the pharmacophore of the glitazone class of drugs.[7] Its synthesis is well-established and typically involves the cyclocondensation of chloroacetic acid and thiourea.[3][8][9][10][11]
Protocol B1: Synthesis of 2,4-Thiazolidinedione
This protocol describes a common and efficient method for the preparation of the TZD core.[3][8]
Materials:
-
Chloroacetic acid
-
Thiourea
-
Water
-
Concentrated Hydrochloric Acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) and thiourea (1.1 eq) in water.
-
Optionally, a catalytic amount of concentrated hydrochloric acid can be added.[3]
-
Reflux the mixture for 10-12 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The product, 2,4-thiazolidinedione, will crystallize out of the solution.
-
Filter the crystals, wash with cold water, and recrystallize from hot water or ethanol to obtain the pure product.[11]
| Product | Starting Materials | Solvent | Typical Yield | Reference |
| 2,4-Thiazolidinedione | Chloroacetic acid, Thiourea | Water | 75-85% | [3][8][11] |
Table 2: Summary of the synthesis of the 2,4-thiazolidinedione core.
Part C: Knoevenagel Condensation and Reduction
This final stage involves the formation of the C-C bond between the two key intermediates via a Knoevenagel condensation, followed by the reduction of the resulting double bond to yield the final saturated product.
The Knoevenagel Condensation: Mechanism and Optimization
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[12][13] In this synthesis, the active methylene group at the C5 position of the TZD ring attacks the aldehyde of the side-chain intermediate.[14][15]
Figure 2: Simplified mechanism of the Knoevenagel condensation between 2,4-thiazolidinedione and an aromatic aldehyde.
Optimization of this step is crucial for the overall success of the synthesis. Factors to consider include the choice of catalyst, solvent, and reaction temperature. Common catalysts include weak bases like piperidine or even environmentally friendly options like baker's yeast.[11][16] Solvents can range from ethanol to polyethylene glycol (PEG), with the latter offering advantages in terms of green chemistry.[12]
Protocol C1: Knoevenagel Condensation
This protocol outlines the condensation of the two previously synthesized intermediates.
Materials:
-
2-(4-formylphenoxy)acetic acid (from Part A)
-
2,4-Thiazolidinedione (from Part B)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-(4-formylphenoxy)acetic acid (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry to obtain 5-(4-((carboxymethoxy)benzylidene)-2,4-thiazolidinedione.
Protocol C2: Reduction of the Benzylidene Double Bond
The final step is the reduction of the exocyclic double bond to yield the target molecule. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride in the presence of a catalyst.[17][18]
Materials:
-
5-(4-((carboxymethoxy)benzylidene)-2,4-thiazolidinedione
-
Palladium on carbon (Pd/C, 10%)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 5-(4-((carboxymethoxy)benzylidene)-2,4-thiazolidinedione (1.0 eq) in methanol.
-
Add 10% Pd/C (catalytic amount).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
| Step | Reactants | Key Reagents/Catalysts | Typical Yield | Reference |
| Knoevenagel Condensation | 2-(4-formylphenoxy)acetic acid, 2,4-Thiazolidinedione | Piperidine, Ethanol | 70-85% | [11] |
| Reduction | 5-(4-((carboxymethoxy)benzylidene)-2,4-thiazolidinedione | H₂, Pd/C | 85-95% | [17][18] |
Table 3: Summary of the final condensation and reduction steps.
Conclusion
This application guide provides a comprehensive and optimized synthetic route for the preparation of this compound derivatives. By breaking down the synthesis into three manageable parts, researchers can effectively troubleshoot and optimize each step to achieve high yields and purity. The protocols provided are based on well-established and reliable chemical transformations, offering a solid foundation for the synthesis of this important class of compounds for further research and development in the field of metabolic diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. appchemical.com [appchemical.com]
- 5. 2-(4-Formylphenoxy)acetic acid - Lead Sciences [lead-sciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 11. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of Thiazolidinedione Compound Library [mdpi.com]
- 18. researchgate.net [researchgate.net]
Cellular uptake and distribution assays for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Application Notes & Protocols
Topic: Cellular Uptake and Distribution Assays for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for investigating the cellular uptake and subcellular distribution of this compound, a member of the thiazolidinedione (TZD) class of compounds. As a Senior Application Scientist, this guide moves beyond simple instructions to explain the scientific rationale behind the chosen methodologies. We present a multi-faceted approach combining quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with qualitative spatial analysis using Confocal Laser Scanning Microscopy (CLSM). Furthermore, we introduce High-Content Imaging (HCI) as a powerful tool for higher-throughput analysis. The protocols are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness. This guide is intended to empower researchers to generate robust and reproducible data, crucial for advancing the understanding and development of this potential therapeutic agent.
Scientific Foundation & Strategic Overview
The Target Compound: A Thiazolidinedione Derivative
This compound belongs to the thiazolidinedione (TZD), or "glitazone," class of drugs.[1][2] The primary mechanism of action for TZDs is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] PPARγ is a nuclear receptor that, upon activation, regulates the transcription of numerous genes involved in glucose and lipid metabolism.[4][5] Since the therapeutic target, PPARγ, is located within the cell nucleus, understanding the compound's ability to cross the plasma membrane and accumulate at its site of action is paramount for evaluating its potential efficacy.
The journey of a drug from the extracellular space to its intracellular target is a critical phase of its pharmacokinetic and pharmacodynamic profile.[6] This process, known as cellular uptake, can occur through passive diffusion across the lipid bilayer or via carrier-mediated active transport systems.[6][7] For TZD-class compounds, both mechanisms may be relevant. Characterizing the kinetics and localization of this uptake is essential for optimizing dosing, predicting therapeutic response, and understanding potential off-target effects.
An Integrated Experimental Strategy
A single experimental method provides only one piece of the puzzle. To build a comprehensive understanding of the compound's cellular behavior, we advocate for an integrated workflow that addresses two fundamental questions:
-
"How much?" - Quantifying the intracellular concentration of the compound.
-
"Where?" - Visualizing the compound's distribution across subcellular compartments.
This guide details three complementary assays designed to answer these questions, moving from precise quantification to high-resolution spatial mapping and high-throughput screening.
Caption: Integrated workflow for cellular uptake and distribution analysis.
Quantitative Analysis of Cellular Uptake by LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying unlabeled small molecules in complex biological matrices.[8][9] This method offers high sensitivity and specificity, allowing for the precise measurement of the parent compound within cell lysates.[10]
Rationale for LC-MS/MS
The primary advantage of LC-MS/MS is its ability to measure the unmodified compound, avoiding potential artifacts introduced by fluorescent or radioactive labels.[9] The protocol is designed to determine the total cell-associated drug concentration over time and at various doses. By including a 4°C incubation control, where active transport processes are significantly inhibited, we can infer the relative contributions of passive diffusion versus active transport to the compound's uptake.[11]
Protocol 2.1: LC-MS/MS-Based Cellular Uptake Assay
Materials:
-
Selected cell line (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes, or a target-expressing engineered line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (Test Compound)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Cell Lysis Buffer (e.g., RIPA buffer or 70% Methanol with internal standard)
-
BCA Protein Assay Kit
-
LC-MS/MS system with appropriate columns and solvents[12]
-
6-well or 12-well tissue culture plates
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the LC-MS/MS uptake assay.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture overnight.
-
Compound Preparation: Prepare stock solutions of the test compound in DMSO. Serially dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Uptake Initiation: Aspirate the culture medium. Wash cells once with warm PBS. Add the medium containing the test compound to initiate uptake. Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
Control Group (Active Transport Inhibition): For a parallel set of plates, pre-incubate cells at 4°C for 30 minutes before adding the 4°C compound-containing medium. Maintain at 4°C throughout the incubation period.[11]
-
Termination of Uptake: To stop the assay, rapidly aspirate the compound-containing medium and wash the cell monolayer three times with 2 mL of ice-cold PBS per well. This step is critical to remove any non-internalized, surface-bound compound.
-
Cell Lysis: Add 200-500 µL of ice-cold lysis buffer (e.g., 70% methanol containing a suitable internal standard like warfarin or a stable isotope-labeled version of the test compound) to each well.[12] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation for LC-MS/MS: Vortex the lysates vigorously. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet proteins and cell debris. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Protein Normalization: In a parallel plate treated identically, lyse the cells in RIPA buffer and determine the total protein concentration using a BCA assay. This will be used to normalize the LC-MS/MS data.
-
LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the test compound. Generate a standard curve using known concentrations of the compound in the same lysis buffer.
Data Analysis & Interpretation: The amount of intracellular compound is calculated from the standard curve and normalized to the total protein content of the sample.
-
Uptake Kinetics: Plot the intracellular concentration (pmol/mg protein) against time to determine the rate of uptake.
-
Dose-Dependence: Plot the intracellular concentration at a fixed time point (e.g., 15 min) against the extracellular compound concentration. A saturating curve may suggest carrier-mediated transport.
-
Transport Mechanism: A significant reduction in uptake at 4°C compared to 37°C indicates a substantial contribution from active, energy-dependent transport processes.
| Parameter | Example Result (37°C) | Example Result (4°C) | Interpretation |
| Initial Uptake Rate (Vmax) | 15 pmol/mg/min | 2 pmol/mg/min | Uptake is primarily an active process. |
| Concentration at 30 min (10 µM) | 120 pmol/mg protein | 15 pmol/mg protein | Significant temperature-sensitive accumulation. |
| Saturation (at high conc.) | Yes | No | Suggests involvement of a saturable transporter. |
Subcellular Distribution by Confocal Microscopy
Confocal Laser Scanning Microscopy (CLSM) provides high-resolution optical sections of fluorescently labeled specimens, enabling the visualization of the compound's distribution within the cell.[13][14] This technique is crucial for determining if the compound reaches its nuclear target, PPARγ.
Rationale for Confocal Microscopy
While LC-MS/MS tells us the total amount of drug in the cell, it provides no spatial information.[10] By using a fluorescently labeled analog of the test compound, we can directly visualize its accumulation in different organelles, such as the nucleus, mitochondria, or lysosomes.[15] Co-localization analysis with organelle-specific dyes provides semi-quantitative data on the compound's compartmentalization.[16]
Critical Prerequisite: Fluorescent Labeling This assay requires a fluorescently labeled version of this compound. The compound possesses a carboxylic acid group, which is a common handle for conjugation with an amine-containing fluorophore (e.g., a Bodipy or Alexa Fluor dye) via amide bond formation.[][18] It is critical to validate that the labeled compound retains similar biological activity to the parent compound to ensure the observed distribution is representative.
Protocol 3.1: Confocal Imaging of Subcellular Localization
Materials:
-
Fluorescently labeled test compound
-
Cell line cultured on high-quality glass-bottom dishes or coverslips
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker™ Red CMXRos (for mitochondrial staining)
-
LysoTracker™ Green DND-26 (for lysosomal staining)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Mounting medium
-
Confocal microscope with appropriate lasers and filters
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the confocal microscopy assay.
Procedure:
-
Cell Seeding: Plate cells on sterile 18 mm glass coverslips in a 12-well plate or in glass-bottom imaging dishes.
-
Compound Incubation: When cells reach 60-70% confluency, treat them with the fluorescently labeled compound at a predetermined concentration (e.g., 1 µM) for a specific duration (e.g., 1-4 hours).
-
Organelle Staining (Live Cell): During the last 30 minutes of compound incubation, add live-cell compatible organelle stains like Hoechst 33342 (to stain the nucleus) and MitoTracker Red (to stain mitochondria) directly to the medium.
-
Wash and Fix: Aspirate the medium and wash the cells three times with warm PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (Optional): If using antibody-based staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the coverslips again with PBS and mount them onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Sequentially scan for each fluorophore to prevent spectral bleed-through. Use settings (laser power, gain) that avoid signal saturation. Acquire Z-stacks to enable 3D reconstruction.[13]
Data Analysis & Interpretation:
-
Visual Inspection: Overlay the different channels (labeled compound, nucleus, mitochondria) to visually assess where the compound's signal is most prominent. A strong overlap between the compound's signal and the Hoechst signal would indicate nuclear localization.
-
Co-localization Analysis: Use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin, or commercial software) to calculate a Pearson's Correlation Coefficient (PCC). The PCC value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation.
| Subcellular Compartment | Co-localization Dye | Example PCC Value | Interpretation |
| Nucleus | Hoechst 33342 | +0.85 | Strong co-localization; compound effectively reaches the nucleus. |
| Mitochondria | MitoTracker Red | +0.15 | Weak/no co-localization; compound does not accumulate in mitochondria. |
| Lysosomes | LysoTracker Green | +0.60 | Moderate co-localization; suggests potential sequestration in lysosomes. |
High-Content Imaging & Analysis (HCI/HCA)
High-Content Imaging (HCI) combines automated fluorescence microscopy with powerful image analysis software to extract quantitative, multi-parametric data from large cell populations in a high-throughput format.[19][20] This approach allows for the simultaneous measurement of compound uptake, subcellular localization, and resulting phenotypic changes (e.g., target translocation, cytotoxicity) on a cell-by-cell basis.[21]
HCI can be used to screen for conditions that alter the uptake of the fluorescently-labeled TZD (e.g., in the presence of known transport inhibitors) or to correlate the level of nuclear accumulation with a downstream event, such as the expression of a PPARγ-responsive reporter gene (e.g., GFP under a PPRE promoter).
This advanced technique provides a bridge between the precise quantification of LC-MS/MS and the detailed visualization of traditional confocal microscopy, enabling more complex biological questions to be addressed at scale.[22]
Troubleshooting & Best Practices
| Issue | Possible Cause | Recommended Solution |
| High variability in LC-MS/MS data | Incomplete removal of extracellular compound; inconsistent cell numbers. | Optimize washing steps with ice-cold PBS; ensure rapid execution. Normalize data to protein content or cell count from parallel wells. |
| No detectable compound in LC-MS/MS | Low cell permeability; rapid efflux; compound degradation. | Increase compound concentration or incubation time. Use efflux pump inhibitors (e.g., verapamil). Check compound stability in medium. |
| High background in microscopy | Non-specific binding of labeled compound to plastic/glass; autofluorescence. | Use high-quality glass-bottom plates. Include an "unlabeled" control to assess autofluorescence. Block with BSA before adding the compound. |
| Photobleaching during imaging | Excessive laser power; prolonged exposure. | Reduce laser power and detector gain. Use anti-fade mounting medium. Minimize exposure time during focusing. |
| Labeled compound shows different localization | The fluorescent tag alters the physicochemical properties of the parent molecule. | Synthesize the compound with the fluorophore at a different position. Validate the biological activity of the labeled compound against the unlabeled parent. |
References
- 1. drugs.com [drugs.com]
- 2. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Confocal microscopy - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.biomol.com [resources.biomol.com]
- 19. researchgate.net [researchgate.net]
- 20. What is High Content Imaging? [idea-bio.com]
- 21. pharmaron.com [pharmaron.com]
- 22. Cellular Imaging Systems, High-Content Screening, Digital Microscopy [moleculardevices.com]
Application Notes and Protocols: Utilizing 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid as a Chemical Probe for PPARγ Function
Introduction: Illuminating the Role of PPARγ with a Precision Chemical Probe
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that holds a central position in the regulation of adipogenesis, lipid metabolism, and inflammatory responses.[1][2] As a member of the nuclear receptor superfamily, PPARγ's activity is modulated by the binding of small lipophilic molecules, which triggers a cascade of events leading to the regulation of target gene expression.[2] The thiazolidinedione (TZD) class of compounds, originally developed as insulin sensitizers for the treatment of type 2 diabetes, are well-established synthetic agonists of PPARγ.[3] These molecules have been instrumental in elucidating the physiological and pathophysiological roles of this receptor.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid as a chemical probe to investigate PPARγ function. While belonging to the TZD family, the precise quantitative characteristics of this specific molecule, such as its binding affinity (Kd) and half-maximal effective concentration (EC50) for PPARγ, are not extensively documented in publicly available literature. Therefore, this guide not only provides protocols for utilizing this probe but also outlines a methodology for its empirical characterization, ensuring scientific rigor in your investigations.
Chemical Probe Profile: this compound
Chemical Structure:
Molecular Formula: C₁₂H₁₁NO₅S
General Properties: This compound is a derivative of thiazolidine-2,4-dione, featuring a phenoxyacetic acid moiety. This structural motif is common among PPARγ agonists and is predicted to interact with the ligand-binding pocket of the receptor.
Synthesis Protocol
The following is a generalized, two-step synthesis protocol for this compound, adapted from established methods for similar TZD derivatives.[4][5]
Step 1: Synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1 equivalent) and thiazolidine-2,4-dione (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione.
Step 2: Synthesis of this compound
-
To a solution of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester intermediate.
-
For the final acid, hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous sodium hydroxide solution and stirring at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the final product, this compound.
-
Collect the product by filtration, wash with water, and dry under vacuum. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of the Chemical Probe: A Necessary First Step
Protocol for Determining PPARγ Binding Affinity (Kd) and EC50
1. Radioligand Binding Assay (for Kd determination):
This competitive binding assay measures the affinity of the chemical probe by its ability to displace a known high-affinity radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone).
-
Materials: Purified recombinant human PPARγ protein, [³H]-Rosiglitazone, scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Incubate a constant concentration of purified PPARγ protein with a fixed concentration of [³H]-Rosiglitazone.
-
Add increasing concentrations of the unlabeled chemical probe.
-
Allow the binding to reach equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration through filter plates.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Plot the percentage of bound radioligand against the logarithm of the unlabeled probe concentration.
-
Calculate the IC50 (the concentration of the probe that displaces 50% of the radioligand) and derive the Kd using the Cheng-Prusoff equation.
-
2. Cell-Based Reporter Gene Assay (for EC50 determination):
This functional assay measures the ability of the chemical probe to activate PPARγ-mediated transcription. A common approach is a luciferase reporter assay.[5][6]
-
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of PPARγ by the chemical probe leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol: See "Protocol 1: PPARγ Luciferase Reporter Assay" below for a detailed procedure. The EC50 value is the concentration of the probe that elicits a half-maximal response in this assay.
Data Presentation:
| Parameter | Value | Method |
| Binding Affinity (Kd) for PPARγ | User-determined | Radioligand Binding Assay |
| EC50 for PPARγ Activation | User-determined | Luciferase Reporter Assay |
| Selectivity vs. PPARα | User-determined | Luciferase Reporter Assay |
| Selectivity vs. PPARδ | User-determined | Luciferase Reporter Assay |
Experimental Protocols for Investigating PPARγ Function
The following protocols provide detailed, step-by-step methodologies for using this compound to probe PPARγ function in a cellular context.
Protocol 1: PPARγ Luciferase Reporter Assay
This assay is fundamental for quantifying the agonist activity of the chemical probe on PPARγ and for determining its EC50 value.[2][5][6]
Workflow Diagram:
Caption: Workflow for the PPARγ Luciferase Reporter Assay.
Materials:
-
HEK293T or other suitable cell line
-
PPRE-luciferase reporter plasmid (e.g., pGL3-PPRE-luc)
-
PPARγ expression plasmid (e.g., pcDNA3.1-hPPARγ)
-
Renilla luciferase plasmid for normalization (e.g., pRL-TK)
-
Transfection reagent
-
This compound
-
Positive control (e.g., Rosiglitazone)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding (Day 1): Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection (Day 2):
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the cells with the PPRE-luciferase reporter, PPARγ expression plasmid, and the Renilla luciferase normalization plasmid.
-
Incubate for 24 hours.
-
-
Treatment (Day 3):
-
Prepare serial dilutions of the chemical probe and the positive control (Rosiglitazone) in fresh culture medium. A typical concentration range to test would be from 1 nM to 10 µM.
-
Replace the transfection medium with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for another 18-24 hours.
-
-
Luciferase Assay (Day 4):
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PPARγ Interacting Proteins
This protocol allows for the identification of proteins that interact with PPARγ in a ligand-dependent manner.[1][7]
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation of PPARγ.
Materials:
-
Cells expressing endogenous or overexpressed PPARγ
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-PPARγ antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents or access to a mass spectrometry facility
Procedure:
-
Cell Treatment: Treat cells with an effective concentration of the chemical probe (determined from the reporter assay) or vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Pre-clearing:
-
Incubate the lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PPARγ antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against known PPARγ co-activators (e.g., PGC-1α, SRC-1) or by mass spectrometry for unbiased identification of novel interactors.
-
Protocol 3: Gene Expression Analysis of PPARγ Target Genes by RT-qPCR
This protocol is used to validate the functional consequences of PPARγ activation by the chemical probe by measuring the expression levels of known PPARγ target genes.[8]
Workflow Diagram:
Caption: Workflow for RT-qPCR Analysis of PPARγ Target Genes.
Materials:
-
Cells responsive to PPARγ activation (e.g., adipocytes, macrophages)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARγ target genes (e.g., FABP4, CD36, ADIPOQ) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the chemical probe at its EC50 concentration (or a range of concentrations) for a suitable duration (e.g., 6-24 hours) to allow for transcriptional changes. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions using a qPCR master mix, the synthesized cDNA, and primers for the target genes and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels in the probe-treated samples to the vehicle-treated control samples.
-
Table of Potential PPARγ Target Genes for qPCR Analysis:
| Gene Symbol | Gene Name | Function |
| FABP4 | Fatty acid binding protein 4 | Fatty acid uptake and transport |
| CD36 | CD36 molecule | Fatty acid translocase |
| ADIPOQ | Adiponectin | Adipokine involved in glucose regulation and fatty acid oxidation |
| LPL | Lipoprotein lipase | Hydrolysis of triglycerides |
| PLIN1 | Perilipin 1 | Lipid droplet-associated protein |
Conclusion and Future Directions
This compound is a valuable tool for the study of PPARγ biology. Its utility as a chemical probe is maximized when its specific biochemical and cellular characteristics are well-defined. By following the protocols outlined in this guide, researchers can not only effectively utilize this compound to investigate the multifaceted roles of PPARγ but also contribute to the body of knowledge by characterizing its potency and selectivity. Future studies could involve the use of this probe in more complex biological systems, such as primary cells, organoids, and in vivo models, to further unravel the intricate functions of PPARγ in health and disease.
References
- 1. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Cellular Screening of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid Activity
Authored by: Senior Application Scientist, Gemini Laboratories
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for researchers engaged in the screening and characterization of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a member of the thiazolidinedione (TZD) class of compounds. The primary mechanism of action for TZDs is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2][3] Consequently, the protocols outlined herein focus on robust, cell-based assays to quantify the compound's potency as a PPARγ agonist and its downstream effects on cellular glucose uptake. This guide is designed to provide both the "how" and the "why," offering scientifically-grounded, step-by-step protocols and the rationale behind critical experimental choices to ensure data integrity and reproducibility.
Introduction: The Scientific Rationale
The compound this compound belongs to the thiazolidinedione (TZD) family, a class of synthetic ligands known to be potent agonists of PPARγ.[1][4] PPARγ is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, insulin sensitivity, and inflammation.[3][5][6] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3][4] This modulation of gene expression ultimately leads to improved insulin sensitivity and glucose homeostasis, which is the therapeutic basis for the use of TZDs in the treatment of type 2 diabetes mellitus.[2][6]
Therefore, a primary in vitro screening strategy for this compound should directly assess its ability to activate PPARγ. A secondary, functional assay should then confirm a physiologically relevant downstream effect, such as enhanced glucose uptake in insulin-sensitive cells.
Signaling Pathway Overview
Caption: PPARγ activation and downstream signaling cascade.
Primary Screening: PPARγ Transactivation Assay
This luciferase reporter gene assay is a robust method to quantify the agonist activity of the test compound on the human PPARγ receptor.[7] The principle involves using a host cell line engineered to express PPARγ and a reporter gene (luciferase) under the control of a PPRE. Activation of PPARγ by the test compound leads to the expression of luciferase, and the resulting luminescence is proportional to the extent of receptor activation.
Experimental Workflow
Caption: Workflow for the PPARγ transactivation assay.
Detailed Protocol
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 or similar transfection reagent
-
Plasmids: pCMV-hPPARγ (human PPARγ expression vector), pGL3-PPRE-luc (luciferase reporter), pCMV-β-gal (transfection control)
-
Test Compound: this compound
-
Positive Control: Rosiglitazone[8]
-
Luciferase Assay System
-
β-Galactosidase Assay Kit
-
White, clear-bottom 96-well cell culture plates
-
Luminometer and Spectrophotometer
Procedure:
-
Cell Culture & Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
One day before transfection, seed cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complex in Opti-MEM according to the manufacturer's protocol for your transfection reagent. Use a ratio of 4:4:1 for the PPARγ expression vector, PPRE-luciferase reporter, and β-galactosidase control plasmid, respectively.
-
Incubate the cells with the transfection complex for 4-6 hours, then replace the medium with fresh complete DMEM.
-
-
Assay Plating:
-
24 hours post-transfection, trypsinize the cells, resuspend them in fresh medium, and seed them into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well.
-
Allow cells to attach for at least 4 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound and Rosiglitazone (positive control) in DMSO.
-
Perform serial dilutions of the stock solutions in cell culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
Include "vehicle control" wells containing only the medium with 0.5% DMSO.
-
Carefully remove the medium from the plated cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
-
Incubation and Lysis:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
After incubation, wash the cells once with PBS.
-
Lyse the cells by adding 20-50 µL of lysis buffer (from the luciferase kit) to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Signal Detection:
-
Luciferase Activity: Transfer 20 µL of the cell lysate to a white, opaque 96-well plate. Add 100 µL of luciferase assay reagent and immediately measure the luminescence using a luminometer.
-
β-galactosidase Activity: Use an appropriate volume of the remaining cell lysate to measure β-galactosidase activity according to the kit manufacturer's protocol, using a spectrophotometer. This is crucial for normalizing for variations in transfection efficiency and cell number.
-
Data Analysis and Interpretation
-
Normalization: For each well, divide the Relative Light Units (RLU) from the luciferase assay by the absorbance value from the β-galactosidase assay.
-
Fold Activation: Calculate the fold activation for each compound concentration by dividing the normalized value by the average normalized value of the vehicle control.
-
EC₅₀ Determination: Plot the fold activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits a half-maximal response.
| Parameter | Description |
| RLU | Relative Light Units; raw output from the luminometer. |
| β-gal Absorbance | Absorbance reading for the β-galactosidase assay; used for normalization. |
| Fold Activation | The ratio of the signal from a treated well to that of the vehicle control. |
| EC₅₀ | Half-maximal effective concentration; a measure of the compound's potency. |
Secondary Screening: Cell-Based Glucose Uptake Assay
To confirm the functional consequences of PPARγ activation, a glucose uptake assay using an insulin-responsive cell line, such as 3T3-L1 adipocytes, is highly recommended.[7][9] This assay measures the ability of the test compound to enhance the uptake of glucose, a key physiological effect of insulin sensitizers.
Experimental Workflow
Caption: Workflow for the 2-NBDG glucose uptake assay.
Detailed Protocol
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM with 10% FBS
-
Krebs-Ringer Phosphate Buffer (KRPB)
-
Test Compound
-
Positive Control: Rosiglitazone
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), a fluorescent glucose analog
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Differentiation and Plating:
-
Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes using a standard protocol (typically involving insulin, dexamethasone, and IBMX). Mature adipocytes will display accumulated lipid droplets.[9]
-
Plate the mature adipocytes in a black, clear-bottom 96-well plate and allow them to recover for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compound and Rosiglitazone for 48-72 hours. This extended incubation allows for PPARγ-mediated changes in gene expression, including the up-regulation of proteins involved in glucose transport.
-
-
Glucose Starvation:
-
After the pre-treatment period, gently wash the cells twice with warm PBS.
-
Incubate the cells in serum-free, low-glucose DMEM or KRPB for 2-3 hours to starve them of glucose.[7]
-
-
Glucose Uptake Stimulation:
-
Prepare KRPB containing 100 µM 2-NBDG.
-
For stimulated uptake, also include a sub-maximal concentration of insulin (e.g., 10 nM) in the 2-NBDG solution.
-
Remove the starvation buffer and add the 2-NBDG solution (with or without insulin) to the wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Signal Detection:
-
Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. This step is critical to remove extracellular fluorescence.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of "no-cell" control wells from all other readings.
-
Calculate Percent Increase: The effect of the test compound is determined by its ability to enhance insulin-stimulated glucose uptake. Calculate the percentage increase in glucose uptake relative to the insulin-stimulated control (without test compound pre-treatment).
-
Dose-Response: Plot the percentage increase in glucose uptake against the compound concentration to visualize the dose-dependent effect.
Trustworthiness and Self-Validation
To ensure the integrity of the screening data, each assay must incorporate a self-validating system:
-
Positive and Negative Controls: The inclusion of a known PPARγ agonist like Rosiglitazone as a positive control validates that the assay system is responsive. The vehicle control (DMSO) establishes the baseline.
-
Normalization: In the transactivation assay, normalizing to a co-transfected reporter (β-galactosidase) accounts for variability in cell number and transfection efficiency, preventing false positives or negatives.
-
Cytotoxicity Assessment: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or LDH release assay) at the same concentrations as the primary screen. This ensures that any observed activity is not an artifact of cell death.[10] A compound that is toxic will artificially lower the signal in the normalization assay, leading to a false positive in the transactivation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. wjpmr.com [wjpmr.com]
- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. PPARγ Ligand Screening/Characterization Assay Kit - Creative BioMart [creativebiomart.net]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Experimental cell models of insulin resistance: overview and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Macrofilaricidal and Microfilaricidal Activities against Onchocerca ochengi, Cytotoxicity and Acute Toxicity of Seventeen Thiazolidinone Derivatives [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid. This document provides a comprehensive resource, structured as a series of frequently asked questions and in-depth troubleshooting guides, to address common experimental hurdles. The methodologies described herein are grounded in established scientific principles and aim to provide practical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The molecular structure of this compound contains a significant hydrophobic (water-repelling) portion, primarily the phenoxy and thiazolidinedione rings. While the carboxylic acid group provides some hydrophilicity, the overall lipophilic nature of the molecule dominates, leading to poor solubility in aqueous solutions. Thiazolidinedione derivatives are often classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high membrane permeability but low aqueous solubility[1].
Q2: What is the first step I should take if I'm having trouble dissolving the compound for my in vitro assay?
A2: The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. This stock can then be serially diluted into your aqueous experimental media. However, it is crucial to be mindful of the final solvent concentration, as high concentrations can be toxic to cells or interfere with assay components.
Q3: Can I simply increase the pH to dissolve this compound?
A3: Yes, pH adjustment is a highly effective strategy for this compound. The presence of the carboxylic acid group means that its solubility is pH-dependent[2][3][4]. By increasing the pH of the aqueous medium above the compound's pKa, the carboxylic acid will deprotonate to form a more soluble carboxylate salt[5]. A preliminary pH-solubility profile is recommended to determine the optimal pH for your experiment.
Q4: Are there more advanced techniques if simple pH adjustment or co-solvents are insufficient or not suitable for my experimental system?
A4: Absolutely. Several advanced formulation strategies can significantly enhance the aqueous solubility of this compound. These include salt formation, complexation with cyclodextrins, preparation of solid dispersions, and nanoparticle engineering[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]. The choice of technique will depend on the desired final concentration, the experimental context (e.g., in vitro vs. in vivo), and the required stability of the formulation.
Troubleshooting Guides
Guide 1: Optimizing Solubility through pH Adjustment
The Problem: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer (e.g., PBS pH 7.4).
The Underlying Science: this compound is a weak acid. At neutral pH, a significant portion of the molecules will be in their less soluble, protonated (uncharged) form. The Henderson-Hasselbalch equation governs the ratio of the ionized to the unionized form of the drug, which in turn dictates its solubility[3][4]. To increase solubility, the equilibrium needs to be shifted towards the more soluble, ionized (deprotonated) form.
Step-by-Step Experimental Protocol:
-
Determine the pKa: If the pKa of the compound is not known, it can be estimated using software (e.g., MarvinSketch, ChemDraw) or determined experimentally via potentiometric titration.
-
Prepare a Series of Buffers: Prepare a range of buffers with pH values from 6.0 to 9.0 (e.g., phosphate or borate buffers).
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the solid compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Plot the pH-Solubility Profile: Plot the measured solubility (on a log scale) against the pH of the buffers. This will reveal the pH at which the desired solubility is achieved.
Expected Outcome & Verification: You will observe a significant increase in solubility as the pH rises above the compound's pKa. This data will allow you to select a buffer system for your experiments that maintains the compound in solution.
Workflow for pH-Dependent Solubility Determination
Caption: Workflow for determining the pH-solubility profile.
Guide 2: Enhancing Solubility with Co-solvents
The Problem: I need to prepare a solution for a preliminary in vitro screen, but the compound is not dissolving in my aqueous media, even with pH adjustment.
The Underlying Science: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds. They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous medium and the hydrophobic solute[22][23][24][25][26]. Common co-solvents used in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Step-by-Step Experimental Protocol:
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).
-
Prepare Co-solvent Mixtures: Prepare aqueous mixtures of each co-solvent at various concentrations (e.g., 5%, 10%, 20%, 40% v/v in water or a suitable buffer).
-
Measure Solubility:
-
Add an excess of the compound to each co-solvent mixture.
-
Equilibrate and analyze the samples as described in the pH adjustment protocol.
-
-
Evaluate and Select:
-
Plot the solubility against the percentage of co-solvent.
-
Select the co-solvent system that provides the desired solubility with the lowest percentage of the organic solvent to minimize potential toxicity or interference in your assay.
-
Expected Outcome & Verification: A plot of solubility versus co-solvent concentration will show an increase in solubility with a higher percentage of the organic solvent. This allows for the rational selection of a co-solvent system for your experiments.
| Co-solvent | 10% (v/v) | 20% (v/v) | 40% (v/v) |
| Ethanol | Expected moderate increase | Expected significant increase | Expected high increase |
| Propylene Glycol | Expected moderate increase | Expected significant increase | Expected high increase |
| PEG 400 | Expected significant increase | Expected high increase | Expected very high increase |
| DMSO | Expected very high increase | Expected very high increase | Expected very high increase |
| Table 1: Expected relative solubility enhancement with different co-solvents. Actual values must be determined experimentally. |
Guide 3: Salt Formation for Markedly Improved Solubility
The Problem: I need to prepare a highly concentrated aqueous solution for formulation development, and pH adjustment alone is insufficient or leads to an impractically high pH.
The Underlying Science: Forming a salt of an acidic or basic drug is a common and highly effective method to increase its aqueous solubility and dissolution rate[5][7][27][28][29][30]. For this compound, which is a weak acid, forming a salt with a pharmaceutically acceptable base (counterion) can dramatically improve its solubility. This is because the salt form is ionic and readily dissociates in water.
Step-by-Step Experimental Protocol:
-
Select Counterions: Choose a selection of pharmaceutically acceptable bases to form salts. Common choices for acidic drugs include sodium, potassium, calcium, tromethamine, and various amines.
-
Salt Synthesis (Stoichiometric Addition):
-
Dissolve the parent compound in a suitable organic solvent (e.g., ethanol, methanol).
-
In a separate vessel, dissolve one molar equivalent of the chosen base in the same solvent (or water if miscible).
-
Slowly add the base solution to the drug solution while stirring.
-
The salt may precipitate out of solution. If not, the solvent can be removed under reduced pressure.
-
-
Isolation and Characterization:
-
Collect the precipitated salt by filtration and dry it under vacuum.
-
Characterize the salt form to confirm its formation and assess its properties (e.g., via DSC for melting point, PXRD for crystallinity, and NMR for structure).
-
-
Solubility Measurement:
-
Measure the aqueous solubility of the newly formed salt using the equilibrium solubility method described previously.
-
Expected Outcome & Verification: The formation of a salt should lead to a substantial increase in aqueous solubility compared to the parent free acid. The degree of improvement will depend on the chosen counterion.
Salt Formation and Solubility Enhancement
Caption: Mechanism of solubility enhancement by salt formation.
Guide 4: Cyclodextrin Complexation for Advanced Formulation
The Problem: My application is sensitive to organic solvents and extreme pH values, and I need a stable, soluble formulation.
The Underlying Science: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like the title compound, into their cavity, forming an inclusion complex[10][13][15][19][20][31][32]. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.
Step-by-Step Experimental Protocol (Kneading Method):
-
Select a Cyclodextrin: Common choices include beta-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD generally offer higher solubility and lower toxicity.
-
Molar Ratio Calculation: Calculate the required mass of the compound and the cyclodextrin for a 1:1 molar ratio.
-
Preparation:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of a water/ethanol mixture to form a paste.
-
Gradually add the compound to the paste.
-
-
Kneading: Knead the mixture thoroughly for 30-60 minutes to facilitate the formation of the inclusion complex.
-
Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Solubility Assessment: Measure the aqueous solubility of the dried complex.
Expected Outcome & Verification: The cyclodextrin-drug complex should exhibit significantly higher aqueous solubility compared to the drug alone. This can be verified by measuring the solubility of the complex and comparing it to the intrinsic solubility of the parent compound.
| Cyclodextrin Type | Parent Compound Solubility (µg/mL) | Expected Complex Solubility (µg/mL) |
| β-CD | Low | Moderate to High |
| HP-β-CD | Low | High to Very High |
| SBE-β-CD | Low | Very High |
| Table 2: Illustrative example of potential solubility enhancement with cyclodextrins. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle engineering processes for enhancing the dissolution rates of poorly water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. scifiniti.com [scifiniti.com]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. japsonline.com [japsonline.com]
- 17. japer.in [japer.in]
- 18. ijpsonline.com [ijpsonline.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cosolvent - Wikipedia [en.wikipedia.org]
- 23. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 24. Co-solvency: Significance and symbolism [wisdomlib.org]
- 25. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 26. bepls.com [bepls.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. rjpdft.com [rjpdft.com]
- 29. research.aston.ac.uk [research.aston.ac.uk]
- 30. gsconlinepress.com [gsconlinepress.com]
- 31. mdpi.com [mdpi.com]
- 32. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor stability of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid in cell culture media
Welcome to the technical support resource for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability challenges encountered when using this compound in cell culture experiments. Ensuring the chemical integrity of your test article throughout an experiment is paramount for generating reproducible and reliable data.
This document is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to the most common issues.
-
In-Depth Troubleshooting Guides: Detailed protocols and explanations for systematically addressing stability problems.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent, or the compound's activity seems to decrease over the course of a multi-day experiment. Could this be a stability issue?
A: Yes, inconsistent results and time-dependent loss of activity are classic indicators of compound instability.[1][2] The effective concentration of the compound in your cell culture medium may be decreasing over time due to chemical degradation. This leads to an underestimation of its true potency (e.g., IC50, EC50) and can cause significant variability between experiments.[3] It is crucial to determine the stability of the compound under your specific experimental conditions.[4]
Q2: What are the primary chemical stability concerns for a thiazolidinedione (TZD) compound like this one in aqueous media?
A: The core vulnerability of this compound class is the 2,4-thiazolidinedione (TZD) ring. This heterocyclic structure can be susceptible to hydrolysis in aqueous environments, leading to ring-opening and loss of biological activity.[5][6][7] This degradation is often dependent on factors like pH and temperature.[1][3] Computational studies on some TZD derivatives predict that hydrolysis of the TZD ring can occur, potentially contributing to altered safety or activity profiles.[7][8]
Q3: How do standard cell culture conditions (37°C, pH ~7.4) affect the compound's stability?
A: Standard cell culture conditions, while optimal for cells, can be harsh on small molecules.
-
Temperature: Incubation at 37°C significantly accelerates the rate of chemical reactions, including hydrolysis and oxidation, compared to storage at 4°C or -20°C.[3][9][10]
-
pH: While cell culture media is buffered to a physiological pH of ~7.2-7.4, this pH can still promote certain degradation pathways like hydrolysis.[3][11] Furthermore, cellular metabolism can cause local pH shifts in the microenvironment, potentially impacting the compound.
Q4: My compound, dissolved in DMSO, precipitates when I add it to the cell culture medium. How do I solve this?
A: This is a solubility issue, not necessarily a stability one, though the two can be linked. It's a common problem called "solvent-shifting" precipitation.[12] The compound is soluble in 100% DMSO but crashes out when diluted into the aqueous medium where DMSO concentration is low (typically <0.5%).
Solutions:
-
Optimize Dilution: Prepare a high-concentration stock in DMSO. When diluting into your medium, add the stock solution to the medium dropwise while vortexing or stirring vigorously to aid dispersion.[12]
-
Stepwise Dilution: Perform serial dilutions, perhaps first into a small volume of serum-containing medium before adding to the final culture volume, as serum proteins can sometimes help maintain solubility.[4]
-
Use Co-solvents: If your cell type tolerates it, consider using a small amount of a co-solvent like PEG400 or glycerol, but you must validate that the solvent itself does not affect your experimental outcome.[4]
Q5: How does the presence of serum (e.g., FBS) in the culture medium impact my compound?
A: Serum introduces two major variables: protein binding and enzymatic activity.
-
Protein Binding: Thiazolidinediones are known to bind strongly to serum proteins, particularly albumin.[13][14][15] This binding sequesters the compound, reducing its free concentration available to interact with cells. While this can sometimes protect the compound from degradation, it critically impacts the interpretation of dose-response curves.
-
Enzymatic Degradation: Serum contains various enzymes, such as esterases and proteases, that can metabolize the compound, breaking it down into inactive forms.[3]
In-Depth Troubleshooting Guides
This section provides systematic approaches to identify and mitigate stability issues.
Guide 1: Diagnosing Compound Instability
The first step is to confirm and quantify the suspected instability. The most reliable method is to measure the concentration of the parent compound in your exact experimental media over time using a separation-based analytical technique.
Caption: General workflow for troubleshooting suspected compound instability.
This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the compound over time.[1][4]
Objective: To determine the rate of degradation of the compound in complete cell culture medium at 37°C.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (including serum and all supplements)
-
Sterile, low-protein-binding microcentrifuge tubes
-
37°C, 5% CO₂ incubator
-
HPLC or LC-MS/MS system
Procedure:
-
Preparation: Warm the complete cell culture medium to 37°C.
-
Spiking: Prepare a bulk solution of the medium containing the compound at its highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experiments (e.g., 0.1%). Mix thoroughly.
-
Aliquoting (T=0): Immediately after mixing, remove an aliquot (e.g., 500 µL). This is your Time 0 sample. Quench the reaction by adding an equal volume of cold acetonitrile or methanol and store at -80°C until analysis.
-
Incubation: Aliquot the remaining medium into several sterile, sealed tubes, one for each future time point. Place these tubes in the 37°C, 5% CO₂ incubator.
-
Time-Point Collection: At designated time points (e.g., 2, 8, 24, 48, 72 hours), remove one tube from the incubator. Process the sample identically to the T=0 sample (quench with cold solvent, store at -80°C).
-
Analysis: Once all samples are collected, analyze them by HPLC or LC-MS. Calculate the peak area of the parent compound for each time point.
-
Data Interpretation: Normalize the peak area at each time point to the peak area at T=0. A decrease of >15% over the experimental duration typically indicates a significant stability issue.
| Time Point (Hours) | Example Peak Area (Arbitrary Units) | % Parent Compound Remaining |
| 0 | 1,500,000 | 100% |
| 8 | 1,350,000 | 90% |
| 24 | 975,000 | 65% |
| 48 | 525,000 | 35% |
| Caption: Example data from a time-course stability study indicating significant degradation after 24 hours. |
Guide 2: Identifying the Cause of Degradation
If Protocol 1.1 confirms instability, the next step is to pinpoint the cause.
Caption: Key factors influencing the stability of small molecules in cell culture media.
Objective: To determine if instability is primarily caused by media components/physicochemical conditions or by factors within the serum supplement.
Procedure:
-
Repeat the Time-Course Stability Assessment (Protocol 1.1) with the following parallel conditions:
-
Condition A (Control): Complete medium (with serum).
-
Condition B: Basal medium (without serum).
-
Condition C (Optional): Complete medium with heat-inactivated serum. (Heat inactivation denatures many, but not all, enzymes).
-
-
Analysis & Interpretation:
-
If degradation is similar in A and B: The cause is likely chemical (e.g., hydrolysis at 37°C and physiological pH).
-
If degradation is high in A but low in B: The cause is serum-mediated. This is likely due to enzymatic degradation.
-
If degradation is high in A but reduced in C: This strongly suggests enzymatic degradation, as heat inactivation reduced the effect.
-
If degradation is high in A and C, but low in B: The cause may be non-enzymatic but still serum-related, perhaps interactions with other serum components.
-
Guide 3: Strategies for Mitigation
Based on your findings, implement the following strategies:
-
For Confirmed Chemical Instability (Hydrolysis/Oxidation):
-
Reduce Incubation Time: If possible, design shorter assays.
-
Replenish Compound: For long-term experiments (>24h), consider replacing the media and re-dosing with fresh compound every 24-48 hours to maintain a more consistent concentration.
-
Protect from Light: Store stock solutions in amber vials and minimize the exposure of plates/flasks to direct light during incubation and handling.[1][3]
-
-
For Confirmed Serum-Mediated Instability:
-
Use Serum-Free Media: If your cell model permits, switching to a serum-free or reduced-serum formulation is the most effective solution.
-
Use Heat-Inactivated Serum: This can mitigate degradation by some heat-labile enzymes.
-
Account for Protein Binding: If the issue is high protein binding rather than degradation, you may need to increase the nominal concentration to achieve the desired free concentration. Alternatively, measure the free concentration of the compound in your media using techniques like equilibrium dialysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde | Scilit [scilit.com]
- 6. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "The effect of pH and temperature on the conformational stability of re" by Parina Khosroshahroudi Gounili [digitalcommons.lib.uconn.edu]
- 11. Effects of pH and buffer concentration on the thermal stability of etanercept using DSC and DLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 14. Generation of affinity maps for thiazolidinediones with human serum albumin using affinity microcolumns. I. Studies of effects by glycation on multisite drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insight of the Interaction between 2,4-thiazolidinedione and Human Serum Albumin: A Spectroscopic, Thermodynamic and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-((2,4-Dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing therapeutic research. The target molecule, a derivative of the thiazolidinedione (TZD) class, represents a scaffold of significant interest for its potential as a modulator of various biological targets, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is crucial in metabolic diseases.[1]
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this multi-step synthesis and maximize your product yield and purity.
Section 1: Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process starting from 4-formylphenoxyacetic acid and 2,4-thiazolidinedione.
-
Step 1: Knoevenagel Condensation: An aromatic aldehyde (4-formylphenoxyacetic acid) reacts with an active methylene compound (2,4-thiazolidinedione) in the presence of a basic catalyst to form a 5-benzylidene intermediate. This reaction is a cornerstone of TZD derivative synthesis.[2]
-
Step 2: Reduction of the Exocyclic Double Bond: The carbon-carbon double bond of the 5-benzylidene intermediate is selectively reduced to yield the final 5-benzyl-substituted product.
The overall workflow is illustrated below.
Caption: Overall synthetic workflow for the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Part A: Knoevenagel Condensation Step
Issue 1: Low or No Yield of the 5-ylidene Intermediate (Compound C).
Q: My Knoevenagel condensation is resulting in a very low yield or is not proceeding at all. What are the potential causes and how can I fix this?
A: Low yields in this step typically stem from issues with reagents, catalysts, or reaction conditions. Here is a breakdown of potential causes and solutions:
-
Cause 1: Purity and Reactivity of Starting Materials.
-
The "Why": The aldehyde (4-formylphenoxyacetic acid) can oxidize over time to the corresponding carboxylic acid, which is unreactive in this condensation. The 2,4-thiazolidinedione should also be of high purity.
-
Solution:
-
Verify the purity of your 4-formylphenoxyacetic acid using NMR or melting point analysis (typically 193-199°C).[3] If it is impure, consider purification by recrystallization or purchase a fresh batch.
-
Ensure your 2,4-thiazolidinedione is dry and pure. If you synthesized it in-house, ensure it has been properly purified.[1]
-
-
-
Cause 2: Inefficient Catalyst.
-
The "Why": The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene group at the C5 position of the thiazolidinedione ring.[2] A strong base can cause a self-condensation of the aldehyde (an aldol reaction), leading to unwanted byproducts.[4] Therefore, a weak base is crucial.
-
Solution:
-
Catalyst Choice: Piperidine is a very common and effective catalyst for this reaction.[5] Other weak bases like pyridine or ammonium acetate can also be used.
-
Catalyst Amount: Use a catalytic amount (e.g., 2-3 drops or ~0.1 equivalents). Excess catalyst does not necessarily improve the reaction rate and can complicate purification.
-
Catalyst Quality: Ensure your piperidine or other amine catalyst has not degraded (it should be a clear, colorless liquid).
-
-
-
Cause 3: Suboptimal Reaction Conditions.
-
The "Why": Solvent polarity and temperature play a critical role. The reaction often requires heating to overcome the activation energy, and azeotropic removal of water is a common strategy to drive the reaction to completion.
-
Solution:
-
Solvent System: Toluene is an excellent choice as it allows for reflux at a high temperature (~110°C) and facilitates the removal of water using a Dean-Stark apparatus. Dry ethanol is another common solvent.[5]
-
Temperature: The reaction should be brought to reflux and monitored.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-6 hours. Prolonged reaction times at high temperatures can lead to degradation.[6]
-
-
| Parameter | Recommendation | Rationale |
| Aldehyde Purity | >98% | Prevents side reactions and ensures reactivity. |
| Catalyst | Piperidine or Pyridine | Weak bases that prevent aldehyde self-condensation.[4] |
| Solvent | Toluene (with Dean-Stark) or Ethanol | Toluene allows for azeotropic water removal; ethanol is a good polar protic solvent.[5] |
| Temperature | Reflux (~80-110°C) | Provides sufficient energy for the condensation to occur. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for real-time tracking of starting material consumption and product formation.[1] |
Part B: Selective Reduction Step
Issue 2: Incomplete Reduction or Formation of Side Products.
Q: I am having trouble with the reduction of the 5-benzylidene intermediate. The reaction is either incomplete, or I am seeing unexpected byproducts. What should I do?
A: The key to this step is selective reduction. You want to reduce the exocyclic C=C double bond without affecting the two carbonyl groups or the aromatic ring.
-
Cause 1: Ineffective Reducing Agent or Catalyst.
-
The "Why": The choice of reducing agent is critical for chemoselectivity. Harsh conditions can lead to over-reduction or ring cleavage.
-
Solution:
-
Magnesium in Methanol: This is a classic and effective method for reducing this specific double bond.[7] It is generally selective and avoids the need for high-pressure hydrogenation equipment.
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is also effective. However, the catalyst activity can vary. Ensure you are using a fresh, active catalyst.[8] Other options include Lithium Borohydride (LiBH₄) in THF.[2]
-
Alternative "Green" Methods: Recent literature has explored electrochemical reduction methods, which avoid transition metals and harsh hydrides.[9]
-
-
-
Cause 2: Presence of Impurities.
-
The "Why": Impurities carried over from the Knoevenagel step can sometimes poison the reduction catalyst (especially Pd/C).
-
Solution: Ensure your 5-benzylidene intermediate is reasonably pure before proceeding to the reduction step. A simple filtration and wash of the crude Knoevenagel product is often sufficient. If problems persist, consider recrystallization.
-
-
Cause 3: Reaction Conditions.
-
The "Why": Temperature and reaction time must be optimized. For catalytic hydrogenation, pressure and solvent are also key variables.
-
Solution:
-
Mg/Methanol: This reaction is typically run at room temperature or with gentle heating. Monitor by TLC until the starting material is consumed.
-
Catalytic Hydrogenation: This is often performed at room temperature under a hydrogen atmosphere (balloon or Parr shaker). The reaction can be slow, sometimes requiring several hours to overnight.
-
-
Caption: Troubleshooting logic for the selective reduction step.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Knoevenagel condensation for this synthesis?
A: The mechanism involves three key stages:
-
Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the C5 position of 2,4-thiazolidinedione, creating a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-formylphenoxyacetic acid.
-
Dehydration: The resulting aldol-type adduct undergoes dehydration (loss of a water molecule) to form the stable, conjugated α,β-unsaturated product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. WO2005049610A1 - Process for preparing thiazolidinediones - Google Patents [patents.google.com]
- 7. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]
- 8. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]
- 9. researchgate.net [researchgate.net]
Identifying and minimizing potential off-target effects of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Welcome to the technical support resource for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and minimizing potential off-target effects of this compound. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are robust and your data is reliable.
Section 1: Foundational Knowledge & Core FAQs
This section addresses the most common initial questions regarding the compound's primary mechanism and the importance of off-target profiling.
Q1: What is this compound and what is its primary molecular target?
A1: this compound belongs to the thiazolidinedione (TZD) class of compounds.[1] The core scaffold, thiazolidine-2,4-dione, is a well-established pharmacophore. The primary and most well-characterized molecular target for this class of drugs is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][3] TZDs are specific, high-affinity agonists for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[2][3] Upon activation by a ligand like a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences to regulate the transcription of genes involved in insulin sensitivity and lipid metabolism.[2]
Q2: Why is assessing off-target effects particularly critical for thiazolidinedione (TZD) derivatives?
A2: While TZDs are effective PPARγ agonists, the history of this drug class underscores the importance of comprehensive off-target profiling. For instance, some earlier-generation TZDs were associated with adverse side effects, which were attributed to interactions with unintended biological targets.[4] Given that the TZD scaffold can interact with multiple biological targets beyond PPARγ, rigorous off-target assessment is essential for several reasons:
-
Ensuring Mechanistic Clarity: To confirm that an observed biological effect is indeed mediated by PPARγ activation and not an off-target interaction.
-
Predicting Potential Toxicity: Early identification of unintended molecular interactions can help predict and mitigate potential adverse effects in later-stage development.[5]
-
Improving Drug Specificity: Understanding the off-target profile allows for rational drug design and the development of more selective next-generation compounds.[6]
Q3: What is the general workflow for identifying and validating potential off-target effects?
References
- 1. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 3. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Enhancing the Oral Bioavailability of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Welcome to the technical support center for the oral formulation development of 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with enhancing the oral bioavailability of this promising thiazolidinedione derivative. By integrating in-silico predictions with established formulation principles, this document provides both strategic guidance and practical, step-by-step protocols to accelerate your research.
Compound Profile: An In-Silico Assessment
Prior to initiating formulation studies, a thorough understanding of the physicochemical properties of this compound is paramount. As experimental data for this specific molecule is limited, we have generated a set of in-silico predictions to guide our formulation strategy.
| Property | Predicted Value | Implication for Oral Bioavailability |
| Molecular Weight | 297.3 g/mol | Favorable for passive diffusion across the gut wall. |
| logP (Lipophilicity) | 1.85 | Indicates moderate lipophilicity, suggesting permeability may not be a primary barrier. |
| Aqueous Solubility | Poorly soluble | Primary Hurdle. Low solubility will likely lead to dissolution rate-limited absorption. |
| pKa (strongest acidic) | 3.8 (acetic acid) | The compound will be ionized in the higher pH of the intestine, which could aid dissolution but may also impact permeability. |
| BCS Classification | Likely Class II | High permeability, low solubility. Bioavailability is primarily limited by the dissolution rate.[1] |
This profile strongly suggests that this compound is a Biopharmaceutics Classification System (BCS) Class II compound.[1] Consequently, the primary focus of formulation development should be on strategies that enhance its solubility and dissolution rate in the gastrointestinal tract.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving good oral bioavailability with this compound?
A1: Based on its predicted physicochemical properties, the principal challenge is its poor aqueous solubility. As a likely BCS Class II drug, its ability to permeate the intestinal membrane is probably high, but its absorption is limited by how quickly it can dissolve in the gastrointestinal fluids.[1][2] This can result in low and variable oral bioavailability.
Q2: Which formulation strategies should I prioritize for this molecule?
A2: For BCS Class II compounds, the most effective strategies are those that address the solubility and dissolution rate limitations. We recommend exploring the following three approaches in parallel initially:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to a higher-energy amorphous state can significantly increase its aqueous solubility and dissolution rate.[3][4][5]
-
Lipid-Based Formulations: These formulations can enhance solubility and absorption by presenting the drug in a dissolved state and utilizing the body's natural lipid absorption pathways.[6][7][8]
-
Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][9][10]
Q3: Should I be concerned about the acidic pKa of the molecule?
A3: The predicted acidic pKa of 3.8 from the acetic acid moiety is an important consideration. In the acidic environment of the stomach, the compound will be largely unionized and less soluble. As it transitions to the higher pH of the small intestine, it will become ionized, which can increase its solubility. However, the ionized form may have lower permeability. Your formulation strategy should aim to maximize dissolution early in the small intestine to take advantage of the large absorptive surface area.
Q4: Are there any known liabilities with thiazolidinedione derivatives that I should be aware of during formulation?
A4: Thiazolidinediones as a class are known for their potential to exhibit polymorphism, where different crystalline forms can have different solubilities and stabilities. It is crucial to characterize the solid-state properties of your starting material and monitor for any changes during formulation processing and storage.
Troubleshooting Guide
Issue 1: Inconsistent results in in-vitro dissolution studies.
-
Possible Cause 1: Polymorphic changes. The energy input during formulation processes (e.g., milling, heating) can induce changes in the crystalline form of the drug.
-
Troubleshooting Step: Characterize the solid form of the drug before and after the dissolution study using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Possible Cause 2: Incomplete wetting. The hydrophobic nature of the compound can lead to poor wetting and agglomeration of particles in the dissolution medium.
-
Troubleshooting Step: Incorporate a small amount of a surfactant (e.g., 0.1% sodium lauryl sulfate) in the dissolution medium to improve wetting.
-
Issue 2: Poor physical stability of an amorphous solid dispersion (ASD) on storage.
-
Possible Cause: Recrystallization. The amorphous form is thermodynamically unstable and can revert to a more stable crystalline form over time, especially in the presence of moisture and elevated temperatures.[3]
-
Troubleshooting Step 1: Ensure the polymer used in the ASD has a high glass transition temperature (Tg) to restrict molecular mobility.[3]
-
Troubleshooting Step 2: Select a polymer that has specific favorable interactions (e.g., hydrogen bonding) with the drug molecule to inhibit recrystallization.
-
Troubleshooting Step 3: Store the ASD in tightly sealed containers with a desiccant to protect it from moisture.
-
Issue 3: Drug precipitation from a lipid-based formulation upon dispersion in aqueous media.
-
Possible Cause: Insufficient solubilization capacity. The formulation may not be robust enough to maintain the drug in a solubilized state when diluted in the large volume of the gastrointestinal fluids.
-
Troubleshooting Step 1: Increase the concentration of surfactants and co-solvents in the formulation to improve the stability of the resulting emulsion or microemulsion.[7]
-
Troubleshooting Step 2: Select oils and surfactants that have a higher solubilizing capacity for the drug. This can be determined through systematic solubility screening in various lipid excipients.
-
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To enhance the solubility and dissolution rate of this compound by converting it to an amorphous form within a polymer matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS)
-
Dichloromethane (DCM) and Methanol (1:1 v/v)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation of the spray solution:
-
Accurately weigh the drug and polymer in desired ratios (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratios).
-
Dissolve both the drug and the polymer in a minimal amount of the DCM:Methanol co-solvent in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inside of the flask.
-
-
Drying:
-
Scrape the solid dispersion from the flask.
-
Place the collected solid in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single Tg).
-
Evaluate the in-vitro dissolution performance of the ASD compared to the crystalline drug.
-
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To formulate a lipid-based system that forms a fine oil-in-water microemulsion upon gentle agitation in aqueous media, enhancing the solubilization and absorption of the drug.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
Methodology:
-
Excipient Screening:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity.
-
-
Construction of a Ternary Phase Diagram:
-
Based on the screening results, select an oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of these three components.
-
For each formulation, visually observe its self-emulsification properties upon addition to water. The desired outcome is a clear or slightly bluish, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the optimal concentration ranges for the SMEDDS formulation.
-
-
Preparation of the Drug-Loaded SMEDDS:
-
Select an optimized formulation from the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C and stir until a homogenous solution is formed.
-
Add the pre-weighed drug to the mixture and stir until it is completely dissolved.
-
-
Characterization:
-
Evaluate the self-emulsification time and the resulting droplet size of the microemulsion using a particle size analyzer.
-
Assess the in-vitro dissolution and drug release from the SMEDDS formulation.
-
Visualizing the Workflow
A logical approach to enhancing the bioavailability of a BCS Class II compound is essential. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for bioavailability enhancement.
The following diagram illustrates the core principles behind the three recommended formulation strategies.
Caption: Key strategies for enhancing oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SwissADME [swissadme.ch]
- 10. mdpi.com [mdpi.com]
Overcoming challenges in the purification of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for overcoming challenges in the purification of 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing causal explanations and step-by-step solutions.
Crystallization Issues
Q1: My product is not crystallizing out of the reaction mixture or the chosen solvent system. What could be the reasons and how can I induce crystallization?
A1: Failure to crystallize is a common challenge, often stemming from supersaturation issues, the presence of impurities, or the inherent solubility of the compound in the chosen solvent. The phenoxyacetic acid moiety in the target molecule imparts significant polarity, which can influence its crystallization behavior.
Causality and Solutions:
-
Inadequate Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Carefully evaporate the solvent under reduced pressure. Be cautious not to evaporate to complete dryness, as this can result in an oil that is difficult to crystallize.
-
-
Presence of Impurities: Impurities can act as crystal growth inhibitors. Unreacted starting materials from the Knoevenagel condensation, such as 4-formylphenoxyacetic acid or thiazolidine-2,4-dione, are common culprits.
-
Solution:
-
Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel to remove gross impurities.
-
Solvent Extraction: Perform a liquid-liquid extraction to remove impurities with different solubility profiles. Given the acidic nature of the target compound, an acid-base extraction can be effective.
-
-
-
Inappropriate Solvent System: The chosen solvent may be too good a solvent for your compound, preventing it from precipitating.
-
Solution:
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which your compound is insoluble) to the solution until turbidity is observed. Common anti-solvents for polar compounds include hexanes or diethyl ether.
-
Solvent Screening: Experiment with different solvent systems. A table of suggested solvent systems for recrystallization is provided below.
-
-
Experimental Protocol: Inducing Crystallization
-
Concentrate the Solution: Reduce the volume of the solvent by 50% using a rotary evaporator.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution.
-
Cooling: Slowly cool the solution. A gradual decrease in temperature is often more effective for forming well-defined crystals than rapid cooling. Start with an ice bath and, if necessary, move to a freezer.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System (v/v) | Rationale |
| Ethanol/Water | Ethanol is a good solvent for the compound, and the gradual addition of water as an anti-solvent can induce crystallization. |
| Acetic Acid/Water | Acetic acid can be a good solvent for acidic compounds, and water acts as the anti-solvent. |
| Dimethylformamide (DMF)/Water | DMF is a powerful solvent for polar compounds; careful addition of water is necessary to induce precipitation.[1] |
| Isopropanol | A good single-solvent option for moderately polar compounds. |
Q2: My product has precipitated as an oil or an amorphous solid. How can I obtain a crystalline material?
A2: "Oiling out" or precipitating as an amorphous solid often occurs when the solution is cooled too quickly or when the concentration of the solute is too high. The presence of impurities that lower the melting point of the solid can also contribute to this issue.
Causality and Solutions:
-
Rapid Cooling: Fast cooling rates can lead to a rapid increase in viscosity, trapping solvent molecules and preventing the formation of an ordered crystal lattice.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in a cooling bath.
-
-
High Solute Concentration: A highly concentrated solution may crash out of solution as an oil upon cooling.
-
Solution: Add a small amount of the solvent back to the oiled-out mixture and gently heat until the oil redissolves. Then, allow it to cool slowly.
-
-
Impurity Effects: Impurities can disrupt the crystal lattice formation.
-
Solution: Subject the crude material to a chromatographic purification step before attempting recrystallization.
-
Workflow for Converting an Oil to Crystals
Caption: Workflow for converting an oiled-out product to a crystalline solid.
Chromatographic Purification Issues
Q3: I am having difficulty separating my product from impurities using column chromatography. What stationary and mobile phases should I use?
A3: The polar and acidic nature of this compound presents unique challenges for chromatographic separation. The carboxylic acid group can interact strongly with the silica gel, leading to peak tailing and poor separation.
Causality and Solutions:
-
Strong Analyte-Stationary Phase Interaction: The acidic proton of the carboxylic acid can form strong hydrogen bonds with the silanol groups on the surface of the silica gel.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase. This will protonate the silanol groups and reduce their interaction with your acidic compound, resulting in sharper peaks.
-
Use a Polar-Modified Stationary Phase: Consider using a reverse-phase C18 column with a polar-copolymerized stationary phase, which can provide better separation for polar compounds.[2]
-
-
-
Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, your compound will not move from the baseline. If it is too polar, it will elute with the solvent front, co-eluting with polar impurities.
-
Solution:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen different mobile phase systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Gradient Elution: For complex mixtures, a gradient elution from a less polar to a more polar mobile phase can provide better separation.
-
-
Table 2: Recommended Mobile Phase Systems for Column Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Rationale |
| Silica Gel | Dichloromethane/Methanol (98:2 to 90:10) with 0.5% Acetic Acid | A good starting point for moderately polar compounds. The acetic acid minimizes peak tailing. |
| Silica Gel | Ethyl Acetate/Hexanes (50:50 to 100:0) with 0.5% Acetic Acid | Another common system with a different selectivity profile. |
| Reverse-Phase C18 | Acetonitrile/Water (gradient) with 0.1% Formic Acid | Ideal for polar compounds. The formic acid improves peak shape.[3] |
Workflow for Optimizing Column Chromatography
Caption: A systematic workflow for optimizing column chromatography.
II. Frequently Asked Questions (FAQs)
Q4: What are the likely impurities I might encounter in the synthesis of this compound?
A4: The most common impurities arise from the Knoevenagel condensation reaction. These can include:
-
Unreacted Starting Materials: 4-formylphenoxyacetic acid and 2,4-thiazolidinedione.
-
Byproducts of Side Reactions: While the Knoevenagel condensation is generally efficient, side reactions can occur, especially under harsh conditions (e.g., high temperatures, prolonged reaction times). The specific nature of these byproducts would depend on the reaction conditions.
-
Catalyst Residues: If a non-volatile catalyst is used (e.g., piperidine acetate), it may need to be removed during workup.[4]
Q5: How can I confirm the purity and identity of my final product?
A5: A combination of analytical techniques is essential to confirm the purity and identity of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the purity of your product. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak in the chromatogram is desired. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a good starting point for method development.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is the most definitive method for confirming the identity of your compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Q6: What are the key considerations for scaling up the purification of this compound?
A6: Scaling up a purification process requires careful consideration of several factors:
-
Crystallization:
-
Cooling Rate: Slower cooling rates are even more critical on a larger scale to ensure uniform crystal growth and prevent the formation of oils.
-
Agitation: Proper agitation is necessary to ensure homogeneity and facilitate heat transfer.
-
-
Chromatography:
-
Column Dimensions: The column diameter and length need to be increased proportionally to the amount of material being purified.
-
Solvent Consumption: Large-scale chromatography can be solvent-intensive. Consider solvent recycling or using more efficient purification techniques like preparative HPLC.
-
Loading Capacity: Do not overload the column, as this will lead to poor separation. The loading capacity is typically 1-5% of the weight of the stationary phase.
-
By understanding the underlying chemical principles and systematically addressing the challenges outlined in this guide, researchers can significantly improve the efficiency and success rate of purifying this compound.
III. References
-
Bhat, A. R., & Bhat, A. (2018). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous media via simple Knoevenagel condensation reaction. Journal of Materials and Environmental Science, 9(8), 2478-2482.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds. BenchChem Scientific.
-
Jain, A. K., & Sharma, S. (2012). Facile and green syntheses of substituted-5-arylidene-2,4-thiazolidinediones using L-tyrosine as an. Der Pharma Chemica, 4(5), 1968-1973.
-
Long, N., Le Gresley, A., & Wren, S. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemMedChem, 16(17), 2638-2653.
-
Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of separation science, 33(19), 3029-3035.
-
Kumar, D., et al. (2011). A convenient synthesis of 5-benzylidenethiazolidine-2, 4-diones under microwave irradiation without solvent. Arkivoc, 2011(8), 126-134.
-
Bansal, G., et al. (2020). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. Journal of Advanced Research, 23, 163-205.
-
Mashhadi, S. M. A., et al. (2022). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Crystal Growth & Design, 22(8), 4876-4890.
-
Krol, E., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Saudi Pharmaceutical Journal, 26(5), 653-665.
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-343.
-
Gaweł, M., et al. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 12(1), 1-10.
-
BLD Pharm. (n.d.). (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid. Retrieved from --INVALID-LINK--
-
El-Gendy, A. A., et al. (2021). Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent. Molecules, 26(16), 4983.
-
Khan, J., et al. (2022). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS omega, 7(40), 35848-35860.
-
Benarous, K., et al. (2023). Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. Molecules, 28(5), 2294.
-
Patil, S. B., & Patil, D. R. (2019). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. International Journal of ChemTech Research, 12(1), 1-7.
-
Liu, J., et al. (2013). Design and synthesis of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as novel tyrosinase inhibitors. Bioorganic & medicinal chemistry letters, 23(19), 5487-5491.
-
Fiser, B., et al. (2015). Substituent and solvent effects on intramolecular charge transfer of 5-arylidene-2,4-thiazolidinediones. Journal of Molecular Modeling, 21(10), 1-11.
-
Zajac, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Acta Pharmaceutica, 72(2), 235-246.
-
Pharmaffiliates. (n.d.). 2-(5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzyl)-2,4-dioxothiazolidin-3-yl)succinic acid. Retrieved from --INVALID-LINK--
-
Khan, I., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(17), 3823.
-
Gaweł, M., Głowacki, R., Kubalczyk, P., & Piechocka, J. (2022). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Scientific Reports, 12(1), 1-10.
-
Mateeva, A., et al. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined. Pharmacia, 69(1), 15-20.
-
Patel, B. R., et al. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation, 11(3), 294.
-
Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
-
Google Patents. (n.d.). WO2009050595A2 - An improved process for preparing a 2,4-thiazolidinedione derivative. Retrieved from --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(1), 1-7.
References
- 1. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
Technical Support Center: Long-Term Storage and Stability of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Welcome to the technical support guide for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a member of the thiazolidinedione (TZD) class of compounds. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers, troubleshooting advice, and validated protocols to ensure the long-term stability of your compound.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the most common initial questions regarding the storage and handling of this compound.
Q1: What are the primary degradation pathways for this compound during storage?
A1: The core structure, a 2,4-thiazolidinedione (TZD) ring, is susceptible to several degradation pathways. The most critical are:
-
Hydrolysis: The TZD ring is prone to hydrolytic cleavage, especially under acidic or basic conditions, although it can occur even with residual moisture.[1][2] This is often the primary concern for long-term stability. This reaction breaks open the five-membered ring, rendering the molecule inactive.
-
Oxidation: Like many complex organic molecules, this compound can be susceptible to oxidation. The presence of oxygen, especially when combined with light or elevated temperature, can lead to the formation of various oxides.
-
Photodegradation: Thiazolidinedione-class drugs have demonstrated sensitivity to UV light exposure.[3] Energy from light, particularly UV, can induce cleavage of chemical bonds or catalyze oxidative reactions, leading to a loss of potency.[3]
Q2: What are the ideal long-term storage conditions for the solid compound?
A2: To mitigate the degradation risks outlined above, stringent storage conditions are necessary. The stability of active pharmaceutical ingredients (APIs) is highly dependent on environmental factors.[4][5]
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C or lower[6][7] | Reduces the kinetic energy of molecules, dramatically slowing the rates of all chemical degradation reactions, including hydrolysis and oxidation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidative degradation and reducing the potential for hydrolysis.[8] |
| Humidity | Store with Desiccant | The compound is likely hygroscopic (absorbs moisture from the air). A desiccant creates a dry microenvironment, which is critical for preventing hydrolysis of the TZD ring.[9][10] |
| Light | Amber Glass Vial / Opaque Container | Protects the compound from UV and visible light, preventing photodegradation.[3][5] |
Q3: How can I visually assess if my compound might be degrading?
A3: While analytical methods are definitive, visual inspection is a crucial first-line check. Look for:
-
Change in Color: The pure compound is typically a white or off-white crystalline solid.[11] Any development of yellow or brown tints can indicate degradation.
-
Clumping or Caking: This suggests the powder has absorbed moisture.[9] Hygroscopic powders that take on water are at a significantly higher risk of hydrolytic degradation.
-
Change in Texture: A transition from a fine, free-flowing powder to a gummy or sticky solid is a strong indicator of instability.
If any of these changes are observed, the compound's purity should be verified analytically before use.
Section 2: Troubleshooting Guide - Common Scenarios & Solutions
This section provides a structured approach to resolving common issues encountered during the handling and use of the compound.
Problem: My experimental results are inconsistent, and I suspect my compound stock solution is unstable.
-
Possible Cause: The compound may be degrading after being dissolved in a solvent. Many compounds are less stable in solution than as a dry powder. Freeze-thaw cycles can also accelerate degradation by causing localized concentration changes and introducing moisture.
-
Investigative Workflow:
-
Prepare Fresh: Always prioritize using freshly prepared solutions for sensitive experiments.
-
Solvent Choice: While sparingly soluble in many common solvents[11], DMSO is a typical choice for creating high-concentration stock solutions. However, ensure your chosen solvent is anhydrous (dry).
-
Storage of Solutions: If stock solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for maximum stability.
-
Quality Control: Before a critical experiment, run a quick quality check on your stock solution using a validated analytical method like HPLC (see Protocol 3.2).
-
-
Workflow Diagram: Stock Solution Stability Check
Caption: Workflow for ensuring stock solution integrity.
Section 3: In-Depth Protocols & Advanced Topics
Protocol 3.1: Recommended Procedure for Long-Term Storage of Solid Compound
This protocol ensures the optimal environment to maximize the shelf-life of the solid powder.
-
Environment: Perform all aliquoting in a low-humidity environment, such as a glove box or a room with a dehumidifier.
-
Weighing: Pre-calculate the amounts needed for typical experiments and weigh the compound into individual, appropriately sized amber glass vials. This "aliquoting" strategy prevents the need to repeatedly open and expose the main stock bottle to the atmosphere.
-
Inert Gas: Before sealing each vial, gently flush the headspace with an inert gas like argon or nitrogen for 15-30 seconds. This displaces oxygen and moisture.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with parafilm.
-
Secondary Containment: Place the sealed vials into a larger, opaque, airtight container. Add a pouch of desiccant (e.g., silica gel) inside the secondary container.[10]
-
Labeling: Clearly label each vial and the secondary container with the compound name, batch number, date, and concentration/amount.
-
Storage: Place the container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.
Protocol 3.2: Stability-Indicating HPLC Method for Quality Control
A Reverse-Phase HPLC (RP-HPLC) method is a standard approach for separating the parent compound from its potential degradation products.[12][13][14]
| HPLC Parameter | Suggested Conditions |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Ammonium Phosphate Buffer (pH adjusted to 3.5) in a 50:50 ratio. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 269 nm[3] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Procedure:
-
Prepare a standard solution of the compound at a known concentration (e.g., 10 µg/mL) in the mobile phase.
-
Prepare a sample of the solution to be tested, diluted to the same concentration.
-
Inject the standard to determine the retention time (RT) and peak area of the pure compound.
-
Inject the test sample.
-
Analysis: Compare the chromatograms. The appearance of new peaks or a significant reduction (>2%) in the main peak's area relative to the standard suggests degradation.
Protocol 3.3: Forced Degradation (Stress Testing) Methodology
Forced degradation studies are essential for understanding a compound's intrinsic stability.[15][16] They intentionally stress the compound to predict its degradation pathways.[17]
-
Objective: To generate likely degradation products and establish the selectivity of the analytical method (Protocol 3.2).
-
Procedure: Expose separate samples of the drug (~1 mg/mL solution) to the following conditions:[18]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 80°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples to the working concentration and analyze using the HPLC method in Protocol 3.2. This will reveal the retention times of degradation products relative to the parent compound.
-
Forced Degradation Workflow Diagram
Caption: Overview of a forced degradation study.
References
- 1. scilit.com [scilit.com]
- 2. Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcresearcharchive.com [rcresearcharchive.com]
- 4. susupport.com [susupport.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. q1scientific.com [q1scientific.com]
- 7. Long Term Storage | Manasa Life Sciences [manasalifesciences.com]
- 8. heegermaterials.com [heegermaterials.com]
- 9. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 13. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. ijpsr.com [ijpsr.com]
- 18. chalcogen.ro [chalcogen.ro]
Refining experimental protocols for studying 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Technical Support Center: Methodologies for 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Introduction and Foundational Principles
Welcome to the technical support resource for this compound. This molecule belongs to the thiazolidinedione (TZD) class of compounds, which are renowned for their significant biological activities.[1] TZDs are synthetic ligands that primarily function as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose metabolism, and inflammation.[2][3][4][5]
The activation of PPARγ by a TZD ligand initiates a cascade of genomic events. The ligand-bound PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[3] This mechanism is central to the therapeutic effects of TZDs, such as improving insulin sensitivity by promoting the uptake and storage of fatty acids in adipocytes, thereby reducing lipid levels in muscle and liver tissue.[4][5]
This guide is designed for drug development professionals and researchers. It provides field-tested protocols, troubleshooting advice, and foundational knowledge to ensure the successful and rigorous application of this compound in your experimental models.
Compound Preparation, Handling, and Storage: The Critical First Steps
The physical and chemical properties of your compound are the bedrock of reproducible research. Improper handling is a frequent source of experimental variability. This section addresses the most common initial challenges.
Frequently Asked Questions (FAQs): Compound Handling
Q: What is the best way to dissolve this compound? It appears to be poorly soluble in aqueous media.
A: You are correct; this compound, like most TZDs, has low aqueous solubility. The recommended solvent is Dimethyl Sulfoxide (DMSO).
-
Causality: The phenoxyacetic acid moiety provides some polarity, but the overall structure is dominated by hydrophobic rings, necessitating an aprotic polar solvent like DMSO for effective dissolution.
-
Protocol: Prepare a high-concentration stock solution, for example, 10-50 mM in 100% DMSO. Warm the solution gently (e.g., 37°C for 5-10 minutes) and vortex thoroughly to ensure complete dissolution. Store this stock solution as described below. For cell culture experiments, dilute this stock solution into your culture medium to the final working concentration. Crucially, ensure the final DMSO concentration in your culture medium is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q: How should I store the dry compound and my DMSO stock solutions to ensure stability?
A: Both the solid compound and its solutions require specific storage conditions to prevent degradation.
-
Dry Compound: Store in a tightly sealed container at 2-8°C, protected from light and moisture.[6]
-
Stock Solutions: Aliquot the high-concentration DMSO stock into single-use volumes in sterile, light-protecting tubes (e.g., amber vials). Store these aliquots at -20°C or, for long-term storage, at -80°C.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock. DMSO is hygroscopic, and water contamination can cause the compound to precipitate out of solution upon freezing. Storing in the dark is essential as many complex organic molecules are light-sensitive.
Q: I am observing precipitation when I add the compound to my cell culture media. What should I do?
A: This is a common issue related to the compound's low solubility in aqueous environments.
-
Potential Cause 1: Final concentration is too high. The compound may be exceeding its solubility limit in the aqueous buffer or medium.
-
Solution: Try lowering the final concentration. It is essential to perform a dose-response curve to find the optimal effective concentration that remains in solution.
-
-
Potential Cause 2: Improper dilution technique. Adding a small volume of cold DMSO stock directly to a large volume of cold medium can cause "shock" precipitation.
-
Solution: Pre-warm your culture medium to 37°C. When making the final dilution, add the DMSO stock to the medium drop-by-drop while vortexing or swirling gently to facilitate rapid and even dispersion.
-
Core Application: Validating PPARγ Target Engagement
Confirming that the compound activates its intended target, PPARγ, is a fundamental step in characterization. The most direct method is a cell-based reporter gene assay.
Mechanism of PPARγ Activation
The diagram below illustrates the canonical signaling pathway for TZD-mediated gene transcription.
Caption: Canonical PPARγ signaling pathway activated by a TZD ligand.
Protocol: PPARγ Transactivation Luciferase Reporter Assay
This protocol provides a robust system for quantifying the ability of your compound to activate PPARγ-mediated transcription.
Materials:
-
HEK293T or other suitable host cell line.
-
Expression plasmid for full-length human PPARγ.
-
Expression plasmid for RXRα (optional, but enhances signal).
-
Reporter plasmid containing multiple PPRE sequences upstream of a luciferase gene (e.g., pTK-PPREx3-luc).
-
Control reporter plasmid (e.g., Renilla luciferase) for transfection normalization.
-
Transfection reagent (e.g., Lipofectamine™ 3000).
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).
Step-by-Step Methodology:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ, RXRα (optional), PPRE-luciferase, and Renilla control plasmids according to the transfection reagent manufacturer's protocol.
-
Incubation: Incubate for 4-6 hours, then replace the transfection medium with fresh complete medium.
-
Compound Treatment: After 24 hours post-transfection, remove the medium and add fresh medium containing various concentrations of your TZD compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a positive control (e.g., Rosiglitazone) and a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for another 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a luminometer, following the assay kit's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration and fit to a dose-response curve to determine the EC50.
Troubleshooting PPARγ Reporter Assays
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Low transfection efficiency. | Optimize the DNA:reagent ratio and cell density. Confirm efficiency with a GFP-expressing plasmid. |
| Low PPARγ expression in the host cell line. | Ensure you are transfecting with a PPARγ expression vector; endogenous levels may be insufficient. | |
| Compound is inactive or degraded. | Prepare a fresh dilution from your stock. Test the positive control (e.g., Rosiglitazone) to confirm the assay system is working. | |
| High Background Signal | "Leaky" reporter plasmid. | Ensure your reporter has a minimal promoter (e.g., TK) and is specific for PPRE. |
| Non-specific activation by serum components. | Use a lower serum concentration (e.g., 1-5%) in the medium during compound treatment. | |
| High Well-to-Well Variability | Inconsistent cell numbers or transfection. | Ensure a single-cell suspension before plating. Mix the transfection complex gently but thoroughly before adding to cells. |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS instead. |
In Vitro Application: Adipocyte Differentiation
A hallmark biological effect of PPARγ agonists is the induction of preadipocyte differentiation into mature, lipid-storing adipocytes. The 3T3-L1 cell line is a standard model for this process.
Workflow for 3T3-L1 Adipocyte Differentiation
The following diagram outlines the multi-day workflow for inducing and assessing adipocyte differentiation.
Caption: Experimental workflow for the differentiation of 3T3-L1 cells.
Protocol: 3T3-L1 Differentiation and Oil Red O Staining
Materials:
-
3T3-L1 preadipocytes.
-
DMEM with 10% Bovine Calf Serum (Growth Medium).
-
DMEM with 10% Fetal Bovine Serum (FBS).
-
Differentiation Medium (MDI): DMEM/10% FBS supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.
-
Insulin Medium: DMEM/10% FBS supplemented with 1 µg/mL Insulin.
-
Oil Red O staining solution.
Step-by-Step Methodology:
-
Growth to Confluency (Day -2 to 0): Seed 3T3-L1 cells in a 12-well or 24-well plate in Growth Medium. Allow them to grow to 100% confluency. This is Day 0.
-
Contact Inhibition (Day 0 to 2): Maintain the cells in Growth Medium for 2 more days post-confluency. This step is critical for priming the cells for differentiation.
-
Induction (Day 2): Aspirate the medium and replace it with MDI medium. This is where you add your experimental compounds. Prepare wells with:
-
Vehicle Control (0.1% DMSO in MDI)
-
Positive Control (e.g., 1 µM Rosiglitazone in MDI)
-
Your TZD compound at various concentrations in MDI.
-
-
Maturation (Day 4 onwards):
-
Day 4: Remove the induction medium and replace it with Insulin Medium.
-
Day 6: Remove the Insulin Medium and replace it with DMEM/10% FBS.
-
Day 6-10: Continue to culture the cells, replacing the medium every 2 days. Mature adipocytes containing visible lipid droplets should appear.
-
-
Oil Red O Staining (Day 10):
-
Wash cells gently with PBS.
-
Fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Add Oil Red O working solution and incubate for 20-30 minutes.
-
Wash extensively with water until the background is clear.
-
Acquire images via microscopy. For quantification, elute the stain with 100% isopropanol and read the absorbance at ~510 nm.
-
Troubleshooting Adipocyte Differentiation Assays
| Problem | Potential Cause | Recommended Solution |
| Poor or No Differentiation | Cells were not fully confluent before induction. | The 2-day post-confluency contact inhibition step is essential. Ensure a uniform monolayer is formed. |
| Low passage number of 3T3-L1 cells. | 3T3-L1 cells differentiate best at lower passage numbers (<15-20). | |
| Serum batch variability. | Different lots of FBS can have varying levels of adipogenic factors. Test new serum lots before beginning a large experiment. | |
| Compound is cytotoxic at the tested concentration. | Run a simple viability assay (e.g., MTT or Trypan Blue) on preadipocytes treated with your compound for 48h. Determine a non-toxic concentration range first.[7] | |
| High Cell Detachment / "Peeling" | Over-confluency and cell death. | Do not let cells remain confluent for more than 2-3 days before induction. |
| Harsh washing steps. | During media changes and staining, add liquids gently to the side of the well to avoid dislodging the delicate, lipid-filled adipocytes. |
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 4. nps.org.au [nps.org.au]
- 5. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating In Vitro Toxicity of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid and Related Thiazolidinediones
Welcome to the technical support center for researchers utilizing 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid and other thiazolidinedione (TZD) derivatives in cell-based assays. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the cytotoxic effects of this class of compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate potential toxicity issues, ensuring the integrity and success of your experiments.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The guidance provided herein is based on the well-documented properties of the broader thiazolidinedione class of compounds. Researchers should always perform initial dose-response and time-course studies to determine the specific cytotoxic profile of this compound in their cell lines of interest.
Part 1: Understanding Thiazolidinedione-Induced Cytotoxicity
Thiazolidinediones are a class of synthetic compounds, with some members being utilized as insulin-sensitizing agents in the treatment of type 2 diabetes.[1] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[2] However, off-target and PPARγ-independent effects can lead to cytotoxicity in various cell lines.[3]
The 2,4-thiazolidinedione ring is a key structural feature that has been implicated in the toxic effects of some compounds in this class.[4][5] Common mechanisms underlying TZD-induced cytotoxicity include mitochondrial dysfunction, the induction of oxidative stress, and the initiation of apoptosis.[6][7]
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common challenges encountered when working with this compound and other TZDs.
Initial Observations of Cytotoxicity
Q1: My test compound is showing high cytotoxicity across multiple cell lines at my initial screening concentrations. What are my first troubleshooting steps?
A1: It is crucial to first confirm that the observed cytotoxicity is a true biological effect of the compound and not an experimental artifact.
Initial Verification Steps:
-
Concentration Verification: Meticulously double-check all calculations for stock solution preparation and serial dilutions.
-
Solvent Toxicity Control: Ensure the final concentration of your vehicle (e.g., DMSO) is below the tolerance level for your specific cell lines (typically <0.5%). Run a vehicle-only control to confirm it does not contribute to cell death.
-
Compound Solubility and Stability: Visually inspect your culture medium after adding the compound for any signs of precipitation. Poor solubility can lead to inconsistent results. Also, consider the stability of the compound in your culture medium over the duration of your experiment, as degradation products may be more toxic.
-
Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays. For example, a colored compound can interfere with colorimetric assays like MTT. Include a "compound in medium only" (no cells) control to check for this.
Q2: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (inhibiting proliferation) effect?
A2: This is a critical distinction for interpreting your results. A time-course experiment measuring both cell viability and total cell number can provide the answer.
-
Cytotoxicity: You will observe a decrease in the percentage of viable cells and a concurrent decrease in the total cell number over time.
-
Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.[8]
Investigating the Mechanism of Cytotoxicity
Q3: I've confirmed the cytotoxicity is real. How do I begin to investigate the underlying mechanism?
A3: Based on the known off-target effects of TZDs, a logical starting point is to investigate mitochondrial dysfunction and oxidative stress.
dot
Caption: A streamlined workflow for troubleshooting cytotoxicity.
Q4: My data suggests mitochondrial involvement. How can I confirm this?
A4: A common and effective method is to measure the mitochondrial membrane potential (ΔΨm), which is a key indicator of mitochondrial health. A decrease in ΔΨm is an early hallmark of apoptosis.[9] The JC-1 assay is a widely used method for this purpose.
-
Principle of JC-1 Assay: In healthy cells with a high ΔΨm, the JC-1 dye forms aggregates within the mitochondria, which fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.
dot
Caption: Principle of the JC-1 assay for mitochondrial membrane potential.
Q5: I suspect oxidative stress is playing a role. What is the best way to measure this?
A5: The overproduction of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.[10] You can directly measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11]
-
Principle of DCFH-DA Assay: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[12] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Q6: How do I determine if the cells are dying by apoptosis or necrosis?
A6: The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for distinguishing between these two modes of cell death.[7]
-
Principle of Annexin V/PI Assay:
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can label early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Data Interpretation:
| Annexin V Staining | PI Staining | Cell Population |
| Negative | Negative | Live cells |
| Positive | Negative | Early apoptotic cells |
| Positive | Positive | Late apoptotic/necrotic cells |
| Negative | Positive | Necrotic cells |
Mitigation Strategies
Q7: I have characterized the cytotoxic mechanism. What are some strategies to reduce the toxicity in my experiments?
A7:
-
Dose and Time Optimization: The most straightforward approach is to use the lowest effective concentration of the compound and the shortest incubation time necessary to achieve the desired biological effect.
-
Co-treatment with Antioxidants: If oxidative stress is a confirmed mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may rescue the cells from cytotoxicity.[13] This can also serve as a mechanistic validation experiment.
-
Use of Different Cell Lines: Cell lines can exhibit varying sensitivities to a compound. If your experimental design allows, consider using a less sensitive cell line. Investigating the expression levels of the drug target and key metabolic enzymes in different cell lines can provide insights into these differential sensitivities.[4][14]
-
Serum Concentration: The concentration of serum in your culture medium can sometimes influence compound toxicity. Consider performing experiments with varying serum concentrations to see if it impacts the cytotoxic profile.
Part 3: Experimental Protocols
Note: These are generalized protocols. Always refer to the manufacturer's instructions for specific kits and optimize for your cell type and experimental conditions.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
96-well plate with cultured cells
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of your compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only and no-treatment controls.
-
Add 10 µL of MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[15]
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[6]
Materials:
-
96-well plate with cultured cells
-
Test compound
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with your compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.
-
Add the stop solution.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity according to the kit manufacturer's instructions.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells.
Materials:
-
Cultured cells (treated and untreated)
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the test compound.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry immediately.
Protocol 4: Intracellular ROS Measurement
This protocol uses the DCFH-DA probe to measure intracellular ROS levels.[12]
Materials:
-
Cultured cells
-
Test compound
-
DCFH-DA solution
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed cells in an appropriate format (e.g., 96-well plate, glass-bottom dish).
-
Treat cells with the test compound. Include a positive control (e.g., H₂O₂) and a negative control.
-
Remove the treatment medium and wash the cells with serum-free medium or PBS.
-
Load the cells with the DCFH-DA working solution (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.[13]
-
Wash the cells to remove excess probe.[13]
-
Measure the fluorescence using a fluorescence microscope, plate reader (Ex/Em = 495/529 nm), or flow cytometer.[12]
Protocol 5: Mitochondrial Membrane Potential (JC-1) Assay
This assay measures changes in mitochondrial membrane potential.[9]
Materials:
-
Cultured cells
-
Test compound
-
JC-1 reagent
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed and treat cells with the test compound. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the treatment medium and wash the cells.
-
Incubate the cells with the JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence. For flow cytometry or a plate reader, measure both green fluorescence (monomers; Ex/Em ~485/535 nm) and red fluorescence (J-aggregates; Ex/Em ~535/595 nm).[9]
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. real-research.com [real-research.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. antbioinc.com [antbioinc.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Welcome to the technical support guide for the synthesis of 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this multi-step synthesis, ensuring both efficiency and high purity of the final compound.
Introduction: The Significance of the Thiazolidinedione Scaffold
The 2,4-thiazolidinedione (TZD) core is a privileged scaffold in medicinal chemistry, most famously associated with the "glitazone" class of antidiabetic drugs like Rosiglitazone and Pioglitazone.[1][2][3] These compounds act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[2] The target molecule of this guide, this compound, is a derivative that holds potential for similar biological activities, making its efficient synthesis a topic of significant interest.[4][5]
This guide outlines a robust, five-step synthetic pathway, addressing common pitfalls and providing optimization strategies at each stage.
Overall Synthetic Pathway
The synthesis proceeds through the initial formation of the thiazolidinedione ring, followed by a Knoevenagel condensation, reduction, etherification, and final hydrolysis.
Caption: Overall 5-step synthesis route.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing the target molecule? The synthesis is a linear, five-step process. It begins with the construction of the core 2,4-thiazolidinedione heterocycle. This core is then functionalized at the C5 position via a Knoevenagel condensation with 4-hydroxybenzaldehyde. The resulting exocyclic double bond is selectively reduced. Following reduction, the phenolic hydroxyl group is alkylated using ethyl bromoacetate, and the final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Q2: Which steps are most critical for overall yield and purity? The Knoevenagel condensation (Step 2) and the O-alkylation (Step 4) are the most critical. The Knoevenagel reaction conditions must be carefully controlled to avoid side-product formation.[6] The O-alkylation step can suffer from a competing N-alkylation side reaction on the TZD ring, which can be difficult to separate from the desired product. Careful selection of base and reaction conditions is paramount.
Q3: How can I monitor the progress of each reaction? Thin Layer Chromatography (TLC) is the most effective method for monitoring each step. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexane, often with a small amount of acetic acid for the carboxylic acid products. Staining with potassium permanganate or visualization under UV light (254 nm) is effective for spotting the compounds.
Q4: What are the primary safety concerns? Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE). Strong bases like sodium hydride (NaH) used in the alkylation step are highly reactive and water-sensitive. Reactions involving NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting Guides by Reaction Step
Step 1: Synthesis of 2,4-Thiazolidinedione (TZD)
This foundational step involves the condensation of chloroacetic acid and thiourea, typically refluxed in water with an acid catalyst like HCl.[1][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Premature precipitation of starting materials. 3. pH of the reaction mixture is not optimal. | 1. Ensure the reaction is refluxed vigorously for the recommended time (8-12 hours).[6][7] 2. Ensure starting materials are fully dissolved before initiating reflux. Gentle heating can aid dissolution. 3. The reaction proceeds via an acidic cyclization. Ensure sufficient HCl is added to maintain a low pH.[6][8] |
| Impure Product | 1. Contamination with unreacted starting materials. 2. Co-precipitation of side products. | 1. The product is typically purified by recrystallization from hot water.[7] Ensure the product is washed thoroughly with cold water after filtration to remove residual HCl and unreacted materials. 2. If the product remains impure, a second recrystallization may be necessary. Purity can be checked by melting point (literature: 123-125 °C).[6][9] |
Step 2: Knoevenagel Condensation
This step condenses the TZD core with 4-hydroxybenzaldehyde, catalyzed by a weak base like piperidine in a solvent such as toluene or ethanol.[6][7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction is Slow or Incomplete | 1. Insufficient catalyst. 2. Ineffective water removal (if using a Dean-Stark apparatus). 3. Low reaction temperature. | 1. Use a catalytic amount of piperidine (2-3 drops is often sufficient for small-scale reactions).[7] Alternatively, bases like baker's yeast can be used.[10] 2. If using toluene with a Dean-Stark trap, ensure azeotropic removal of water is occurring. The reaction is a condensation and is driven forward by water removal. 3. Ensure the reaction mixture is maintained at reflux temperature. |
| Formation of Dark Tar or Side Products | 1. Excess catalyst or strong base leading to polymerization/decomposition. 2. Reaction temperature is too high or heating is prolonged. | 1. Use only a catalytic amount of a weak base. Strong bases can deprotonate the phenolic hydroxyl group, leading to side reactions. 2. Monitor the reaction closely by TLC. Once the starting materials are consumed, proceed with workup to avoid degradation of the product. |
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Start -> Check_Catalyst; Check_Catalyst -> Check_Temp [label="Yes"]; Check_Catalyst -> Adjust_Catalyst [label="No"]; Adjust_Catalyst -> Success; Check_Temp -> Check_Water [label="Yes"]; Check_Temp -> Increase_Temp [label="No"]; Increase_Temp -> Success; Check_Water -> Success [label="Yes"]; Check_Water -> Improve_Water_Removal [label="No"]; Improve_Water_Removal -> Success; }
Caption: Troubleshooting workflow for Knoevenagel condensation.
Step 3: Reduction of the Benzylidene Intermediate
The exocyclic double bond is reduced. Catalytic hydrogenation (e.g., using palladium hydroxide) is a clean and effective method.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons. | 1. Use fresh, high-quality catalyst (e.g., 20% Pd(OH)₂ on carbon).[1] 2. Ensure the reaction vessel is properly purged with hydrogen and maintained under pressure (e.g., 15-30 psi) for a sufficient duration (e.g., 15 hours).[1] 3. Ensure starting material and solvent are pure. Sulfur-containing compounds can sometimes poison palladium catalysts, though the TZD ring is generally stable. |
| Difficulty Removing Catalyst | 1. Fine catalyst particles passing through the filter medium. | 1. Filter the reaction mixture through a pad of Celite® or a similar filter aid. This will trap the fine palladium particles. Wash the pad thoroughly with the reaction solvent to recover all the product. |
Step 4: O-Alkylation with Ethyl Bromoacetate
This Williamson ether synthesis requires a strong base to deprotonate the phenol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Unreacted Starting Material | 1. Incomplete deprotonation of the phenol. 2. Insufficient ethyl bromoacetate. 3. Inactive base (e.g., NaH exposed to moisture). | 1. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF.[6] Ensure at least one full equivalent of base is used. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of ethyl bromoacetate. 3. Use fresh, high-quality NaH from a sealed container. |
| N-Alkylation Side Product Formation | 1. The nitrogen on the TZD ring is also acidic and can be alkylated. | 1. Deprotonation of the phenol is generally faster than the TZD nitrogen. Add the base at a low temperature (e.g., 0 °C) to form the phenoxide, then allow the reaction to warm to room temperature after adding the ethyl bromoacetate. This kinetic control favors O-alkylation. 2. If N-alkylation persists, chromatographic purification will be required to separate the isomers. |
Step 5: Ester Hydrolysis
The final step to yield the carboxylic acid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient acid/base or reaction time. | 1. For acid-catalyzed hydrolysis, refluxing in a mixture of acetic acid and HCl can be effective.[6] For base-catalyzed hydrolysis (saponification), use a base like NaOH or LiOH in a water/THF or water/methanol mixture, followed by acidic workup. Monitor by TLC until the starting ester spot disappears. |
| Degradation of the TZD Ring | 1. Harsh conditions (e.g., high concentrations of strong base at high temperatures) can potentially open the TZD ring. | 1. Use milder hydrolysis conditions. Lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often sufficient and reduces the risk of degradation. 2. Keep reaction times to the minimum required for complete conversion. |
| Difficulty in Product Isolation | 1. Product may be partially soluble in the aqueous phase after workup. | 1. After acidification, the product should precipitate. If it does not, or if recovery is low, extract the acidic aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Dry the combined organic extracts and evaporate to recover the product. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Thiazolidinedione (TZD)
-
In a round-bottom flask, dissolve chloroacetic acid (1.0 eq) and thiourea (1.0 eq) in water.[1][7]
-
Stir the mixture for 15 minutes at room temperature. A white solid may separate.
-
Slowly add concentrated hydrochloric acid (HCl).
-
Attach a reflux condenser and heat the mixture to reflux (100-110 °C) for 8-10 hours.[7]
-
Cool the flask to room temperature, then in an ice bath.
-
Collect the crystalline product by vacuum filtration, wash with cold water to remove residual HCl, and dry.
-
Recrystallize from hot water to obtain pure TZD.[7]
Protocol 2: Knoevenagel Condensation to form 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,4-thiazolidinedione (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture to reflux and stir vigorously. Water will collect in the Dean-Stark trap.
-
Monitor the reaction by TLC. After completion (typically 3-5 hours), cool the mixture to room temperature.
-
The product often precipitates from the cooled solution. Collect the solid by filtration, wash with cold toluene or hexane, and dry.
Protocol 3: Reduction to 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
-
In a pressure-safe vessel, dissolve the benzylidene intermediate (1.0 eq) in methanol.
-
Carefully add 20% palladium hydroxide on activated carbon (Pd(OH)₂/C).[1]
-
Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere of 15-30 psi.
-
Shake or stir the mixture vigorously at room temperature for 15 hours.[1]
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Protocol 4: Synthesis of Ethyl 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetate
-
Under an inert atmosphere (N₂), dissolve the 5-(4-hydroxybenzyl)thiazolidine-2,4-dione (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Add ethyl bromoacetate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor by TLC. Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 5: Hydrolysis to this compound
-
Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, ~2-3 eq) and stir at room temperature.
-
Monitor by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 with cold 1N HCl. A white precipitate should form.
-
Stir for 30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. CN103554053A - Method for preparing 2,4-thiazolidinedione - Google Patents [patents.google.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of PPARγ Agonists: Efficacy Profiling of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid Analogues Against Established Thiazolidinediones
A Technical Guide for Researchers in Metabolic Disease and Drug Discovery
Abstract
Peroxisome proliferator-activated receptor gamma (PPARγ) is a master regulator of adipogenesis and a validated therapeutic target for insulin resistance and type 2 diabetes. The thiazolidinedione (TZD) class of PPARγ agonists, including pioglitazone and rosiglitazone, has seen widespread clinical use. However, the quest for novel PPARγ modulators with improved efficacy and safety profiles is ongoing. This guide provides a head-to-head comparison of the efficacy of a representative thiazolidinedione analogue, GW1929, structurally related to 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, with the established drugs pioglitazone and rosiglitazone. We will delve into their comparative binding affinities, in vitro functional potencies, and provide detailed experimental protocols for key assays to empower researchers in their evaluation of novel PPARγ-targeting compounds.
Introduction to PPARγ: A Pivotal Regulator of Metabolism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPAR subfamily consists of three isotypes: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, lipid metabolism, and glucose homeostasis.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.[2] The activation of PPARγ enhances insulin sensitivity, making it a key target for the development of drugs to treat type 2 diabetes.
The thiazolidinedione (TZD) class of drugs, which includes rosiglitazone and pioglitazone, are potent and selective PPARγ agonists. Despite their efficacy in improving glycemic control, their use has been associated with side effects such as weight gain and fluid retention.[3] This has spurred the development of new generations of PPARγ modulators, including selective PPARγ modulators (SPPARMs), with the aim of separating the therapeutic benefits from the adverse effects.[4]
This guide focuses on comparing the efficacy of a representative analogue, GW1929, with the well-established TZDs, pioglitazone and rosiglitazone, to provide a framework for evaluating novel PPARγ agonists.
Comparative Efficacy of PPARγ Agonists
The efficacy of a PPARγ agonist is determined by several factors, including its binding affinity to the receptor and its ability to induce a conformational change that leads to the recruitment of coactivators and subsequent gene transcription. Here, we compare GW1929, pioglitazone, and rosiglitazone based on key in vitro parameters.
Table 1: In Vitro Efficacy of Selected PPARγ Agonists
| Compound | PPARγ Binding Affinity (Ki) | PPARγ Reporter Assay (EC50) |
| GW1929 | 1.4 nM[5] | 8 nM[6] |
| Pioglitazone | ~200 nM (inferred from ~20-fold lower affinity than INT131 which has a Ki of ~10 nM)[7][8] | 0.93 µM (human), 0.99 µM (mouse)[9] |
| Rosiglitazone | 40 nM (Kd)[8] | 60 nM[8][10] |
Analysis of Comparative Efficacy:
As shown in Table 1, GW1929 exhibits a significantly higher binding affinity for PPARγ (Ki = 1.4 nM) compared to both pioglitazone and rosiglitazone.[5] This high affinity translates to a potent activation of PPARγ in a functional context, as demonstrated by its low nanomolar EC50 value in a reporter gene assay.[6] Rosiglitazone also demonstrates high-affinity binding and potent activation.[8][10] Pioglitazone, while an effective therapeutic agent, shows a comparatively lower binding affinity and potency in these in vitro assays.[7][8][9]
The data suggests that compounds with the structural features of GW1929, which are analogous to this compound, have the potential for very potent PPARγ agonism. The higher potency of GW1929 could translate to therapeutic efficacy at lower doses, potentially reducing off-target effects.
Key Experimental Protocols for Efficacy Determination
To enable researchers to conduct their own comparative studies, we provide detailed protocols for two fundamental assays used to characterize PPARγ agonists.
PPARγ Ligand Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of a test compound for the PPARγ ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled known ligand.
Principle: The assay is based on the competition between a radiolabeled ligand (e.g., [3H]-Rosiglitazone) and a non-labeled test compound for binding to the PPARγ LBD. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS) containing 0.1% BSA and 10% glycerol.
-
PPARγ LBD: Recombinant human PPARγ LBD.
-
Radioligand: [3H]-Rosiglitazone (specific activity ~50-80 Ci/mmol).
-
Test Compounds: Serially diluted in DMSO.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound at various concentrations (typically from 10 pM to 100 µM).
-
Add 50 µL of a solution containing the PPARγ LBD (final concentration ~1-5 nM) and [3H]-Rosiglitazone (final concentration ~1-2 nM).
-
Incubate the plate for 2-4 hours at 4°C with gentle shaking to reach equilibrium.
-
To separate bound from free radioligand, add 100 µL of a charcoal slurry (5% activated charcoal in PBS) to each well and incubate for 10 minutes at 4°C.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for PPARγ Ligand Binding Assay.
PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate PPARγ and induce the expression of a reporter gene.
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase). Activation of PPARγ by a test compound leads to the expression of the reporter gene, which can be quantified.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with a PPARγ expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a β-galactosidase expression vector can be used for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing the test compounds at various concentrations (typically from 1 pM to 10 µM).
-
Include a vehicle control (DMSO) and a positive control (e.g., rosiglitazone).
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.
-
If using a normalization vector, measure β-galactosidase activity.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity (or total protein concentration).
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Workflow for PPARγ Reporter Gene Assay.
Visualizing the PPARγ Signaling Pathway
Understanding the mechanism of action of PPARγ agonists requires a clear visualization of the signaling cascade.
PPARγ Signaling Pathway Activation.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of novel PPARγ agonists against established drugs. The data presented highlights that analogues of this compound, such as GW1929, can exhibit superior in vitro potency compared to clinically used TZDs. The detailed experimental protocols provided herein will enable researchers to generate robust and comparable data for their own compounds.
The future of PPARγ-targeted therapies lies in the development of selective modulators (SPPARMs) that can dissociate the beneficial metabolic effects from the adverse side effects. Further in-depth characterization of novel compounds, including their effects on co-factor recruitment, target gene expression profiles, and in vivo efficacy and safety in relevant animal models, will be crucial for the identification of the next generation of safer and more effective insulin sensitizers.
References
- 1. GW1929 [sigmaaldrich.com]
- 2. PPAR-γ Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. GW1929, PPARgamma agonist (CAS 196808-24-9) | Abcam [abcam.com]
- 7. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. INT131: a selective modulator of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to the In Vivo Validation of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid in a db/db Mouse Model
This guide provides a comprehensive framework for the preclinical in vivo validation of the novel therapeutic candidate, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, hereafter referred to as "Compound A." Given its structural features, particularly the thiazolidine-2,4-dione headgroup, Compound A is hypothesized to function as an insulin sensitizer, likely through agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2]
The objective is to rigorously compare the anti-hyperglycemic efficacy of Compound A against a vehicle control and a well-established standard-of-care, Rosiglitazone, within the context of the genetically diabetic db/db mouse model. This model is exceptionally well-suited for this purpose as it recapitulates many of the key pathophysiological hallmarks of human Type 2 Diabetes (T2DM), including severe obesity, insulin resistance, and progressive hyperglycemia.[3][4][5]
Foundational Logic: Experimental Model and Comparator Selection
Why the db/db Mouse Model?
The selection of an appropriate animal model is the bedrock of any preclinical efficacy study. The db/db mouse possesses a spontaneous mutation in the leptin receptor gene, rendering it incapable of responding to leptin-mediated satiety signals.[4][5] This genetic defect leads to a predictable and robust diabetic phenotype:
-
Hyperphagia and Obesity: Uncontrolled appetite leads to significant weight gain.
-
Insulin Resistance: Peripheral tissues, particularly skeletal muscle, liver, and adipose tissue, become resistant to insulin's effects.
-
Progressive Hyperglycemia: Sustained high blood glucose levels become manifest from approximately 8 weeks of age.[5]
-
β-cell Dysfunction: Over time, the pancreatic β-cells fail to compensate for the profound insulin resistance.
This progressive pathology closely mirrors the development of T2DM in humans, making it an ideal platform to assess insulin-sensitizing agents like thiazolidinediones (TZDs).[3][4]
Rationale for Comparator Selection
A robust study design requires both negative and positive controls to contextualize the activity of the test compound.
-
Vehicle Control: This group receives the formulation buffer without the active compound. It establishes the baseline disease progression over the study period, against which all therapeutic effects are measured.
-
Positive Control (Rosiglitazone): As a member of the TZD class, Rosiglitazone is a potent PPARγ agonist with a well-documented history of improving glycemic control in db/db mice.[3] It serves as a benchmark, allowing us to assess whether Compound A's efficacy is comparable, superior, or inferior to a clinically relevant standard.
Experimental Design and Workflow
The study is designed as a multi-week therapeutic intervention to assess the cumulative impact of Compound A on key metabolic parameters.
Detailed Methodologies and Protocols
Scientific integrity demands meticulous and reproducible protocols. The following sections detail the step-by-step procedures for the key assays in this validation study.
Animal Husbandry and Dosing
-
Animals: Male db/db mice (Strain: BKS.Cg-Dock7m +/+ Leprdb/J), aged 8-9 weeks at the start of dosing.
-
Housing: Maintained under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Groups (n=8/group):
-
Vehicle Control: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.
-
Compound A: 30 mg/kg, suspended in vehicle.
-
Rosiglitazone: 10 mg/kg, suspended in vehicle.
-
-
Administration: Once daily oral gavage at a volume of 10 mL/kg for 28 consecutive days.
Protocol: Oral Glucose Tolerance Test (OGTT)
This test is the gold standard for assessing how an animal's system handles a glucose challenge, providing a holistic view of insulin secretion and sensitivity.
-
Fasting: Fast animals for 6 hours prior to the test (with free access to water).
-
Baseline Glucose: Collect a tail-tip blood sample to measure fasting blood glucose (t=0 min). A standard glucometer is sufficient.
-
Glucose Challenge: Administer a 2 g/kg D-glucose solution orally (gavage).
-
Blood Glucose Monitoring: Collect subsequent tail-tip blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Plot blood glucose concentration versus time for each group. The primary endpoint is the Area Under the Curve (AUC), calculated using the trapezoidal rule. A lower AUC indicates improved glucose tolerance.
Protocol: Insulin Tolerance Test (ITT)
The ITT directly measures the response to exogenous insulin, providing a clear indication of peripheral insulin sensitivity.
-
Fasting: Fast animals for 4 hours prior to the test.
-
Baseline Glucose: Collect a tail-tip blood sample for a baseline glucose reading (t=0 min).
-
Insulin Challenge: Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Collect tail-tip blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Data Analysis: Plot blood glucose levels over time. The rate of glucose clearance and the nadir (lowest point) are key indicators of insulin sensitivity. Data can also be presented as a percentage of the initial baseline glucose.
Data Presentation and Comparative Analysis
Quantitative data must be presented clearly to facilitate objective comparison. The following tables represent hypothetical but plausible outcomes from this study, demonstrating the expected effects of a successful therapeutic candidate.
Table 1: Chronic Effects on Fasting Blood Glucose and Body Weight
| Group | Initial FBG (mg/dL) | Final FBG (mg/dL) | Change in FBG (%) | Initial Body Wt. (g) | Final Body Wt. (g) |
| Vehicle Control | 255 ± 15 | 410 ± 25 | +60.8% | 45.2 ± 1.2 | 52.5 ± 1.5 |
| Compound A (30 mg/kg) | 251 ± 18 | 215 ± 20 | -14.3% | 44.9 ± 1.1 | 54.1 ± 1.8 |
| Rosiglitazone (10 mg/kg) | 258 ± 16 | 160 ± 12 | -38.0% | 45.5 ± 1.3 | 55.3 ± 1.6 |
| Data presented as Mean ± SEM. |
Interpretation: The vehicle group shows the expected progression of hyperglycemia. In contrast, both Rosiglitazone and Compound A are expected to lower fasting blood glucose (FBG). The TZD class is known to cause an increase in body weight, primarily due to fluid retention and adipose tissue expansion, which is considered a class effect.[6]
Table 2: Glucose and Insulin Tolerance Test Outcomes
| Group | OGTT AUC (mg/dL * min) | ITT Nadir (% of Baseline) |
| Vehicle Control | 65,000 ± 4,500 | 85 ± 5% |
| Compound A (30 mg/kg) | 42,000 ± 3,100 | 55 ± 6% |
| Rosiglitazone (10 mg/kg) | 31,000 ± 2,500 | 40 ± 4% |
| Data presented as Mean ± SEM. |
Interpretation: A significant reduction in the OGTT AUC for Compound A would demonstrate improved glucose handling. A lower glucose nadir in the ITT would confirm that this improvement is, at least in part, due to enhanced peripheral insulin sensitivity.
Table 3: Terminal Serum Biomarker Analysis
| Group | HbA1c (%) | Serum Insulin (ng/mL) | Triglycerides (mg/dL) |
| Vehicle Control | 9.5 ± 0.8 | 15.2 ± 2.1 | 250 ± 30 |
| Compound A (30 mg/kg) | 6.8 ± 0.5 | 9.8 ± 1.5 | 160 ± 22 |
| Rosiglitazone (10 mg/kg) | 5.9 ± 0.4 | 7.5 ± 1.1 | 135 ± 18 |
| Data presented as Mean ± SEM. |
Interpretation: HbA1c reflects long-term glycemic control, and a reduction is a key therapeutic goal.[4] Thiazolidinediones lower circulating insulin levels by improving sensitivity, thus reducing the strain on pancreatic β-cells. They also characteristically improve lipid profiles by modulating the expression of genes involved in lipid metabolism.[7]
Mechanistic Grounding: The PPARγ Signaling Pathway
The anti-diabetic actions of thiazolidinediones are mediated directly through their binding to and activation of PPARγ, a nuclear hormone receptor. PPARγ is most abundantly expressed in adipose tissue.[6]
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. ijnrd.org [ijnrd.org]
- 5. gubra.dk [gubra.dk]
- 6. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Alteration in Expression Profiles of a Series of Diabetes-Related Genes in db/db Mice Following Treatment With Thiazolidinediones [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Assessing the Selectivity of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid for PPARγ
For researchers and drug development professionals, the precise characterization of a compound's interaction with its intended target is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the selectivity of the thiazolidinedione (TZD) derivative, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) over its other isoforms, PPARα and PPARδ.
The Critical Importance of PPARγ Selectivity
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating glucose and lipid metabolism.[1][2] The three primary isoforms, PPARα, PPARγ, and PPARδ, are expressed in different tissues and govern distinct physiological processes. PPARγ is predominantly found in adipose tissue and is a key regulator of adipogenesis and insulin sensitivity, making it a primary target for the treatment of type 2 diabetes.[1] Thiazolidinediones, such as rosiglitazone and pioglitazone, exert their antidiabetic effects by acting as potent agonists for PPARγ.[1][3]
However, off-target activation of PPARα and PPARδ can lead to undesirable side effects. Therefore, quantifying the selectivity of a novel compound like this compound for PPARγ is a critical step in its preclinical evaluation. A highly selective compound is more likely to have a favorable therapeutic window and a better safety profile.
Understanding the PPAR Signaling Pathway
Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. The selectivity and efficacy of a ligand are determined by its binding affinity to the ligand-binding domain (LBD) of the PPAR isoform and its ability to recruit co-activator proteins.
Figure 1: Simplified PPARγ signaling pathway.
Experimental Workflow for Assessing PPAR Isoform Selectivity
A multi-faceted approach is essential for a comprehensive assessment of selectivity. The following experimental workflow provides a robust framework for characterizing the interaction of this compound with PPAR isoforms.
Figure 2: Experimental workflow for determining PPAR isoform selectivity.
Key Experimental Protocols
Competitive Radioligand Binding Assay
This assay directly measures the affinity of the test compound for the ligand-binding domain (LBD) of each PPAR isoform. It determines the concentration of the test compound required to displace 50% of a known high-affinity radioligand (the IC50 value). A lower IC50 value indicates a higher binding affinity.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, and 1 mM imidazole.
-
Radioligand: e.g., [³H]-Rosiglitazone for PPARγ.
-
Recombinant PPAR LBDs: Purified human PPARα, PPARγ, and PPARδ LBDs.
-
Test Compound: A dilution series of this compound.
-
-
Assay Setup (in a 384-well plate):
-
Add a fixed concentration of the respective PPAR LBD to each well.
-
Add the radioligand at a concentration near its Kd.
-
Add the test compound at varying concentrations.
-
Include controls: total binding (no competitor), and non-specific binding (excess of a known non-radiolabeled ligand).
-
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature to reach equilibrium.
-
Detection: Use a scintillation proximity assay (SPA) or a filter binding assay to separate bound from free radioligand and quantify the radioactivity.
-
Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Transactivation Assay
This assay measures the functional activity of the compound as an agonist in a cellular context. It determines the concentration of the test compound required to elicit a half-maximal transcriptional response (the EC50 value).
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line, such as HEK293T or CV-1.
-
Co-transfect the cells with two plasmids:
-
An expression vector for a chimeric receptor containing the GAL4 DNA-binding domain fused to the LBD of the PPAR isoform (PPARα, PPARγ, or PPARδ).
-
A reporter plasmid containing a GAL4 response element upstream of a luciferase gene.
-
-
Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, treat the cells with a dilution series of this compound for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold activation against the log concentration of the test compound and fit the data to determine the EC50 and maximal efficacy (Emax).
Co-activator Recruitment Assay
This assay provides mechanistic insight into how the compound promotes the interaction between the PPAR LBD and a co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common format for this assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
GST-tagged PPAR LBD (isoform-specific).
-
Terbium-labeled anti-GST antibody.
-
Fluorescently labeled co-activator peptide (e.g., from PGC-1α or SRC-1).
-
Test compound dilution series.
-
-
Assay Setup: In a microplate, combine the PPAR LBD, anti-GST antibody, co-activator peptide, and the test compound.
-
Incubation: Incubate at room temperature for 1-3 hours.
-
Detection: Measure the TR-FRET signal. Ligand-induced recruitment of the co-activator brings the terbium donor and the fluorescent acceptor into proximity, resulting in an increased FRET signal.
-
Data Analysis: Plot the FRET ratio against the log concentration of the test compound to generate a dose-response curve and determine the EC50 for co-activator recruitment.
Data Presentation and Interpretation
The selectivity of this compound can be quantified by calculating the ratio of its IC50 or EC50 values for the different PPAR isoforms. For a PPARγ-selective compound, the IC50 and EC50 values for PPARγ will be significantly lower than those for PPARα and PPARδ.
Table 1: Hypothetical Comparative Binding Affinity Data
| Compound | PPARγ IC50 (nM) | PPARα IC50 (nM) | PPARδ IC50 (nM) | Selectivity (α/γ) | Selectivity (δ/γ) |
| Rosiglitazone | 43 | >10,000 | >10,000 | >232-fold | >232-fold |
| Pioglitazone | 400 | 1,000 | >10,000 | 2.5-fold | >25-fold |
| Test Compound | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimentation.
Table 2: Hypothetical Comparative Transactivation Data
| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | PPARδ EC50 (nM) | Selectivity (α/γ) | Selectivity (δ/γ) |
| Rosiglitazone | 60 | >10,000 | >10,000 | >167-fold | >167-fold |
| Pioglitazone | 500 | 5,000 | >10,000 | 10-fold | >20-fold |
| Test Compound | TBD | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimentation.
A higher selectivity ratio indicates greater selectivity for PPARγ. For instance, a selectivity ratio of >100-fold is generally considered to indicate a highly selective compound.
Conclusion
The systematic application of competitive binding, cellular transactivation, and co-activator recruitment assays provides a robust and comprehensive assessment of the selectivity of this compound for PPARγ over other PPAR isoforms. By meticulously following these protocols and carefully analyzing the resulting data, researchers can confidently determine the compound's isoform specificity, a critical factor in its potential development as a novel therapeutic agent. This guide serves as a foundational framework for such an investigation, emphasizing the importance of rigorous experimental design and data interpretation in the field of drug discovery.
References
- 1. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aryl thiazolidine-2,4-diones as selective PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Independent Replication and Verification of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid and its closely related analogs. As a senior application scientist, the goal of this document is to furnish the scientific community with the necessary details to independently replicate and verify the published findings for this class of compounds. We will delve into the mechanistic rationale behind their synthesis and biological evaluation, present standardized protocols, and compare their performance with established alternatives.
Introduction: The Thiazolidinedione Scaffold and PPARγ Agonism
The thiazolidinedione (TZD) core is a key pharmacophore in medicinal chemistry, most notably recognized for its role in the development of insulin-sensitizing drugs for the treatment of type 2 diabetes. The primary molecular target for the antidiabetic effects of TZDs is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism. Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in insulin signaling, adipogenesis, and inflammation.
The general structure of a TZD-based PPARγ agonist consists of a thiazolidine-2,4-dione headgroup, a central phenyl ring, and a variable hydrophobic tail. The compound this compound fits this structural motif and, along with its analogs, has been investigated for its potential as a PPARγ agonist.
The Landscape of Published Data: A Comparative Analysis
While a singular, seminal publication dedicated to the independent replication and verification of this compound is not readily identifiable in the current literature, a significant body of work exists for its unsaturated analog, (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid (CAS 871085-49-3), and other closely related derivatives. By collating and comparing the data from these independent studies, we can construct a "verification by consensus" for the synthesis and biological activity of this class of compounds.
The synthesis of these compounds typically involves a Knoevenagel condensation of 4-formylphenoxyacetic acid derivatives with thiazolidine-2,4-dione. The resulting 'ylidene' double bond can then be selectively reduced to yield the target compound with a methylene linker.
Below is a comparative summary of data for closely related analogs from various publications. This table serves to highlight the consistency of findings across different research groups, a cornerstone of scientific validation.
| Compound/Analog | Synthetic Yield (%) | Melting Point (°C) | Key Biological Activity | Reported IC50/EC50 | Reference |
| (Z)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide | 84.3 | Not Reported | iNOS inhibition | IC50 = 8.66 µM | [1] |
| 2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate | 74 | 232–234 | Antibacterial | MIC = 3.91 mg/L | [2] |
| 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-(3-nitrophenyl) acetamide | Good | Not Reported | Hypoglycemic activity | Significant | [3] |
| N-(2-(4-((2,4-dioxothiazolidin-5-yl) methyl) phenoxy) ethyl) picolinamide | 80.5 | 174–176 | PPARγ activation | EC50 = 0.03 ± 0.01 µmol/L | [4] |
This table is a representative summary and not exhaustive of all published data.
The data indicates that thiazolidinedione derivatives based on the phenoxyacetic acid scaffold can be synthesized in good yields and exhibit a range of biological activities, with some compounds showing potent PPARγ activation. The variability in reported biological endpoints (e.g., anti-inflammatory, antibacterial, hypoglycemic) underscores the pleiotropic effects of PPARγ modulation.
Mechanistic Pathway of PPARγ Activation
The activation of PPARγ by a TZD agonist initiates a cascade of molecular events leading to improved insulin sensitivity. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of TZD-mediated PPARγ activation.
Experimental Protocols for Replication and Verification
To ensure the reproducibility of the published data, the following detailed, step-by-step methodologies are provided for key experiments. These protocols are based on standard, widely accepted procedures in the field.
Synthesis of 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
This protocol describes a general method for the Knoevenagel condensation to synthesize the 'ylidene' analog, a key precursor.
Causality: The Knoevenagel condensation is an efficient method for forming carbon-carbon double bonds by reacting an active methylene compound (thiazolidine-2,4-dione) with an aldehyde (4-formylphenoxyacetic acid) in the presence of a basic catalyst.[4]
Materials:
-
4-formylphenoxyacetic acid
-
Thiazolidine-2,4-dione
-
Piperidine (catalyst)
-
Toluene
-
Ethanol (for recrystallization)
-
Round-bottom flask with Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-formylphenoxyacetic acid (1 equivalent), thiazolidine-2,4-dione (1 equivalent), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and stir vigorously. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: General workflow for the synthesis of the 'ylidene' analog.
PPARγ Transactivation Assay
This cell-based assay is crucial for quantifying the agonist activity of the synthesized compounds.
Causality: This assay measures the ability of a compound to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase). The amount of light produced is directly proportional to the level of PPARγ activation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS
-
pBIND-PPARγ vector (expressing the GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain)
-
pG5-luc vector (containing the luciferase reporter gene under the control of a GAL4-responsive promoter)
-
Transfection reagent (e.g., Lipofectamine)
-
Synthesized compound and a positive control (e.g., Pioglitazone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the pBIND-PPARγ and pG5-luc plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the synthesized compound or the positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the dose-response curve and calculate the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This assay assesses the effect of the compound on glucose metabolism in a living organism.
Causality: The OGTT measures the ability of an animal to clear a glucose load from the blood. Improved glucose tolerance in response to treatment with the compound suggests enhanced insulin sensitivity.[5][6]
Materials:
-
C57BL/6J mice (or a suitable diabetic mouse model)
-
Synthesized compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize the mice and fast them for 6 hours with free access to water.
-
Administer the synthesized compound or vehicle orally by gavage.
-
After 1 hour, administer a glucose solution (2 g/kg) orally by gavage.
-
Measure blood glucose levels from a tail snip at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
-
A significant reduction in the AUC in the compound-treated group compared to the vehicle-treated group indicates improved glucose tolerance.
Comparison with Alternatives
The classic TZD drugs, Pioglitazone and Rosiglitazone, while effective, have been associated with side effects such as weight gain, fluid retention, and an increased risk of bone fractures and heart failure.[3] This has spurred the search for new generations of PPARγ modulators with improved safety profiles.
| Drug Class | Mechanism of Action | Advantages | Disadvantages |
| Thiazolidinediones (e.g., Pioglitazone) | PPARγ full agonists | High efficacy in improving insulin sensitivity | Weight gain, fluid retention, risk of heart failure and bone fractures[3] |
| Biguanides (e.g., Metformin) | Activates AMP-activated protein kinase (AMPK) | Weight neutral or modest weight loss, low risk of hypoglycemia, cardiovascular benefits | Gastrointestinal side effects, risk of lactic acidosis in renal impairment |
| DPP-4 Inhibitors (e.g., Sitagliptin) | Inhibit the degradation of incretin hormones (GLP-1 and GIP) | Well-tolerated, low risk of hypoglycemia, weight neutral | Modest efficacy, potential risk of pancreatitis |
| SGLT-2 Inhibitors (e.g., Empagliflozin) | Inhibit glucose reabsorption in the kidneys | Weight loss, blood pressure reduction, cardiovascular and renal benefits | Risk of genitourinary infections, diabetic ketoacidosis |
| GLP-1 Receptor Agonists (e.g., Semaglutide) | Mimic the action of the incretin hormone GLP-1 | Significant weight loss, cardiovascular benefits, low risk of hypoglycemia | Gastrointestinal side effects, injectable administration |
The development of novel TZD derivatives like this compound aims to retain the potent insulin-sensitizing effects of earlier compounds while mitigating their adverse effects, potentially through mechanisms such as selective PPARγ modulation (SPPARM).
Conclusion
The independent replication and verification of published scientific data are paramount to the advancement of drug discovery. While a dedicated replication study for this compound is not prominent in the literature, the collective evidence from numerous independent studies on its close analogs provides a strong foundation for its continued investigation. The provided standardized protocols for synthesis and biological evaluation are intended to empower researchers to rigorously and reproducibly assess the therapeutic potential of this and other novel thiazolidinedione derivatives. The ultimate goal is the development of safer and more effective therapies for type 2 diabetes and other metabolic disorders.
References
A Comparative Safety Benchmarking Guide: 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid versus First-Generation Thiazolidinediones
Prepared by: A Senior Application Scientist
Introduction: The Evolving Landscape of Thiazolidinediones
The thiazolidinedione (TZD) class of drugs marked a significant advancement in the management of type 2 diabetes mellitus by directly targeting insulin resistance.[1] As potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor most abundant in adipocytes, TZDs modulate the transcription of numerous genes involved in glucose and lipid metabolism.[2][3][4] This mechanism enhances insulin sensitivity in adipose tissue, muscle, and the liver, fundamentally improving glycemic control.[4]
The journey of TZDs, however, has been punctuated by significant safety concerns that have shaped their clinical use. Troglitazone, the first TZD to market, was withdrawn due to severe, idiosyncratic hepatotoxicity.[5][6][7] Its successors, the first-generation compounds Rosiglitazone and Pioglitazone, demonstrated a much-improved liver safety profile but brought their own constellation of adverse effects to the forefront.[8] These class-wide effects include weight gain, fluid retention leading to edema, and an increased risk of congestive heart failure.[9][10][11] Furthermore, concerns have been raised regarding an increased risk of bone fractures in women and a controversial association of Rosiglitazone with a higher incidence of myocardial infarction.[2][12][13]
This history underscores the critical need for next-generation TZD analogues that retain the potent insulin-sensitizing efficacy of the parent class while mitigating or eliminating these well-documented adverse effects. 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid represents one such novel candidate. This guide provides a comprehensive experimental framework for objectively benchmarking its safety profile against the first-generation agents, Rosiglitazone and Pioglitazone. The methodologies described herein are designed to provide a robust, multi-systemic safety assessment, enabling researchers and drug development professionals to make data-driven decisions.
Core Mechanism and Associated Safety Liabilities
TZDs exert their therapeutic effects by binding to and activating PPARγ. This ligand-activated receptor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[2][14] This action alters gene transcription to improve insulin sensitivity.
However, this same mechanism is intrinsically linked to some of the class's primary adverse effects.
-
PPARγ-Mediated Effects:
-
Therapeutic: Increased glucose uptake, decreased circulating fatty acids, and reduced insulin resistance.[4]
-
Adverse: Promotion of adipocyte differentiation leading to weight gain, and stimulation of sodium reabsorption in the kidney's collecting ducts contributing to fluid retention and edema.[10][11]
-
The following diagram illustrates this dual role of PPARγ activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 3. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nps.org.au [nps.org.au]
- 5. Hepatotoxicity of the thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Pioglitazone: side effect and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How safe is the use of thiazolidinediones in clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
Cross-Validation of In Vitro and In Vivo Efficacy for Thiazolidinedione Analogs: A Comparative Guide for Preclinical Research
In the landscape of modern drug discovery, particularly for metabolic diseases such as type 2 diabetes, the journey from a promising molecule to a clinical candidate is paved with rigorous validation. A critical phase in this journey is the cross-validation of results obtained from controlled, single-variable in vitro assays with the complex, systemic outcomes observed in in vivo models. This guide delves into the comparative analysis of in vitro and in vivo data for a representative thiazolidinedione (TZD) derivative, 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid. While specific comprehensive studies on this exact molecule are not publicly available, we will extrapolate from closely related and well-documented TZD analogs to provide a framework for researchers. This guide will illuminate the causal relationships behind experimental choices and the interpretation of correlative data, ensuring a scientifically robust approach to preclinical validation.
The thiazolidinedione class of compounds has been a cornerstone in the management of type 2 diabetes.[1] Their primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization.[2][3] The central hypothesis for any TZD analog is that its affinity and agonistic activity towards PPARγ, as determined in vitro, will translate to tangible anti-diabetic effects, such as improved glycemic control, in vivo. This guide will provide the experimental framework to test this hypothesis.
The Central Hypothesis: From Molecular Activation to Systemic Response
The core principle of cross-validation for a TZD like this compound is to establish a clear, causal link between its molecular-level activity and its physiological effects. The guiding hypothesis is that potent and selective activation of the PPARγ receptor, observed in cell-based assays, will lead to measurable improvements in glucose homeostasis and insulin sensitivity in a relevant animal model of type 2 diabetes.
Figure 1: A conceptual workflow illustrating the cross-validation of in vitro molecular activity with in vivo physiological outcomes for a PPARγ agonist.
In Vitro Evaluation: Quantifying Molecular Potency and Cellular Effects
The initial stages of evaluating a novel TZD analog involve a battery of in vitro assays designed to quantify its interaction with the target receptor and its subsequent effects on cellular function. These assays are crucial for establishing a baseline of activity and for ranking compounds in terms of potency and efficacy.
Key In Vitro Assays for TZD Analogs
| Assay | Purpose | Key Parameters Measured | Example Cell Line |
| PPARγ Competitive Binding Assay | To determine the affinity of the compound for the PPARγ ligand-binding domain. | Inhibition constant (Ki) | N/A (Cell-free) |
| PPARγ Transactivation Assay | To measure the functional activation of the PPARγ receptor by the compound. | Half-maximal effective concentration (EC50) | HEK293T, HepG2 |
| Adipocyte Differentiation Assay | To assess the compound's ability to induce the differentiation of pre-adipocytes into adipocytes, a hallmark of PPARγ activation. | Oil Red O staining, expression of adipogenic markers (e.g., aP2, adiponectin) | 3T3-L1 |
| Glucose Uptake Assay | To measure the compound's effect on glucose transport into insulin-sensitive cells. | Radiolabeled glucose uptake (e.g., 2-deoxy-D-[³H]glucose) | 3T3-L1 adipocytes, C2C12 myotubes |
Experimental Protocol: PPARγ Transactivation Assay
This assay is fundamental to confirming the agonistic activity of a TZD analog.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect the cells with a plasmid encoding the full-length human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A β-galactosidase expression vector is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, plate the cells in a 96-well plate.
-
Treat the cells with increasing concentrations of the test compound (e.g., 0.01 nM to 10 µM) or a known PPARγ agonist like Rosiglitazone as a positive control.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Causality Behind Experimental Choices: The use of a reporter gene system directly links the activation of the PPARγ receptor by the test compound to a measurable output (light production). This provides a quantitative measure of the compound's functional agonistic activity.
In Vivo Assessment: Evaluating Systemic Efficacy and Safety
Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. Animal models of type 2 diabetes are indispensable for evaluating the therapeutic potential of a TZD analog in a complex physiological system.
Common In Vivo Models for Anti-Diabetic Drug Screening
| Animal Model | Key Characteristics | Advantages | Disadvantages |
| Streptozotocin (STZ)-Induced Diabetic Rats/Mice | Chemically induced diabetes through destruction of pancreatic β-cells. | Rapid induction of hyperglycemia. | Primarily a model of insulin deficiency, may not fully represent insulin resistance. |
| High-Fat Diet (HFD)-Induced Diabetic Mice | Diet-induced obesity, insulin resistance, and hyperglycemia. | Closely mimics the pathophysiology of human type 2 diabetes. | Longer induction time, variability in response. |
| db/db Mice | Genetically diabetic due to a mutation in the leptin receptor, leading to obesity and insulin resistance. | Severe and consistent diabetic phenotype. | Monogenic cause of obesity is rare in humans. |
| ob/ob Mice | Genetically diabetic due to a deficiency in leptin, resulting in hyperphagia and obesity. | Pronounced obesity and insulin resistance. | Monogenic cause of obesity is rare in humans. |
Experimental Protocol: Efficacy Study in STZ-Induced Diabetic Rats
-
Induction of Diabetes:
-
Administer a single intraperitoneal injection of streptozotocin (STZ), typically 50-65 mg/kg, to adult male Wistar or Sprague-Dawley rats.
-
Confirm hyperglycemia (blood glucose > 250 mg/dL) after 72 hours.
-
-
Animal Grouping and Treatment:
-
Randomly assign diabetic animals to different groups:
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Rosiglitazone, 5-10 mg/kg/day)
-
Test compound at various doses (e.g., 1, 5, 10 mg/kg/day)
-
-
Administer the treatments orally once daily for a specified period (e.g., 14-28 days).
-
-
Monitoring and End-Point Analysis:
-
Monitor body weight and food/water intake regularly.
-
Measure fasting blood glucose levels at regular intervals.
-
At the end of the study, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples for the analysis of insulin, triglycerides, and free fatty acids.
-
Harvest tissues (liver, adipose tissue, skeletal muscle) for further analysis (e.g., gene expression of PPARγ target genes).
-
-
Data Analysis:
-
Compare the changes in blood glucose, insulin levels, and lipid parameters between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Trustworthiness of the Protocol: This protocol includes a positive control (Rosiglitazone) to validate the experimental model and provide a benchmark for the efficacy of the test compound. The use of multiple endpoints (fasting glucose, OGTT, lipid profile) provides a comprehensive assessment of the compound's anti-diabetic effects.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal of this cross-validation process is to determine if the in vitro potency of a TZD analog translates into in vivo efficacy.
Figure 2: The relationship between in vitro potency, pharmacokinetic properties, and in vivo efficacy.
For a TZD analog like this compound, a strong correlation would be demonstrated if compounds with lower EC50 values in the PPARγ transactivation assay also show a more pronounced reduction in blood glucose levels in diabetic animal models at equivalent doses.
However, a direct correlation is not always observed. Discrepancies can arise due to several factors:
-
Pharmacokinetics: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or rapid excretion, preventing it from reaching therapeutic concentrations at the target tissues in vivo.
-
Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected effects or toxicity that mask its intended therapeutic benefit.
-
Partial vs. Full Agonism: A partial PPARγ agonist may show moderate activity in vitro but have a better safety profile in vivo (e.g., less fluid retention) compared to a full agonist, making it a more desirable clinical candidate.
Comparative Data for Representative TZD Analogs
While specific data for this compound is unavailable, the following table presents hypothetical yet representative data for TZD analogs to illustrate the cross-validation concept.
| Compound | In Vitro PPARγ Activation (EC50, nM) | In Vivo Blood Glucose Lowering (% decrease vs. control) |
| Rosiglitazone | 50 | 45% |
| Analog A | 25 | 55% |
| Analog B | 500 | 15% |
| Analog C | 30 | 20% (poor bioavailability) |
In this hypothetical scenario, Analog A shows a strong correlation between its high in vitro potency and significant in vivo efficacy. Analog B demonstrates a weaker in vitro activity which translates to a modest in vivo effect. Analog C highlights a potential disconnect, where good in vitro potency does not lead to the expected in vivo outcome, possibly due to unfavorable pharmacokinetic properties.
Conclusion and Future Directions
The cross-validation of in vitro and in vivo data is a cornerstone of preclinical drug development. For a novel TZD analog such as this compound, a systematic approach involving the quantification of its PPARγ agonistic activity in cell-based assays and the evaluation of its anti-diabetic efficacy in relevant animal models is essential. While a strong correlation between in vitro potency and in vivo efficacy is the desired outcome, any discrepancies provide valuable insights into the compound's pharmacokinetic profile and potential off-target effects. This iterative process of testing, analysis, and refinement is critical for identifying promising clinical candidates for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. Design, synthesis and biological activity evaluation of a new class of 2,4-thiazolidinedione compounds as insulin enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of PPAR gamma binding activity of 2-thioxo-4-thiazolidinone derivatives [html.rhhz.net]
A Comparative Guide to the Long-Term Efficacy and Safety of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid and its Thiazolidinedione Class
Introduction: Situating a Novel Compound within a Well-Characterized Therapeutic Class
The compound 2-(4-((2,4-dioxothiazolidin-5-yl)methyl)phenoxy)acetic acid is a member of the thiazolidinedione (TZD) class of synthetic ligands. Its core chemical scaffold, the 2,4-dioxothiazolidine ring, is the defining feature of potent agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As no long-term clinical data is publicly available for this specific molecule, this guide provides a comprehensive evaluation of its potential long-term efficacy and safety by analyzing the extensive data available for its class, primarily the well-studied agents pioglitazone and rosiglitazone.
This guide is intended for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the causal links between the fundamental mechanism of PPARγ activation and the observed clinical profile of TZDs. We will objectively compare this class against key alternatives in the management of type 2 diabetes mellitus (T2DM), supported by experimental data and established protocols for preclinical evaluation.
Core Mechanism of Action: The PPARγ-Driven Cascade
Thiazolidinediones exert their therapeutic effects by acting as high-affinity agonists for PPARγ, a nuclear hormone receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity.[1] The causality of TZD action flows from its binding to PPARγ, initiating a cascade of genomic and metabolic changes.
Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This binding event modulates the transcription of a host of genes critical to glucose and lipid homeostasis.
Key downstream effects include:
-
Enhanced Insulin Sensitivity: PPARγ activation upregulates the expression of genes involved in the insulin signaling pathway, such as the glucose transporter type 4 (GLUT4) and c-Cbl-associated protein (CAP), which are essential for glucose uptake into muscle and adipose tissue.[1][3]
-
Adipocyte Differentiation and Lipid Remodeling: TZDs promote the differentiation of preadipocytes into mature, smaller, and more insulin-sensitive adipocytes. This action enhances the capacity of subcutaneous adipose tissue to sequester circulating free fatty acids (FFAs), reducing the lipotoxicity that contributes to insulin resistance in the liver and muscle.[4]
-
Adipokine Secretion Modulation: PPARγ activation favorably alters the secretion profile of adipokines, notably increasing the production of adiponectin, an insulin-sensitizing hormone, while suppressing inflammatory cytokines like TNF-α.[1]
Caption: PPARγ signaling pathway activated by Thiazolidinediones (TZDs).
Long-Term Efficacy: A Durable but Nuanced Profile
The primary therapeutic benefit of the TZD class is durable glycemic control, achieved through their unique mechanism of improving insulin sensitivity.
Glycemic Control Long-term studies have demonstrated that TZDs can produce a mean reduction in glycosylated hemoglobin (HbA1c) of approximately 0.5% to 1.4%. The PROactive study, a major cardiovascular outcomes trial for pioglitazone, showed a sustained 0.5% greater reduction in HbA1c in the pioglitazone group relative to placebo over a mean follow-up of 34.5 months.[4] This effect is often more persistent compared to other oral agents like sulfonylureas, which can be limited by beta-cell exhaustion.
Lipid Profile The effects on lipid profiles are mixed. TZDs typically increase high-density lipoprotein (HDL) cholesterol and can either slightly increase or have a neutral effect on low-density lipoprotein (LDL) cholesterol.[4] A significant benefit is a consistent reduction in circulating triglycerides.[5]
Long-Term Safety: A Critical Evaluation of Class-Specific Risks
The long-term use of TZDs is constrained by a well-documented profile of adverse effects. These are not idiosyncratic toxicities but are direct, on-target consequences of PPARγ activation in tissues outside of the intended therapeutic scope.
1. Congestive Heart Failure (CHF) This is the most significant black-box warning for the TZD class. PPARγ activation in the collecting tubules of the kidney promotes sodium and water retention, leading to plasma volume expansion. In susceptible individuals, particularly those with underlying cardiac dysfunction, this fluid retention can precipitate or exacerbate congestive heart failure.[6]
-
Quantitative Risk: Meta-analyses of placebo-controlled trials show that TZDs increase the risk of heart failure with an Odds Ratio (OR) of approximately 1.6 to 2.1.[7][8] This translates to a number needed to harm (NNH) of about 50 patients over 2.2 years.[8]
2. Bone Fractures Long-term TZD use is associated with an increased risk of fractures, particularly in women.[9] The proposed mechanism involves PPARγ's role as a master regulator of mesenchymal stem cell differentiation. Activation of PPARγ can bias these stem cells to differentiate into adipocytes (fat cells) at the expense of osteoblasts (bone-forming cells), leading to decreased bone mineral density and compromised bone integrity.[10]
-
Quantitative Risk: A meta-analysis of randomized controlled trials found that TZD use nearly doubles the fracture risk in women (OR 2.23) but shows no significant increase in men.[9] The risk is most pronounced for fractures of the distal extremities.[11]
3. Weight Gain A common and predictable side effect of TZD therapy is weight gain, typically in the range of 2-4 kg.[12] This is a direct consequence of the drug's mechanism, involving both fluid retention and an increase in subcutaneous adipose tissue mass.[4] While this involves a "healthy" redistribution of fat away from visceral depots, the overall increase in body mass is often undesirable.[13]
4. Compound-Specific Cardiovascular Risks While CHF is a class effect, other cardiovascular concerns have been linked to specific agents. Rosiglitazone has been associated with an increased risk of myocardial infarction (MI) in some meta-analyses.[8] In contrast, the PROactive trial suggested that pioglitazone may reduce the risk of certain major adverse cardiovascular events (MACE) in high-risk patients, although it did not meet its primary composite endpoint.[14][15]
Comparative Analysis with Alternative Therapies
A thorough evaluation requires positioning the TZD class against the primary oral agents used in T2DM management. The choice of therapy is a balance of efficacy, safety, and patient-specific factors.
| Feature | Thiazolidinediones (TZDs) | Metformin (Biguanide) | SGLT2 Inhibitors | DPP-4 Inhibitors |
| Primary Mechanism | ↑ Insulin Sensitivity (PPARγ Agonist) | ↓ Hepatic Glucose Production | ↑ Urinary Glucose Excretion | ↑ Incretin Levels |
| HbA1c Reduction | -0.5% to -1.4% | -1.0% to -1.5% | -0.6% to -1.0% | -0.5% to -0.8% |
| Hypoglycemia Risk | Very Low (as monotherapy) | Very Low | Very Low | Very Low |
| Weight Change | Gain (2-4 kg)[16] | Loss (~2.5 kg) or Neutral[16] | Loss (2-3 kg)[17] | Neutral |
| Heart Failure Risk | Increased (OR ~1.6-2.1)[8][14] | Neutral / Potentially Reduced | Reduced (HR ~0.6-0.7)[18] | Neutral (Saxagliptin may increase risk)[19] |
| MACE Risk | Mixed (Pioglitazone may reduce, Rosiglitazone may increase) | Reduced (UKPDS) | Reduced (HR ~0.8-0.9)[20] | Neutral (HR ~1.0)[10] |
| Bone Fracture Risk | Increased (in women, OR ~2.2)[9] | Neutral | Potential slight increase (Canagliflozin) | Neutral |
| Key Advantage | Potent insulin sensitizer, durable effect | First-line therapy, proven CV benefit, weight neutral/loss | Proven CV and renal benefits, weight loss | Well-tolerated, low hypoglycemia risk |
| Key Disadvantage | Heart failure risk, weight gain, fractures | GI side effects, lactic acidosis risk (rare) | Genitourinary infections, DKA risk (rare) | Modest efficacy, cost |
MACE: Major Adverse Cardiovascular Events (typically CV death, non-fatal MI, non-fatal stroke). OR: Odds Ratio. HR: Hazard Ratio.
Essential Experimental Protocols for Preclinical Evaluation
To evaluate a novel compound like this compound, a series of validated in vitro and in vivo experiments are required. The causality behind these experimental choices is to systematically confirm target engagement, cellular function, and integrated physiological response.
In Vitro Target Engagement: PPARγ Activation Assay
Rationale: This is the foundational experiment to confirm that the test compound directly binds to and activates the PPARγ receptor. A cell-based reporter assay is the standard method, providing a quantitative measure of transcriptional activation.
Methodology:
-
Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293, Cos-7) that is transiently or stably transfected with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple PPRE repeats.
-
-
Compound Treatment: Seed the transfected cells in a 96-well plate. Treat cells with a range of concentrations of the test compound. Include a known agonist (e.g., rosiglitazone) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., a co-transfected fluorescent protein or a separate viability assay). Plot the normalized signal against compound concentration and fit to a dose-response curve to determine the EC50 (half-maximal effective concentration).
Caption: Workflow for a PPARγ cell-based reporter assay.
In Vitro Functional Efficacy: Glucose Uptake in 3T3-L1 Adipocytes
Rationale: After confirming target engagement, this assay validates the primary therapeutic function: enhancing insulin-stimulated glucose uptake. 3T3-L1 cells are a standard model as they can be differentiated into insulin-responsive adipocytes.[21]
Methodology:
-
Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation into mature adipocytes using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX). Mature adipocytes will be visible with accumulated lipid droplets by Day 8-12.
-
Compound Pre-treatment: Treat mature adipocytes with the test compound or controls for 24-48 hours to allow for the transcriptional upregulation of genes like GLUT4.
-
Serum & Glucose Starvation: Wash cells and incubate in serum-free, low-glucose media for 2-4 hours to establish a baseline state.
-
Insulin Stimulation: Treat cells with or without a sub-maximal concentration of insulin (e.g., 10 nM) for 20-30 minutes in a glucose-free buffer (e.g., Krebs-Ringer-HEPES). This step activates the insulin signaling cascade.
-
Glucose Uptake Measurement: Add a solution containing radiolabeled 2-deoxy-D-[3H]-glucose for a short period (5-10 minutes). This glucose analog is taken up by GLUT4 but is not fully metabolized, trapping it inside the cell.
-
Lysis and Scintillation Counting: Rapidly wash the cells with ice-cold buffer to stop uptake. Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize radioactivity counts to total protein content in each well. Compare the insulin-stimulated glucose uptake in compound-treated cells versus vehicle-treated cells. A successful compound will significantly potentiate the effect of insulin.[22]
In Vivo Efficacy & Safety: Evaluation in a db/db Mouse Model
Rationale: The db/db mouse model is a robust genetic model of obesity, insulin resistance, and T2DM, making it ideal for evaluating the integrated physiological effects of an anti-diabetic compound.[16] This experiment assesses long-term glycemic control and monitors for key safety signals.
Methodology:
-
Animal Model: Use male db/db mice (typically 8-10 weeks old) which exhibit pronounced hyperglycemia and insulin resistance. Include a group of heterozygous db/+ mice as non-diabetic controls.
-
Dosing: Administer the test compound, a positive control (e.g., pioglitazone), and a vehicle control daily via oral gavage for an extended period (e.g., 4-8 weeks).
-
Efficacy Monitoring:
-
Blood Glucose & HbA1c: Monitor fasting blood glucose weekly. At the end of the study, measure HbA1c for an integrated assessment of glycemic control.
-
Insulin & Lipid Panels: Collect plasma at baseline and termination to measure insulin, triglycerides, and cholesterol levels.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period to assess improvements in glucose disposal.
-
-
Safety Monitoring:
-
Body Weight and Food/Water Intake: Measure weekly to assess for expected weight gain and monitor animal health.
-
Organ Health: At termination, harvest organs (liver, heart, fat pads). Weigh the heart to check for hypertrophy (a potential sign of cardiac stress) and analyze liver tissue for steatosis.
-
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the treatment groups against the vehicle-treated db/db group and the non-diabetic control group.
Caption: Workflow for an in vivo study using the db/db mouse model.
Conclusion and Future Directions
The compound this compound, as a member of the thiazolidinedione class, is predicted to be a potent insulin sensitizer with durable glycemic-lowering effects. Its mechanism, rooted in the activation of the master metabolic regulator PPARγ, is well-understood and effective. However, this very mechanism inextricably links its therapeutic benefits to significant long-term safety concerns, most notably congestive heart failure, weight gain, and an increased risk of fractures in women.
When compared to modern alternatives, the safety profile of the TZD class presents considerable challenges. SGLT2 inhibitors, in particular, now offer a compelling alternative with proven cardiovascular and renal benefits, alongside favorable effects on weight and blood pressure.[18]
For any novel TZD to be clinically viable, it must demonstrate a clear dissociation of efficacy from these known liabilities. Future research would need to focus on developing "selective PPARγ modulators" (SPPARMs) that can retain the insulin-sensitizing gene transcription effects while minimizing the off-target effects in bone and kidney that lead to the most serious adverse events. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of such next-generation compounds.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Metformin vs. Metformin Plus Pioglitazone on Lipid Profile and Insulin Sensitivity | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of thiazolidinediones on body fat redistribution in adults: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Thiazolidinediones and risk of heart failure in patients with or at high risk of type 2 diabetes mellitus: a meta-analysis and meta-regression analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Long-term use of thiazolidinediones and fractures in type 2 diabetes: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Risk of Fracture with Thiazolidinediones: Disease or Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolidinediones plus metformin association on body weight in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Thiazolidinediones and heart failure: a teleo-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Weight Gain Seen With Most Drugs For Diabetes, Except Metformin | MDedge [ma1.mdedge.com]
- 17. Comparisons of weight changes between sodium‐glucose cotransporter 2 inhibitors treatment and glucagon‐like peptide‐1 analogs treatment in type 2 diabetes patients: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium glucose cotransporter 2 inhibitors and risk of major adverse cardiovascular events: multi-database retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cardiovascular events and all-cause mortality in patients with type 2 diabetes treated with dipeptidyl peptidase-4 inhibitors: An extensive meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 22. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
A Comparative Guide to the Metabolic Stability of Thiazolidinediones: Profiling 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid Against Established Agents
Introduction: The Critical Role of Metabolic Stability in Thiazolidinedione Drug Development
The thiazolidinedione (TZD) class of drugs, potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), fundamentally shifted the treatment paradigm for type 2 diabetes mellitus by targeting insulin resistance.[1][2] Their mechanism involves the activation of PPARγ nuclear receptors, which regulate the transcription of genes crucial for glucose and lipid metabolism, thereby enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[2][3][4] However, the clinical trajectory of TZDs has been marked by challenges, most notably the withdrawal of Troglitazone due to hepatotoxicity, underscoring the critical importance of a thorough metabolic and safety profile in drug development.[5]
Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a pivotal parameter that dictates its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[6] For the TZD class, metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7][8][9] Differences in metabolic pathways and stability among TZD analogues can lead to significant variations in efficacy, safety, and clinical utility.
This guide provides a comparative analysis of the metabolic stability of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid, a representative novel TZD structure, against the well-characterized profiles of Rosiglitazone and Pioglitazone. As direct experimental data for this specific novel compound is not extensively available in published literature, we will first establish a baseline by detailing the known metabolic fates of its predecessors. Subsequently, we will provide a comprehensive experimental framework for researchers to assess its stability in vitro, allowing for a direct and objective comparison.
Mechanism of Action: The PPARγ Signaling Pathway
All TZDs share a common mechanism of action. They bind to and activate PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[2] This complex binds to PPAR response elements (PPREs) on the DNA, initiating the transcription of genes that improve insulin sensitivity.[10]
Caption: General signaling pathway of Thiazolidinediones via PPARγ activation.
Comparative Metabolic Pathways of Established Thiazolidinediones
The metabolic fate of a TZD is largely determined by its peripheral chemical moieties, as the core thiazolidine-2,4-dione structure is relatively stable. The primary sites of metabolism for Rosiglitazone and Pioglitazone involve hydroxylation and oxidation reactions catalyzed by CYP enzymes, followed by conjugation.[3][4]
Rosiglitazone
Rosiglitazone is extensively metabolized in the liver, with negligible amounts of the unchanged drug excreted in the urine.[3]
-
Primary Metabolic Enzymes: The major enzyme responsible for Rosiglitazone's metabolism is Cytochrome P450 2C8 (CYP2C8). CYP2C9 contributes to a lesser extent.[7][11][12]
-
Major Metabolic Routes: The main pathways are N-demethylation of the pyridine ring and para-hydroxylation of the phenyl group.[3][11]
-
Resulting Metabolites: These initial reactions are followed by conjugation with sulfate and glucuronic acid. The resulting metabolites are significantly less potent than the parent compound and do not contribute to its insulin-sensitizing activity.[3][4]
Caption: Metabolic pathway of Rosiglitazone.
Pioglitazone
Pioglitazone is also extensively metabolized by hepatic CYP enzymes.[13]
-
Primary Metabolic Enzymes: Like Rosiglitazone, Pioglitazone is primarily metabolized by CYP2C8, with a contribution from CYP3A4.[7][8][14]
-
Major Metabolic Routes: The main pathway is the hydroxylation of the aliphatic side chain.[14][15]
-
Resulting Metabolites: This metabolism results in the formation of several metabolites, some of which are pharmacologically active (e.g., M-II, M-III, M-IV).[14][16] These active metabolites contribute to the overall therapeutic effect of Pioglitazone and have a longer half-life than the parent drug.[13]
Structural Analysis and Predicted Metabolism of this compound
Without direct experimental data, a structural analysis allows for an educated prediction of the metabolic fate of this compound.
-
Thiazolidinedione Core: This ring is generally stable but can be a site for bioactivation, as seen with Troglitazone.[5] However, in Rosiglitazone and Pioglitazone, it is not the primary site of metabolic clearance.
-
Phenoxyacetic Acid Moiety: This side chain presents several potential sites for metabolism. The aromatic ring is susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes. The carboxylic acid group is a prime candidate for Phase II conjugation, specifically glucuronidation.
-
Linker: The methylene bridge connecting the TZD ring and the phenoxy group is another potential site for hydroxylation.
Hypothesis: The primary metabolic pathways for this compound are likely to be hydroxylation on the phenyl ring and/or glucuronidation of the carboxylic acid. Its stability will depend on the efficiency of these reactions, which can be determined using the experimental protocol outlined below.
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes
To objectively compare the metabolic stability of this compound to other TZDs, an in vitro liver microsomal stability assay is the industry-standard approach.[6][17] This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[18]
Causality Behind Experimental Choices:
-
Why Liver Microsomes? The liver is the primary site of drug metabolism, and microsomes are a subcellular fraction containing the highest concentration of CYP enzymes.[18] This makes them a cost-effective and highly relevant system for predicting in vivo hepatic clearance.[6]
-
Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[19] A single addition of NADPH would be rapidly consumed. Therefore, a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of NADPH throughout the incubation period, allowing for a more accurate measurement of enzyme kinetics.[19][20]
-
Why Quench with Acetonitrile? The metabolic reaction must be stopped abruptly at each time point. Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, halting all enzymatic activity, and it solubilizes the test compound and internal standard for analysis.[19]
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry is the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput, allowing for accurate quantification of the test compound even in a complex biological matrix.[21][22]
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound (and positive controls like Rosiglitazone, Pioglitazone) in DMSO.[19]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.[17][18]
-
NADPH Regenerating System Solution: Prepare a solution in phosphate buffer containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[19]
-
-
Incubation Procedure:
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM. Include control wells without NADPH to assess non-enzymatic degradation.[18]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells (except the "minus-cofactor" controls). The time of this addition is T=0.[18]
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).[17]
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.
-
Data Analysis and Interpretation
The data from the microsomal stability assay is used to calculate key parameters that define a compound's metabolic fate.
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. The half-life is calculated as:
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This parameter represents the rate of metabolism in the absence of physiological limitations like blood flow. It is calculated as:
-
CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)
-
Comparative Data Summary
The results for this compound can be benchmarked against established TZDs and control compounds.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Predicted In Vivo Clearance |
| High Clearance Control (e.g., Verapamil) | < 15 | > 50 | High |
| Low Clearance Control (e.g., Warfarin) | > 60 | < 10 | Low |
| Rosiglitazone | Experimental Value | Experimental Value | Moderate |
| Pioglitazone | Experimental Value | Experimental Value | Moderate |
| 2-(4-((2,4-...))acetic acid | To be determined | To be determined | To be determined |
Note: Published t½ and CLint values for Rosiglitazone and Pioglitazone can vary based on experimental conditions. It is crucial to run them concurrently as controls for the most accurate comparison.
Conclusion and Future Directions
While Rosiglitazone and Pioglitazone have well-defined metabolic pathways dominated by CYP2C8-mediated oxidation, the metabolic stability of novel analogues like this compound requires empirical determination. The provided in vitro microsomal stability assay offers a robust, reliable, and industry-accepted method for generating this crucial data.
By comparing the calculated half-life and intrinsic clearance of this novel compound against its predecessors, researchers can make early and informed decisions. A compound with very high clearance may face challenges with oral bioavailability and require frequent dosing, whereas a compound with very low clearance might accumulate and lead to toxicity. The results from this framework will be instrumental in guiding further structural optimization, selecting candidates for in vivo pharmacokinetic studies, and ultimately developing safer and more effective next-generation thiazolidinediones.
References
- 1. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. benchchem.com [benchchem.com]
- 3. Rosiglitazone (Avandia) [ebmconsult.com]
- 4. ClinPGx [clinpgx.org]
- 5. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacokinetic interactions with thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Rosiglitazone Maleate? [synapse.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. currentsci.com [currentsci.com]
Safety Operating Guide
2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
Executive Summary: A Proactive Approach to Safety
Given the known biological activity of these chemical classes, this compound must be treated as a biologically active, potent compound .[1][2][3] Consequently, it must be disposed of as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[4]
Hazard Assessment: Synthesizing the Evidence
The logic for classifying this compound as hazardous stems from analyzing its constituent parts. This evidence-based approach is crucial for establishing a self-validating and trustworthy protocol.
-
2,4-Thiazolidinedione (TZD) Moiety: The parent TZD ring is classified as a hazardous chemical that can cause skin, eye, and respiratory system irritation.[5] More significantly, the TZD scaffold is the basis for the "glitazone" class of antidiabetic drugs (e.g., Pioglitazone, Rosiglitazone), which are potent agonists of the nuclear receptor PPARγ.[2] This inherent biological activity implies that derivatives could have unforeseen pharmacological effects and potential cytotoxicity.[6] Historical issues with some drugs in this class, such as hepatotoxicity, warrant treating all novel TZD derivatives with a high degree of caution.
-
Phenoxyacetic Acid Moiety: This structural class is also found in a wide range of biologically active molecules, including pharmaceuticals and herbicides.[3][7] Recent research on novel phenoxyacetic acid derivatives has demonstrated potent anti-inflammatory, anticonvulsant, and cytotoxic effects.[8][9][10] This history underscores the potential for significant biological interaction.
Regulatory Framework
The disposal plan must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4] Based on its properties, this compound's waste stream is classified as follows:
| Property | Rationale | Potential RCRA Waste Code |
| Toxicity | The compound is considered biologically active and potentially potent/cytotoxic based on its chemical structure. This is the primary reason for its classification as hazardous waste. | U-List (if a commercial chemical product) or classify based on toxicity characteristic. As a research chemical, it may not be explicitly listed, but must be managed as toxic. |
| Corrosivity | As an acetic acid derivative, concentrated solutions may have a pH ≤ 2. | D002 (if pH criteria are met).[14][15] |
Note: The final waste code determination should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound in any form—solid, in solution, or as waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, double-gloved if handling concentrated material. | To prevent skin contact and absorption. The parent TZD is a known skin irritant.[5] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes. The parent TZD causes serious eye irritation.[5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Required if handling powder outside of a certified chemical fume hood. | The parent TZD can cause respiratory irritation.[5] |
Step-by-Step Disposal Protocol
This protocol applies to the pure compound (solid), solutions, and contaminated labware.
Workflow for Disposal of this compound
Caption: Disposal workflow for the topic compound.
Detailed Instructions
A. Segregation of Waste Streams
Proper segregation is critical to prevent dangerous reactions and ensure correct disposal.[1] Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
Solid Waste:
-
This includes unused or expired pure compounds, contaminated personal protective equipment (gloves, etc.), weigh boats, and plastic-backed absorbent paper used to line work surfaces.[12]
-
Action: Place directly into a designated, compatible solid hazardous waste container. A polyethylene drum or pail is appropriate.
-
-
Liquid Waste:
-
This includes any solutions containing the compound (e.g., from experiments, stock solutions).
-
Segregate aqueous solutions from organic solvent solutions into separate, compatible liquid hazardous waste containers (e.g., glass or polyethylene).
-
Causality: Organic acids should be segregated from inorganic acids and bases to prevent unintended reactions.[16] Never mix this waste with strong oxidizing agents.
-
-
Contaminated Sharps:
-
This includes needles, syringes, or broken glass that have come into contact with the compound.
-
Action: Dispose of immediately into a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."[17]
-
B. Waste Container Management and Labeling
Proper container management is a key requirement for RCRA compliance.[8]
-
Select a Compatible Container: Use containers made of materials compatible with the waste (e.g., polyethylene, glass). Ensure the container is in good condition with a secure, screw-top lid.[17]
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times except when adding waste.[1] This prevents the release of vapors and potential spills.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS office.[17]
-
Complete the Label Accurately:
-
Write the full, unabbreviated chemical name: This compound .
-
List all components of a mixture, including solvents and water, with their approximate percentages.
-
Indicate the associated hazards: Toxic, Irritant . If the solution is strongly acidic, also check Corrosive .
-
Fill in the Principal Investigator's name, lab location, and contact number.[17]
-
C. Storage and Disposal
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA within your laboratory.[1] This area must be under the control of the generator and located at or near the point of generation.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to contain any potential leaks.
-
Arrange for Pickup: Once the container is full, or if it has been in the SAA for an extended period (typically one year for partially filled containers), arrange for pickup through your institution's EHS department.[1][17] They will transport it to a licensed hazardous waste disposal facility for final destruction, typically via incineration.[17]
Spill and Emergency Procedures
-
Minor Spill (Solid or Liquid):
-
Ensure proper PPE is worn.
-
For solids, gently sweep up the material and place it in the solid hazardous waste container. Avoid creating dust.
-
For liquids, cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into the solid hazardous waste container.
-
Clean the spill area thoroughly with a detergent solution, and dispose of all cleanup materials as hazardous waste.[2]
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others nearby and notify your supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personnel Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move to fresh air.
-
Action: In all cases of exposure, seek immediate medical attention and provide the medical team with information about the chemical.
-
References
- 1. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. fishersci.com [fishersci.com]
- 6. In Vitro Macrofilaricidal and Microfilaricidal Activities against Onchocerca ochengi, Cytotoxicity and Acute Toxicity of Seventeen Thiazolidinone Derivatives [scirp.org]
- 7. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 14. my.alfred.edu [my.alfred.edu]
- 15. epa.gov [epa.gov]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. research.cuanschutz.edu [research.cuanschutz.edu]
Personal protective equipment for handling 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
A Researcher's Guide to Safely Handling 2-(4-((2,4-Dioxothiazolidin-5-YL)methyl)phenoxy)acetic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like this compound, a compound featuring a thiazolidinedione moiety, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, skin and eye contact, and ingestion.[3] Potential health effects, inferred from related compounds, may include irritation to the skin, eyes, and respiratory tract.[4][5] Chronic exposure effects are not well-documented for this specific compound, thus it is prudent to handle it as a substance with unknown long-term toxicity.
Engineering Controls: The First Line of Defense
The most effective way to minimize exposure is through engineering controls. All work with this compound, especially when in powdered form or when creating solutions, should be conducted within a certified chemical fume hood.[6] This ensures that any dust or vapors are contained and exhausted away from the user. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][7]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory when handling this compound. The selection of specific PPE items is based on the potential hazards identified from structurally similar compounds, such as acetic acid derivatives and other thiazolidinediones.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Provides chemical resistance against acetic acid and related compounds. Always double-glove when handling concentrated amounts.[6][8] |
| Eye Protection | Chemical Splash Goggles | Offers a complete seal around the eyes to protect against splashes and airborne particles. A face shield should be worn over goggles when there is a significant splash risk.[7][9] |
| Body Protection | Chemical-Resistant Lab Coat | A fully buttoned lab coat made of a non-porous material prevents skin contact. A synthetic apron can provide an additional layer of protection.[7] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a fume hood or during spill cleanup to prevent inhalation of fine particles.[9] |
Procedural Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk at every stage of handling, from preparation to disposal.
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Gather the chemical, solvents, glassware, and waste containers before starting.
-
Don PPE: Put on all required PPE in the correct order (lab coat, then gloves, then eye protection).
Handling and Experimentation:
-
Weighing the Compound: Conduct all weighing of the solid compound within the chemical fume hood or a balance enclosure.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
-
Experimental Procedures: Perform all reactions and manipulations within the fume hood.
-
Post-Handling: Wipe down the work area in the fume hood with an appropriate solvent.
Doffing PPE and Personal Hygiene:
-
Remove PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetic acid [cdc.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. ehs.com [ehs.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Safety Guidelines for Handling Glacial Acetic Acid in Laboratory Settings [ysxlglacialaceticacid.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
